Latrunculin A
Description
This compound is an actin binding macrolide purified from the red sea sponge Latrunculia magnifica. It is under investigation for the treatment of cancer. It disrupts actin polymerization, prevents mitotic spindle formation and thus cell replication.
This compound has been reported in Chromodoris lochi, Cacospongia mycofijiensis, and other organisms with data available.
16-membered macrolide attached to 2-thiazolidinone moiety; from Red Sea sponge Latrunculia magnifica; see also latrunculin B; structure given in first source
Properties
IUPAC Name |
(4R)-4-[(1R,4Z,8E,10Z,12S,15R,17R)-17-hydroxy-5,12-dimethyl-3-oxo-2,16-dioxabicyclo[13.3.1]nonadeca-4,8,10-trien-17-yl]-1,3-thiazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31NO5S/c1-15-7-5-3-4-6-8-16(2)11-20(24)27-18-12-17(10-9-15)28-22(26,13-18)19-14-29-21(25)23-19/h3-5,7,11,15,17-19,26H,6,8-10,12-14H2,1-2H3,(H,23,25)/b4-3+,7-5-,16-11-/t15-,17-,18-,19+,22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDVBPZROPPMBLW-IZGXTMSKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2CC(CC(O2)(C3CSC(=O)N3)O)OC(=O)C=C(CCC=CC=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]/1CC[C@@H]2C[C@H](C[C@@](O2)([C@@H]3CSC(=O)N3)O)OC(=O)/C=C(\CC/C=C/C=C1)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90893488 | |
| Record name | Latrunculin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90893488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76343-93-6 | |
| Record name | Latrunculin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76343-93-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Latrunculin A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076343936 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Latrunculin A | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02621 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | latrunculin a | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=613011 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Latrunculin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90893488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LATRUNCULIN A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SRQ9WWM084 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Latrunculin A: A Deep Dive into its Discovery, Origin, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Latrunculin A, a potent marine macrolide, has become an indispensable tool in cell biology and a subject of interest in drug development due to its profound and specific effects on the actin cytoskeleton. First isolated from the Red Sea sponge Latrunculia magnifica, this toxin disrupts a fundamental component of eukaryotic cells, offering a unique window into the processes governed by actin dynamics.[1][2][3] This technical guide provides a comprehensive overview of the discovery, origin, and mechanism of action of this compound, supplemented with detailed experimental protocols and quantitative data to support researchers in their scientific endeavors.
Discovery and Origin
The discovery of this compound stems from observations of the marine sponge Latrunculia magnifica in the Red Sea.[1][2] Researchers noted that this sponge was conspicuously avoided by fish, suggesting the production of a potent toxin. Subsequent investigations led to the isolation of two related compounds, this compound and B, in the early 1980s. The structure of this compound was elucidated as a novel 16-membered macrolide ring fused to a 2-thiazolidinone moiety.
Initial studies on cultured cells revealed that submicromolar concentrations of this compound induced rapid and reversible changes in cell morphology. Further investigation pinpointed the actin cytoskeleton as the primary target, with a marked disruption of microfilaments while leaving the microtubule network intact. This specificity has made this compound a preferred tool over other actin-disrupting agents like the cytochalasins.
Mechanism of Action: A Potent Actin Polymerization Inhibitor
This compound exerts its effects by directly interacting with monomeric globular actin (G-actin). It forms a stable 1:1 molar complex with G-actin, thereby sequestering it and preventing its incorporation into filamentous actin (F-actin). This action shifts the dynamic equilibrium of actin polymerization towards depolymerization, leading to a net disassembly of existing actin filaments.
The binding of this compound to G-actin is highly specific and occurs with high affinity. The equilibrium dissociation constant (Kd) for this interaction has been determined through various in vitro assays, providing a quantitative measure of its potency.
Quantitative Data
The following tables summarize the key quantitative data related to the interaction of this compound with actin.
Table 1: Binding Affinity of this compound for G-Actin
| Actin Monomer State | Equilibrium Dissociation Constant (Kd) | Reference |
| ATP-actin | 0.1 µM | |
| ADP-Pi-actin | 0.4 µM | |
| ADP-actin | 4.7 µM | |
| G-actin (unspecified nucleotide state) | 0.19 µM | |
| G-actin (in vitro polymerization assay) | ~0.2 µM |
Table 2: Effective Concentrations of this compound in Cellular Assays
| Cell Line/System | Effect | Concentration | Reference |
| Mouse Neuroblastoma and Fibroblast Cells | Morphological changes and microfilament disruption | Submicromolar | |
| Rhabdomyosarcoma (RMS) cells | Growth inhibition (EC50) | 80-220 nM | |
| Human Trabecular Meshwork (HTM) cells | Cell rounding and intercellular separation | 0.2 - 2 µM | |
| Macrophages | Inhibition of phagocytosis | Potent inhibition |
Experimental Protocols
In Vitro Actin Polymerization Assay using Pyrene-Labeled Actin
This protocol allows for the real-time monitoring of actin polymerization and the inhibitory effect of this compound. The fluorescence of pyrene-labeled actin increases significantly upon its incorporation into a polymer.
Materials:
-
Monomeric pyrene-labeled G-actin
-
Unlabeled G-actin
-
G-buffer (e.g., 2 mM Tris-HCl, pH 8.0, 0.2 mM ATP, 0.1 mM CaCl2, 0.5 mM DTT)
-
10x Polymerization Buffer (e.g., 500 mM KCl, 20 mM MgCl2, 10 mM ATP)
-
This compound stock solution (in DMSO)
-
DMSO (vehicle control)
-
Fluorometer with excitation at ~365 nm and emission at ~407 nm
Procedure:
-
Prepare a solution of G-actin containing 5-10% pyrene-labeled G-actin in G-buffer on ice. The final actin concentration will typically be in the range of 2-5 µM.
-
Add this compound (or DMSO for control) to the desired final concentration and incubate for a few minutes on ice.
-
Initiate polymerization by adding 1/10th volume of 10x Polymerization Buffer and mix gently.
-
Immediately transfer the reaction to a fluorometer cuvette and begin recording the fluorescence intensity over time.
-
Monitor the fluorescence until a plateau is reached, indicating the completion of polymerization.
-
The rate of polymerization can be determined from the slope of the initial phase of the fluorescence curve. The extent of inhibition by this compound can be calculated by comparing the rates and final fluorescence intensities of treated versus control samples.
Immunofluorescence Staining of the Actin Cytoskeleton in Cultured Cells
This protocol details the visualization of the actin cytoskeleton in cells treated with this compound using fluorescently labeled phalloidin, which specifically binds to F-actin.
Materials:
-
Cultured cells grown on glass coverslips
-
This compound stock solution (in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS (fixative)
-
0.1% Triton X-100 in PBS (permeabilization buffer)
-
1% Bovine Serum Albumin (BSA) in PBS (blocking buffer)
-
Fluorescently labeled phalloidin (e.g., Alexa Fluor 488 phalloidin)
-
DAPI (nuclear stain)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on glass coverslips and allow them to adhere and grow to the desired confluency.
-
Treat the cells with the desired concentration of this compound (and a DMSO control) for the appropriate duration.
-
Wash the cells twice with pre-warmed PBS.
-
Fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Block non-specific binding by incubating the cells with 1% BSA in PBS for 30 minutes at room temperature.
-
Incubate the cells with the fluorescently labeled phalloidin solution (diluted in blocking buffer) for 20-60 minutes at room temperature, protected from light.
-
(Optional) Incubate with DAPI solution for 5-10 minutes to counterstain the nuclei.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto glass slides using mounting medium.
-
Visualize the actin cytoskeleton using a fluorescence microscope.
Signaling Pathways and Logical Relationships
The disruption of the actin cytoskeleton by this compound has profound downstream effects on numerous cellular signaling pathways. The actin network serves as a scaffold for many signaling molecules and plays a crucial role in mechanotransduction and the regulation of cell adhesion, migration, and proliferation.
Inhibition of Actin Polymerization Workflow
The primary mechanism of this compound is the direct sequestration of G-actin monomers, preventing their addition to growing actin filaments. This leads to a net depolymerization of F-actin.
Caption: this compound sequesters G-actin, inhibiting polymerization and promoting F-actin depolymerization.
Impact on Rho GTPase and PI3K/Akt Signaling
The integrity of the actin cytoskeleton is intricately linked to the activity of Rho family GTPases (such as RhoA, Rac1, and Cdc42) and the PI3K/Akt signaling pathway. Disruption of actin dynamics by this compound can interfere with the proper localization and function of these signaling molecules, impacting processes like cell adhesion, migration, and survival. For instance, studies have shown that this compound treatment can lead to reduced ERK1/2 phosphorylation, suggesting an interference with the Ras signaling pathway. Furthermore, the insulin-PI3K-Rac1 axis, which is crucial for adipocyte differentiation, relies on dynamic actin reorganization that is inhibited by prolonged exposure to this compound.
Caption: this compound-induced actin disruption modulates key signaling pathways like Rho GTPase and PI3K/Akt.
Conclusion
This compound is a powerful molecular probe that has significantly advanced our understanding of the multifaceted roles of the actin cytoskeleton. Its specific mechanism of action, potent activity, and the reversibility of its effects make it an invaluable tool for researchers across various disciplines. This guide provides a foundational understanding of this compound, from its discovery in the marine world to its intricate interactions within the cell. The provided data and protocols are intended to facilitate further research into the complex cellular processes regulated by actin dynamics and to aid in the exploration of the therapeutic potential of targeting the actin cytoskeleton.
References
- 1. Inhibition of actin polymerization by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential effects of Latrunculin-A on myofibrils in cultures of skeletal muscle cells: Insights into mechanisms of myofibrillogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound & B - Potent Actin Polymerization Inhibitors - Nordic Biosite [nordicbiosite.com]
An In-depth Technical Guide to the Biochemical Properties of Latrunculin A
<
For Researchers, Scientists, and Drug Development Professionals
Introduction
Latrunculin A is a naturally occurring macrolide toxin isolated from the Red Sea sponge Latrunculia magnifica.[1][2][3] It is a powerful biochemical tool extensively used in cell biology and biomedical research to investigate the dynamics of the actin cytoskeleton.[4] This guide provides a comprehensive overview of the biochemical properties of this compound, including its mechanism of action, quantitative binding kinetics, and its effects on cellular processes. Detailed experimental protocols and visualizations of key pathways are also presented to aid researchers in their study of this potent actin polymerization inhibitor.
Core Biochemical Properties and Mechanism of Action
This compound exerts its biological effects by directly interacting with monomeric globular actin (G-actin).[5] It forms a stable 1:1 stoichiometric complex with G-actin, effectively sequestering it and preventing its incorporation into filamentous actin (F-actin) polymers. This sequestration shifts the dynamic equilibrium of actin polymerization towards depolymerization, leading to the disassembly of existing actin filaments.
The binding site of this compound on G-actin is located in the nucleotide-binding cleft, between subdomains 2 and 4. This interaction is thought to induce a conformational change in the actin monomer that renders it incapable of polymerizing. Notably, this compound's mechanism differs from other actin-disrupting agents like cytochalasins, which primarily act by capping the barbed ends of actin filaments.
Recent studies have revealed a dual mechanism of action for this compound. In addition to sequestering G-actin, it also accelerates the depolymerization of actin filaments. It is proposed that this compound promotes the dissociation of the γ-phosphate from the terminal ADP-Pi-actin subunits at both ends of the filament, leading to a faster rate of depolymerization.
Quantitative Data Summary
The interaction of this compound with G-actin and its inhibitory effects on cellular processes have been quantified in various studies. The following tables summarize key quantitative data.
| Parameter | Value | Actin Substrate | Reference |
| Dissociation Constant (Kd) | 0.1 µM | ATP-actin monomers | |
| Dissociation Constant (Kd) | 0.4 µM | ADP-Pi-actin monomers | |
| Dissociation Constant (Kd) | 4.7 µM | ADP-actin monomers | |
| Dissociation Constant (Kd) | ~0.2 µM | G-actin (unspecified nucleotide state) | |
| Stoichiometry of Binding | 1:1 | This compound : G-actin |
Table 1: Binding Affinity of this compound for G-actin Monomers. This table details the dissociation constants (Kd) of this compound for different nucleotide-bound states of G-actin, highlighting its preference for the ATP-bound form.
| Cell Line | Effect | Concentration | Reference |
| Human Prostate Cancer (PC-3M) | Potent anti-invasive activity | 50-1000 nM | |
| Human Breast Carcinoma (T47D) | Inhibition of hypoxia-induced HIF-1 activation (IC50) | 6.7 µM | |
| Human Hepatoma (HepG2) | Significant decrease in cell migration and proliferation | 0.1 µM (24 hours) | |
| Human Hepatoma (HepG2) | Significant inhibitory effect on HuR levels | 0.2 µM (4 hours) | |
| Cultured Hippocampal Neurons | Disruption of F-actin | 1.3–5 µM | |
| Fibroblasts in Myotube Cultures | Stress fiber disassembly | 0.5 µM (starts at ~10 min) |
Table 2: Cellular Effects of this compound. This table summarizes the effective concentrations of this compound for observing various biological effects in different cell lines.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are protocols for key experiments used to characterize the biochemical properties of this compound.
Actin Polymerization Inhibition Assay (In Vitro)
This assay measures the effect of this compound on the polymerization of purified G-actin.
Materials:
-
Purified G-actin (from rabbit skeletal muscle or non-muscle source)
-
Polymerization Buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 2 mM MgCl2, 1 mM ATP)
-
This compound stock solution (in DMSO)
-
Pyrene-labeled G-actin
-
Fluorometer
Procedure:
-
Prepare a solution of G-actin in a low salt buffer (G-buffer) to prevent spontaneous polymerization. A portion of this actin should be pyrene-labeled.
-
Prepare different concentrations of this compound in polymerization buffer.
-
Initiate the polymerization reaction by adding the G-actin solution (containing a small percentage of pyrene-labeled G-actin) to the polymerization buffer with and without this compound.
-
Monitor the increase in pyrene fluorescence over time using a fluorometer. The fluorescence of pyrene-actin increases significantly upon incorporation into F-actin.
-
Plot fluorescence intensity versus time to obtain polymerization curves. The rate of polymerization can be determined from the slope of the linear phase of the curve.
-
Compare the polymerization rates in the presence and absence of this compound to determine its inhibitory effect.
Cellular Actin Staining for Morphological Analysis
This protocol allows for the visualization of the effects of this compound on the actin cytoskeleton in cultured cells.
Materials:
-
Cultured cells grown on coverslips
-
This compound stock solution (in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Fluorescently-labeled phalloidin (e.g., Alexa Fluor 488 phalloidin)
-
DAPI (for nuclear staining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Treat cultured cells with the desired concentration of this compound for the desired amount of time. Include a vehicle control (DMSO).
-
After treatment, wash the cells with PBS.
-
Fix the cells with the fixative solution for 10-15 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with permeabilization buffer for 5-10 minutes.
-
Wash the cells with PBS.
-
Incubate the cells with a solution of fluorescently-labeled phalloidin (which binds to F-actin) for 20-60 minutes at room temperature in the dark. A counterstain like DAPI can be included.
-
Wash the cells extensively with PBS.
-
Mount the coverslips onto microscope slides using a mounting medium.
-
Visualize the actin cytoskeleton using a fluorescence microscope. Compare the morphology of treated cells to control cells.
Visualizations
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.
Caption: Mechanism of this compound action on actin polymerization.
Caption: Experimental workflow for studying this compound's cellular effects.
Signaling Pathways Affected by Actin Disruption
Disruption of the actin cytoskeleton by this compound has profound effects on numerous cellular signaling pathways. Actin dynamics are integral to processes such as cell migration, adhesion, and receptor signaling. Consequently, treatment with this compound can indirectly modulate pathways that are dependent on an intact cytoskeleton. For example, the inhibition of cell migration by this compound can impact signaling cascades related to metastasis in cancer cells.
Caption: Impact of this compound on actin-dependent signaling.
Conclusion
This compound is an indispensable tool for dissecting the roles of the actin cytoskeleton in a vast array of cellular functions. Its well-characterized mechanism of action and potent inhibitory effects make it a valuable reagent for researchers in cell biology, biochemistry, and drug development. This guide provides a foundational understanding of its biochemical properties, offering both quantitative data and practical methodologies to facilitate further investigation into the intricate world of cytoskeletal dynamics.
References
- 1. This compound accelerates actin filament depolymerization in addition to sequestering actin monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Differential effects of Latrunculin-A on myofibrils in cultures of skeletal muscle cells: Insights into mechanisms of myofibrillogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound & B - Potent Actin Polymerization Inhibitors - Nordic Biosite [nordicbiosite.com]
- 5. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
An In-depth Technical Guide to the Latrunculin A Binding Site on G-Actin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Latrunculin A, a potent marine macrolide isolated from the red sea sponge Latrunculia magnifica, is an indispensable tool in cell biology for the study of actin dynamics.[1][2] Its primary mechanism of action involves the specific binding to monomeric globular actin (G-actin), thereby preventing its polymerization into filamentous actin (F-actin).[3][4] This targeted disruption of the actin cytoskeleton allows for the detailed investigation of a myriad of cellular processes, including cell motility, division, and intracellular transport.[3] This technical guide provides a comprehensive overview of the this compound binding site on G-actin, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions and experimental workflows.
Molecular Interaction and Binding Site
This compound binds to G-actin in a 1:1 stoichiometric ratio, effectively sequestering actin monomers and preventing their incorporation into growing actin filaments. Structural studies, primarily X-ray crystallography, have revealed that the this compound binding site is located in a cleft between subdomains 2 and 4 of the G-actin monomer, in close proximity to the nucleotide-binding cleft.
The binding of this compound induces a conformational change in the actin monomer, which is incompatible with the conformational twist required for polymerization. Specifically, the 2-thiazolidinone moiety of this compound inserts deep into a pocket within the cleft, forming hydrogen bonds with actin residues. The macrocyclic ring of this compound establishes hydrophobic interactions with the surrounding actin structure. This interaction effectively locks the G-actin monomer in a conformation that cannot be incorporated into the F-actin polymer.
Key amino acid residues in actin that form hydrogen bonds with this compound include Y69 in subdomain II, D157 in subdomain III, and T186 and R210 in subdomain IV. A water molecule often mediates a bridge between D214 of actin and O1 of this compound.
Quantitative Binding Data
The affinity of this compound for G-actin is influenced by the nucleotide (ATP, ADP-Pi, or ADP) bound in the nucleotide-binding cleft. The dissociation constants (Kd) for these interactions have been determined through various experimental approaches.
| G-Actin Nucleotide State | Dissociation Constant (Kd) | Reference |
| ATP-actin | 0.1 µM | |
| ADP-Pi-actin | 0.4 µM | |
| ADP-actin | 4.7 µM | |
| General G-actin | 0.2 - 0.4 µM |
Experimental Protocols
Determination of this compound Binding Affinity using Total Internal Reflection Fluorescence (TIRF) Microscopy
This protocol allows for the direct observation of single actin filament elongation and depolymerization, providing a means to calculate the Kd of this compound for G-actin.
Materials:
-
Monomeric G-actin (unlabeled and fluorescently labeled, e.g., Alexa488-actin)
-
This compound stock solution (in DMSO)
-
TIRF buffer (e.g., 10 mM imidazole, pH 7.0, 50 mM KCl, 1 mM MgCl2, 1 mM EGTA, 0.2 mM ATP, 10 mM DTT, 15 mM glucose, 20 µg/ml catalase, 100 µg/ml glucose oxidase)
-
Polymerization-inducing buffer (TIRF buffer with an additional 1.8 mM ATP and 50 mM MgCl2)
-
Microscope slides and coverslips coated with NEM-myosin
-
TIRF microscope equipped with a sensitive camera
Procedure:
-
Prepare actin monomers by dialysis against a low-salt buffer to depolymerize any existing filaments.
-
Coat microscope slides with N-ethylmaleimide (NEM)-inactivated myosin to tether actin filaments to the surface.
-
Prepare a mixture of labeled and unlabeled G-actin in TIRF buffer.
-
Initiate actin polymerization by adding the polymerization-inducing buffer.
-
Introduce varying concentrations of this compound to the reaction chamber.
-
Acquire time-lapse images of single actin filaments using the TIRF microscope.
-
Measure the rate of filament elongation at different this compound concentrations.
-
The Kd can be determined by plotting the elongation rate as a function of the this compound concentration and fitting the data to a binding isotherm.
X-ray Crystallography of the G-Actin-Latrunculin A Complex
This protocol outlines the general steps for determining the high-resolution structure of the G-actin-Latrunculin A complex.
Materials:
-
Purified G-actin
-
This compound
-
Crystallization buffer (requires screening of various conditions)
-
Cryoprotectant
-
X-ray diffraction equipment (synchrotron source recommended)
Procedure:
-
Form the G-actin-Latrunculin A complex by incubating purified G-actin with a molar excess of this compound.
-
Purify the complex to remove unbound this compound and any aggregated protein.
-
Screen for crystallization conditions using vapor diffusion (hanging drop or sitting drop) methods with various precipitants, salts, and pH values.
-
Optimize promising crystallization conditions to obtain diffraction-quality crystals.
-
Soak the crystals in a cryoprotectant solution before flash-cooling in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data and solve the crystal structure using molecular replacement or other phasing methods.
-
Refine the atomic model of the G-actin-Latrunculin A complex against the experimental data.
Visualizations
Signaling Pathway of Actin Polymerization Inhibition
Caption: Inhibition of actin polymerization by this compound.
Experimental Workflow for Binding Analysis
Caption: Workflow for this compound-G-actin binding analysis.
Conclusion
This compound remains a cornerstone for probing the intricate functions of the actin cytoskeleton. A thorough understanding of its binding site and mechanism of action is paramount for the accurate interpretation of experimental results and for the potential development of novel therapeutics targeting actin dynamics. The quantitative data and experimental protocols provided herein offer a robust foundation for researchers and drug development professionals to effectively utilize this compound in their studies and to explore the therapeutic potential of modulating the actin cytoskeleton.
References
The Impact of Latrunculin A on Actin Polymerization Kinetics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the multifaceted effects of Latrunculin A, a marine macrolide, on the kinetics of actin polymerization. Derived from the Red Sea sponge Latrunculia magnifica, this compound is a potent and widely utilized cell-permeable tool for dissecting the roles of the actin cytoskeleton in various cellular processes.[1][2][3][4] This document provides a comprehensive overview of its mechanism of action, quantitative binding affinities, and detailed experimental protocols for studying its effects, serving as a valuable resource for researchers in cell biology and drug development.
Core Mechanism of Action
This compound primarily functions by sequestering globular actin (G-actin) monomers in a 1:1 stoichiometric complex, thereby preventing their assembly into filamentous actin (F-actin).[5] This sequestration effectively reduces the pool of available actin monomers for polymerization. The binding site is located near the nucleotide-binding cleft of the actin monomer.
Beyond monomer sequestration, this compound exhibits additional effects on actin dynamics. It has been shown to accelerate the depolymerization of actin filaments by promoting the dissociation of subunits from both the barbed and pointed ends. Furthermore, some studies have reported a slow severing of existing actin filaments by this compound. These combined actions lead to a rapid and significant disruption of the cellular actin cytoskeleton.
Quantitative Analysis of this compound Interaction with Actin
The affinity of this compound for actin is dependent on the nucleotide bound to the actin monomer. The following table summarizes the key quantitative data regarding the interaction of this compound with different forms of actin.
| Parameter | Value | Actin Species | Comments | Reference |
| Dissociation Constant (Kd) | 0.1 µM | Mg-ATP-actin monomers | Higher affinity for the ATP-bound form, which is the primary species for polymerization. | |
| 0.4 µM | Mg-ADP-Pi-actin monomers | Intermediate affinity. | ||
| 4.7 µM | Mg-ADP-actin monomers | Lower affinity for the ADP-bound form. | ||
| ~0.2 µM | G-actin (unspecified nucleotide state) | Consistent with high affinity for monomeric actin. | ||
| >100 µM | Actin filaments (F-actin) | Indicates very weak binding to filamentous actin. | ||
| IC50 | 6.7 µM | Hypoxia-induced HIF-1 activation in T47D cells | Demonstrates effects beyond direct actin binding in a cellular context. | |
| EC50 | ~1 µM | Disruption of EGFP-actin in hippocampal terminals | Effective concentration for disrupting actin structures in neurons. | |
| 80-220 nM | Growth inhibition in rhabdomyosarcoma cells | Shows potent anti-proliferative effects in cancer cells. |
Visualizing the Mechanism of Action
The following diagram illustrates the primary mechanisms by which this compound disrupts actin polymerization kinetics.
Experimental Protocols
To investigate the effects of this compound on actin polymerization, several key in vitro and imaging-based assays are commonly employed.
Pyrene-Actin Fluorescence Assay
This is a widely used method to monitor the kinetics of actin polymerization in bulk solution. It relies on the principle that the fluorescence of pyrene-labeled actin monomers increases significantly upon their incorporation into a polymer.
a. Preparation of Pyrene-Labeled Actin:
-
Actin is purified from rabbit skeletal muscle.
-
The reactive cysteine-374 residue of G-actin is labeled with N-(1-pyrene)iodoacetamide.
-
Unreacted label is removed by dialysis and gel filtration. The labeled G-actin is stored in a G-buffer (e.g., 2 mM Tris-HCl, pH 8.0, 0.2 mM ATP, 0.1 mM CaCl2, 0.5 mM DTT) on ice.
b. Polymerization Assay:
-
Prepare a reaction mixture containing unlabeled G-actin "doped" with a small percentage (typically 5-10%) of pyrene-labeled G-actin in G-buffer.
-
Add varying concentrations of this compound (or a vehicle control, typically DMSO) to the actin solution and incubate briefly.
-
Initiate polymerization by adding a 10X polymerization buffer (e.g., 500 mM KCl, 20 mM MgCl2, 10 mM ATP).
-
Immediately begin monitoring the increase in pyrene fluorescence over time using a fluorometer with excitation and emission wavelengths of approximately 365 nm and 407 nm, respectively.
-
The rate of polymerization can be determined from the slope of the fluorescence curve during the elongation phase.
Total Internal Reflection Fluorescence (TIRF) Microscopy
TIRF microscopy allows for the direct visualization of individual actin filaments growing on a surface, providing detailed information on elongation and depolymerization rates at both filament ends.
a. Experimental Setup:
-
Prepare flow cells using coverslips coated with a protein that promotes actin filament attachment, such as NEM-myosin.
-
Actin monomers (a fraction of which are fluorescently labeled, e.g., with Alexa 488 or Oregon Green) are prepared in a polymerization buffer (e.g., 10 mM imidazole, pH 7.0, 50 mM KCl, 1 mM MgCl2, 1 mM EGTA, 0.2 mM ATP, and an oxygen scavenger system).
-
This compound at various concentrations is added to the actin monomer solution.
b. Data Acquisition and Analysis:
-
The actin and this compound mixture is introduced into the flow cell, and filament growth is observed using a TIRF microscope.
-
Time-lapse images are captured to record the change in filament length over time.
-
The elongation rates at the barbed and pointed ends are calculated by measuring the change in filament length between frames. The number of new filaments formed can also be quantified to assess the effect on nucleation.
-
To study depolymerization, pre-assembled filaments are introduced into the flow cell, and then a buffer containing this compound is flowed in. The rate of filament shortening is then measured.
Logical Workflow for Investigating this compound Effects
The following diagram outlines a logical workflow for a comprehensive investigation into the effects of this compound on actin kinetics.
Conclusion
This compound is a powerful inhibitor of actin polymerization with a well-characterized primary mechanism of G-actin sequestration. Its additional effects on filament depolymerization and severing contribute to its potent ability to disrupt the actin cytoskeleton. The quantitative data on its binding affinities and the detailed experimental protocols provided in this guide offer a solid foundation for researchers to effectively utilize this compound in their studies of actin dynamics and its role in cellular function and disease. The use of complementary techniques such as pyrene-actin assays and TIRF microscopy is crucial for a comprehensive understanding of its kinetic effects.
References
- 1. This compound accelerates actin filament depolymerization in addition to sequestering actin monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound Accelerates Actin Filament Depolymerization in Addition to Sequestering Actin Monomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. adipogen.com [adipogen.com]
- 5. Latrunculin - Wikipedia [en.wikipedia.org]
Unraveling the Molecular Embrace: A Structural Analysis of the Latrunculin A-Actin Complex
A Technical Guide for Researchers and Drug Development Professionals
Latrunculin A, a macrolide toxin isolated from the Red Sea sponge Latrunculia magnifica, has emerged as an indispensable tool in cell biology for its potent and specific disruption of the actin cytoskeleton.[1][2] Its utility stems from a direct and well-characterized interaction with monomeric actin (G-actin), preventing its polymerization into filamentous actin (F-actin), a cornerstone of cellular structure, motility, and signaling. This in-depth technical guide provides a comprehensive overview of the structural analysis of the this compound-actin complex, offering valuable insights for researchers, scientists, and drug development professionals.
Mechanism of Action: A Stoichiometric Sequestration
This compound exerts its biological effects by binding to G-actin in a 1:1 stoichiometric ratio.[1][3] This binding event occurs near the nucleotide-binding cleft of the actin monomer, a critical region for polymerization.[1] By occupying this site, this compound effectively sequesters actin monomers, rendering them unavailable for incorporation into growing actin filaments. This leads to a net depolymerization of existing actin filaments as the dynamic equilibrium of the cytoskeleton shifts towards disassembly.
Quantitative Analysis of Binding Affinity
The interaction between this compound and actin is dependent on the nucleotide state of the actin monomer. The binding affinity, quantified by the equilibrium dissociation constant (Kd), varies for ATP-actin, ADP-Pi-actin, and ADP-actin. These quantitative differences are crucial for understanding the precise mechanism of this compound's action in the dynamic cellular environment.
| Actin Monomer State | Dissociation Constant (Kd) | Reference |
| ATP-actin | 0.1 µM | |
| ADP-Pi-actin | 0.4 µM | |
| ADP-actin | 4.7 µM | |
| G-actin (unspecified) | 0.19 - 0.4 µM |
Structural Insights from X-ray Crystallography
The high-resolution crystal structure of the this compound-actin complex has provided invaluable atomic-level details of their interaction. The structure reveals that this compound nestles into a pocket on the actin monomer, inducing conformational changes that disrupt the actin-actin contacts necessary for filament formation.
Key structural features of the complex include:
-
Hydrogen Bonding: Several direct and water-mediated hydrogen bonds stabilize the interaction between this compound and specific amino acid residues of actin.
-
Conformational Changes: Upon binding, this compound induces a significant conformational change in the D-loop of actin's subdomain 2, a region critical for intermonomer contacts in F-actin.
-
Steric Hindrance: The presence of the bulky this compound molecule sterically hinders the association of the complex with the growing ends of actin filaments.
Experimental Protocols
A variety of experimental techniques are employed to study the structural and functional aspects of the this compound-actin interaction.
X-ray Crystallography
The determination of the high-resolution structure of the this compound-actin complex is achieved through X-ray crystallography.
Methodology:
-
Protein Purification: Actin is purified from a suitable source, typically rabbit skeletal muscle.
-
Complex Formation: Purified G-actin is incubated with a molar excess of this compound to ensure complete complex formation.
-
Crystallization: The this compound-actin complex is crystallized using vapor diffusion methods. This involves mixing the complex with a precipitant solution and allowing it to equilibrate, leading to the formation of ordered crystals. A reported crystallization condition involves a P2(1)2(1)2(1) orthorhombic space group.
-
Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded.
-
Structure Determination and Refinement: The diffraction data is processed to determine the electron density map, from which the atomic model of the complex is built and refined. The final model for the this compound-actin complex has been reported with an R-cryst of 0.22 and R-free of 0.28.
Fluorescence Microscopy
Total Internal Reflection Fluorescence (TIRF) microscopy is a powerful technique to visualize the effect of this compound on individual actin filaments in real-time.
Methodology:
-
Actin Labeling: Actin monomers are fluorescently labeled, for example, with Oregon Green or Alexa Fluor 488.
-
Flow Cell Preparation: A flow cell is prepared with surface-tethered myosin motors to bind and elongate actin filaments.
-
Filament Assembly: A solution containing fluorescently labeled G-actin and ATP is introduced into the flow cell to allow for the assembly of actin filaments.
-
This compound Introduction: A solution containing this compound is then introduced into the flow cell.
-
Imaging: The dynamics of individual actin filaments, including depolymerization and severing events, are observed and recorded using TIRF microscopy.
Visualizing the Molecular Interaction and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the mechanism of this compound action and a typical experimental workflow for its study.
Caption: Mechanism of this compound-mediated actin depolymerization.
Caption: General experimental workflow for studying the this compound-actin complex.
Impact on Actin-Binding Proteins
The binding of this compound to actin can allosterically influence the interaction of other actin-binding proteins (ABPs). For instance, profilin and this compound can bind to actin monomers independently, suggesting they occupy distinct binding sites. In contrast, the binding of thymosin beta(4) to actin is inhibited by this compound, indicating an overlap in their binding sites or a this compound-induced conformational change that prevents thymosin beta(4) interaction. These differential effects highlight the complexity of actin regulation and provide further avenues for research.
Conclusion
The structural and quantitative analysis of the this compound-actin complex has provided profound insights into the regulation of actin dynamics. This knowledge is not only fundamental to our understanding of cell biology but also holds significant potential for drug development. By targeting the actin cytoskeleton, novel therapeutic strategies can be envisioned for diseases characterized by aberrant cellular motility and proliferation, such as cancer. The detailed understanding of the this compound-actin interaction serves as a critical foundation for the rational design of next-generation cytoskeletal drugs.
References
- 1. Latrunculin - Wikipedia [en.wikipedia.org]
- 2. This compound Accelerates Actin Filament Depolymerization in Addition to Sequestering Actin Monomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Actin-latrunculin A structure and function. Differential modulation of actin-binding protein function by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Early Cellular Effects of Latrunculin A
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early research on the cellular effects of Latrunculin A, a marine toxin that has become an indispensable tool in cell biology and a subject of interest in drug development.
Introduction
This compound is a naturally occurring macrolide toxin originally isolated from the Red Sea sponge Latrunculia magnifica.[1][2] Early observations revealed that sponges producing this toxin were avoided by fish, and extracts were lethal to fish, indicating the presence of a potent bioactive compound.[1] Subsequent research identified this compound and the related Latrunculin B as powerful agents that disrupt the actin cytoskeleton.[3][4] This property has made this compound a cornerstone for studying actin dynamics and its role in a multitude of cellular processes, including cell motility, division, and morphology. It is also under investigation for its potential anticancer properties.
Mechanism of Action
The primary mechanism of action of this compound is its direct interaction with monomeric globular actin (G-actin). It forms a 1:1 stoichiometric complex with G-actin, sequestering it and preventing its polymerization into filamentous actin (F-actin). This sequestration shifts the dynamic equilibrium of actin polymerization towards depolymerization, leading to the disassembly of existing actin filaments. Structural studies have shown that this compound binds near the nucleotide-binding cleft of the actin monomer, inducing conformational changes that are incompatible with its incorporation into a filament.
More recent studies have revealed a dual mechanism: besides sequestering G-actin, this compound also accelerates the depolymerization of actin filaments by promoting the dissociation of the γ-phosphate from terminal ADP-Pi-actin subunits. This leads to a more rapid disassembly of actin structures than would be expected from monomer sequestration alone.
Quantitative Data on this compound's Effects
The following tables summarize key quantitative data from early and foundational studies on this compound.
Table 1: Binding Affinity of this compound to Actin Monomers
| Actin Monomer State | Dissociation Constant (Kd) | Reference |
| ATP-actin | 0.1 µM | |
| ADP-Pi-actin | 0.4 µM | |
| ADP-actin | 4.7 µM | |
| G-actin (unspecified nucleotide state) | 0.19 µM - 0.2 µM |
Table 2: Effective Concentrations of this compound in Cellular Assays
| Cell Line/System | Effect | Concentration | Reference |
| Rhabdomyosarcoma (RMS) cells (mouse and human) | Growth inhibition (EC50) | 80-220 nM | |
| Human prostate cancer PC-3M cells | Anti-invasive activity | 50-1000 nM | |
| Human breast carcinoma T47D cells | Inhibition of hypoxia-induced HIF-1 activation (IC50) | 6.7 µM | |
| Human hepatoma HepG2 cells | Inhibition of cell migration | 0.1 µM | |
| Human hepatoma Huh7 cells | Inhibition of HuR | 0.02 µM | |
| Quail myotubes | Premyofibril disruption | 1 µM | |
| Quail myotubes | Mature myofibril disassembly | 10 µM | |
| Human Trabecular Meshwork (HTM) cells | Mild actin disorganization | 0.1 µM | |
| Human Trabecular Meshwork (HTM) cells | Cell rounding and separation | 2 µM |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon early findings. The following are representative protocols derived from the cited literature.
Protocol 1: Assessment of this compound's Effect on Cell Morphology and Actin Cytoskeleton
-
Cell Culture: Human Trabecular Meshwork (HTM) cells are cultured to high confluence.
-
Treatment: Cells are treated with varying concentrations of this compound (e.g., 0.02, 0.2, and 2 µM) for different durations (e.g., 6, 11, and 24 hours). A vehicle control (DMSO) is run in parallel.
-
Live-Cell Imaging: The topography and morphological changes of living cells are evaluated using videomicroscopy.
-
Immunofluorescence Staining:
-
Cells are fixed with a suitable fixative (e.g., 4% paraformaldehyde).
-
Cells are permeabilized with a detergent (e.g., 0.1% Triton X-100).
-
F-actin is stained with fluorescently labeled phalloidin.
-
Other proteins of interest (e.g., vinculin, paxillin, β-catenin) are stained using specific primary antibodies followed by fluorescently labeled secondary antibodies.
-
-
Microscopy: Stained cells are visualized using fluorescence microscopy to determine the distribution and organization of the actin cytoskeleton and associated adhesion proteins.
Protocol 2: In Vitro Actin Polymerization/Depolymerization Assays
-
Actin Preparation: Muscle actin is purified and labeled with a fluorescent dye (e.g., Oregon Green or Alexa488) for visualization.
-
Assay Buffer: Experiments are conducted in a polymerization buffer (e.g., KMEI buffer). For studying ADP-Pi-actin dynamics, 160 mM sodium phosphate is added.
-
This compound Preparation: this compound is dissolved in DMSO to create a stock solution and then diluted to the desired concentration in the polymerization buffer.
-
TIRF Microscopy:
-
A flow chamber is prepared, and actin polymerization is initiated by adding actin to the chamber.
-
Once filaments have formed, depolymerization is initiated by washing the chamber with polymerization buffer containing various concentrations of this compound but no actin monomers.
-
Images are captured at regular intervals (e.g., every 30 seconds) to observe filament depolymerization.
-
-
Data Analysis: The rate of filament shortening is measured to determine the depolymerization rate.
Visualizations of Cellular Effects and Workflows
The following diagrams illustrate the key pathways and experimental logic described in early this compound studies.
Caption: Mechanism of action of this compound on actin dynamics.
Caption: Workflow for studying this compound's effects on cell morphology.
Caption: Postulated effect of this compound on RAS/ERK signaling.
Cellular Effects of this compound
-
Cytoskeletal Disruption: The most prominent effect of this compound is the rapid and often reversible disruption of the actin cytoskeleton. This includes the disappearance of actin patches, cables, and rings in yeast, and stress fibers in mammalian cells.
-
Morphological Changes: Treatment with this compound induces pronounced morphological changes. For instance, human trabecular meshwork (HTM) cells exhibit rounding and intercellular separation. In budding yeast, it leads to the formation of large, spherical cells with abnormal cell walls.
-
Inhibition of Cellular Processes: Due to its fundamental role in actin dynamics, this compound inhibits a wide range of cellular processes. These include phagocytosis, cell migration, cell division, and exocytosis.
-
Effects on Cell Adhesion: this compound affects cell adhesions. In HTM cells, β-catenin-rich intercellular adherens junctions are particularly sensitive to the drug, while vinculin- and paxillin-containing focal contacts are more resistant.
-
Antiproliferative and Anticancer Effects: this compound has been shown to inhibit the growth of various cancer cell lines, such as rhabdomyosarcoma, prostate cancer, and hepatocellular carcinoma. This is partly attributed to the disruption of the actin cytoskeleton, which can interfere with signaling pathways like the RAS/ERK pathway that are crucial for cell proliferation.
Conclusion
The early studies on this compound laid the groundwork for its use as a powerful tool to investigate the multifaceted roles of the actin cytoskeleton. Its well-defined mechanism of action, involving the sequestration of G-actin and acceleration of F-actin depolymerization, allows for precise manipulation of cellular actin dynamics. The quantitative data on its binding affinities and effective concentrations in various cell types provide a valuable reference for experimental design. The detailed protocols and workflows established in these early investigations continue to be relevant for researchers in cell biology and those exploring the therapeutic potential of actin-targeting agents in drug development.
References
Latrunculin A: A Comprehensive Technical Guide for Probing Cytoskeleton Dynamics
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The actin cytoskeleton is a highly dynamic and intricate network of protein filaments that plays a pivotal role in a multitude of cellular processes, including cell motility, division, endocytosis, and the maintenance of cell shape. Understanding the nuanced regulation of actin dynamics is therefore fundamental to cell biology and paramount in the development of novel therapeutics targeting diseases characterized by aberrant cellular mechanics, such as cancer. Latrunculin A, a potent marine macrolide, has emerged as an indispensable pharmacological tool for dissecting the complexities of the actin cytoskeleton. By sequestering actin monomers, this compound effectively inhibits actin polymerization, leading to the rapid and reversible disassembly of actin filaments. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data on its efficacy, detailed experimental protocols for its application, and visualizations of its effects on cellular pathways.
Mechanism of Action
This compound, originally isolated from the Red Sea sponge Latrunculia magnifica, exerts its profound effects on the actin cytoskeleton through a well-defined mechanism.[1][2][3] It acts as a potent inhibitor of actin polymerization by binding to globular actin (G-actin) monomers with a 1:1 stoichiometry.[2][4] This binding occurs near the nucleotide-binding cleft, a region crucial for the conformational changes required for a G-actin monomer to incorporate into a growing actin filament (F-actin). By sequestering G-actin in this manner, this compound effectively reduces the pool of available monomers for polymerization, shifting the equilibrium towards filament disassembly.
Furthermore, recent studies have revealed a more complex role for this compound beyond simple monomer sequestration. It has been shown to also promote the depolymerization of existing actin filaments and even induce filament severing, further contributing to the rapid disruption of the actin cytoskeleton. This multifaceted mechanism of action makes this compound a highly effective and widely used tool for inducing acute and reversible disruption of actin-dependent processes.
Quantitative Data
The efficacy of this compound can be quantified through various parameters, including its binding affinities to different nucleotide-bound states of G-actin and its effective concentrations in cellular assays.
| Parameter | Value | Actin State | Reference |
| Dissociation Constant (Kd) | 0.1 µM | ATP-actin | |
| 0.4 µM | ADP-Pi-actin | ||
| 4.7 µM | ADP-actin | ||
| In Vitro Polymerization Inhibition (Kd) | 0.2 µM | G-actin | |
| IC50 (Hypoxia-induced HIF-1 activation) | 6.7 µM | T47D cells | |
| EC50 (Growth Inhibition) | 80-220 nM | Rhabdomyosarcoma cells |
Experimental Protocols
The following are detailed methodologies for key experiments utilizing this compound to study cytoskeleton dynamics.
Immunofluorescence Staining of the Actin Cytoskeleton
This protocol describes how to treat cells with this compound and subsequently visualize the actin cytoskeleton using immunofluorescence.
Materials:
-
Cells cultured on sterile glass coverslips
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Fluorescently-labeled phalloidin (e.g., Phalloidin-iFluor 488)
-
DAPI (4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
Procedure:
-
Cell Seeding: Seed cells onto sterile glass coverslips in a petri dish or multi-well plate and allow them to adhere and grow to the desired confluency.
-
This compound Treatment:
-
Prepare the desired final concentration of this compound in pre-warmed complete cell culture medium. A typical starting concentration is 0.5 µM, but this should be optimized for the specific cell type and experimental question.
-
Aspirate the old medium from the cells and replace it with the this compound-containing medium.
-
Incubate the cells for the desired time (e.g., 30 minutes to 2 hours). Include a vehicle control (DMSO) treated sample.
-
-
Fixation:
-
Aspirate the medium and gently wash the cells twice with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Block non-specific binding by incubating the cells in blocking buffer for 30-60 minutes at room temperature.
-
-
Staining:
-
Dilute fluorescently-labeled phalloidin in blocking buffer according to the manufacturer's instructions.
-
Incubate the cells with the phalloidin solution for 20-60 minutes at room temperature, protected from light.
-
(Optional) Counterstain the nuclei by incubating with DAPI for 5 minutes.
-
-
Mounting:
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Mount the coverslips onto glass slides using an antifade mounting medium.
-
-
Imaging:
-
Visualize the stained cells using a fluorescence microscope with the appropriate filter sets.
-
Cell Migration Assay (Wound Healing)
This protocol outlines the use of this compound in a wound-healing (scratch) assay to assess its impact on cell migration.
Materials:
-
Cells cultured to a confluent monolayer in a multi-well plate
-
Complete cell culture medium
-
This compound stock solution
-
Sterile pipette tip (p200 or p1000) or a cell-culture insert
-
Microscope with live-cell imaging capabilities or an incubator with a camera
Procedure:
-
Create a Cell-Free Gap:
-
Grow cells to a confluent monolayer.
-
Scratch Method: Use a sterile pipette tip to create a straight "scratch" in the monolayer.
-
Insert Method: Use a commercially available cell-culture insert to create a defined cell-free gap.
-
Gently wash the wells with PBS to remove dislodged cells.
-
-
This compound Treatment:
-
Replace the PBS with complete cell culture medium containing the desired concentration of this compound or vehicle control.
-
-
Image Acquisition:
-
Immediately acquire the first image of the wound (t=0).
-
Place the plate in a microscope stage-top incubator or a standard incubator.
-
Acquire images of the same field of view at regular intervals (e.g., every 2-6 hours) for 24-48 hours.
-
-
Data Analysis:
-
Measure the area of the cell-free gap at each time point using image analysis software (e.g., ImageJ).
-
Calculate the rate of wound closure for both the this compound-treated and control samples.
-
Endocytosis Assay
This protocol provides a framework for investigating the role of the actin cytoskeleton in endocytosis using this compound.
Materials:
-
Cells cultured in a suitable format for imaging (e.g., glass-bottom dishes)
-
Complete cell culture medium
-
This compound stock solution
-
Fluorescently-labeled cargo for endocytosis (e.g., fluorescently-labeled transferrin for clathrin-mediated endocytosis, or fluorescently-labeled dextran for fluid-phase endocytosis)
-
Microscope with live-cell imaging capabilities
Procedure:
-
Pre-treatment with this compound:
-
Incubate the cells with the desired concentration of this compound or vehicle control in complete medium for a predetermined time (e.g., 30 minutes) to disrupt the actin cytoskeleton.
-
-
Initiation of Endocytosis:
-
Add the fluorescently-labeled cargo to the medium.
-
Immediately begin acquiring images using a time-lapse setting on the microscope.
-
-
Image Acquisition:
-
Acquire images at regular intervals (e.g., every 1-5 minutes) for a duration sufficient to observe internalization of the cargo (e.g., 30-60 minutes).
-
-
Data Analysis:
-
Quantify the amount of internalized fluorescent cargo per cell at each time point for both this compound-treated and control cells. This can be done by measuring the total intracellular fluorescence intensity.
-
Compare the rate and extent of endocytosis between the treated and control groups.
-
Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts related to this compound's function and application.
Caption: Mechanism of action of this compound on actin dynamics.
Caption: A typical experimental workflow using this compound.
Caption: The interplay of this compound with Rho GTPase signaling pathways that regulate the actin cytoskeleton.
Applications in Research and Drug Development
The ability of this compound to specifically and reversibly disrupt the actin cytoskeleton has made it an invaluable tool across various research fields.
-
Cell Biology: this compound is widely used to elucidate the role of actin in fundamental cellular processes such as cell division, cytokinesis, endocytosis, exocytosis, and the establishment of cell polarity.
-
Cancer Research: Given the critical role of the actin cytoskeleton in cell migration and invasion, this compound is employed to study the mechanisms of cancer metastasis. Its ability to inhibit cancer cell proliferation and migration has also sparked interest in its potential as an anti-cancer therapeutic.
-
Neuroscience: The dynamic nature of the actin cytoskeleton is crucial for neuronal development, synaptic plasticity, and axon guidance. This compound is used to investigate these processes.
-
Drug Development: As a well-characterized inhibitor of actin polymerization, this compound serves as a reference compound in high-throughput screening assays aimed at identifying novel modulators of the cytoskeleton.
Conclusion
This compound remains a cornerstone tool for researchers investigating the myriad functions of the actin cytoskeleton. Its potent and specific mechanism of action, coupled with its reversibility, allows for precise temporal control over actin dynamics in living cells. This technical guide has provided a comprehensive overview of its properties, practical experimental protocols, and the cellular pathways it influences. By leveraging the power of this compound, researchers can continue to unravel the intricate roles of the actin cytoskeleton in health and disease, paving the way for new discoveries and therapeutic interventions.
References
- 1. researchgate.net [researchgate.net]
- 2. Different Rho GTPase–dependent signaling pathways initiate sequential steps in the consolidation of long-term potentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Rho1 GTPase controls anillo-septin assembly to facilitate contractile ring closure during cytokinesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Actin Depolymerization Disrupts Tight Junctions via Caveolae-mediated Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
Foundational Research on Latrunculin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Latrunculin A is a potent, cell-permeable macrolide toxin originally isolated from the Red Sea sponge Latrunculia magnifica.[1] Since its discovery, it has become an indispensable tool in cell biology for the study of actin dynamics and cytoskeleton-dependent processes. This technical guide provides an in-depth overview of the foundational research that elucidated the mechanism of action of this compound, summarizing key quantitative data and detailing the seminal experimental protocols.
Mechanism of Action
This compound disrupts the actin cytoskeleton by binding to monomeric actin (G-actin) in a 1:1 stoichiometric ratio.[2][3] This binding occurs near the nucleotide-binding cleft, sterically hindering the polymerization of G-actin into filamentous actin (F-actin).[4] The sequestration of actin monomers shifts the cellular equilibrium of actin dynamics towards depolymerization, leading to a rapid and reversible disassembly of actin filaments.[5] Later structural studies confirmed that this compound binds in a cleft between subdomains II and IV of the actin monomer, preventing the conformational changes necessary for polymerization.
Quantitative Data Summary
The foundational studies on this compound provided key quantitative metrics for its interaction with actin and its effects on cellular systems. These are summarized in the tables below.
Table 1: In Vitro Binding Affinity of this compound to G-Actin
| Parameter | Value (µM) | Actin Source | Method | Reference |
| Kd | ~0.2 | Rabbit Muscle | In vitro polymerization assay | Coue, M., et al. (1987) |
| Kd | 0.2 - 0.4 | Rabbit Skeletal Muscle | Multiple binding assays | Yarmola, E.G., et al. (2000) |
Table 2: Effective Concentrations of this compound in Cell Culture
| Cell Type | Effective Concentration | Observed Effect | Reference |
| Mouse Neuroblastoma | Submicromolar | Morphological changes, microfilament disruption | Spector, I., et al. (1983) |
| Mouse Fibroblasts | Submicromolar | Morphological changes, microfilament disruption | Spector, I., et al. (1983) |
| Avian Skeletal Muscle Fibroblasts | 0.2 - 0.5 µM | Reversible loss of stress fibers | Schilling, J., et al. (2009) |
Key Experimental Protocols
The following sections detail the methodologies from the foundational papers that established the mechanism of this compound.
In Vitro Actin Polymerization Assay (Coue, et al., 1987)
This assay was crucial in demonstrating the direct effect of this compound on actin polymerization and in determining its binding affinity.
Objective: To quantify the effect of this compound on the polymerization of purified G-actin.
Methodology:
-
Actin Preparation: G-actin was purified from rabbit skeletal muscle.
-
Polymerization Initiation: Polymerization of G-actin was induced by the addition of salts (e.g., KCl and MgCl2) to the G-actin solution in a low ionic strength buffer.
-
This compound Treatment: Different concentrations of this compound were pre-incubated with G-actin before initiating polymerization.
-
Monitoring Polymerization: The extent of actin polymerization was monitored over time by measuring the increase in viscosity of the solution using an Ostwald-type viscometer. Alternatively, the increase in fluorescence of N-(1-pyrenyl)iodoacetamide-labeled actin can be used.
-
Data Analysis: The rate and extent of polymerization in the presence of this compound were compared to control conditions. The dissociation constant (Kd) was calculated based on the concentration-dependent inhibition of polymerization, assuming a 1:1 binding stoichiometry.
Cell Culture and Immunofluorescence Microscopy (Spector, et al., 1983)
This foundational study was the first to observe the effects of this compound on the actin cytoskeleton in living cells.
Objective: To visualize the effects of this compound on the organization of microfilaments in cultured cells.
Methodology:
-
Cell Culture: Mouse neuroblastoma or fibroblast cells were grown on glass coverslips in a suitable culture medium.
-
This compound Treatment: The culture medium was replaced with a medium containing submicromolar concentrations of this compound. Cells were incubated for various durations.
-
Fixation: Cells were fixed, typically with a formaldehyde-based solution, to preserve their structure.
-
Permeabilization: The cell membranes were permeabilized using a detergent (e.g., Triton X-100) to allow antibodies to access the intracellular components.
-
Staining:
-
Actin: The actin filaments were stained using fluorescently-labeled phalloidin, a fungal toxin that specifically binds to F-actin.
-
Other Cytoskeletal Components: Other proteins, such as tubulin, were stained using specific primary antibodies followed by fluorescently-labeled secondary antibodies.
-
-
Microscopy: The stained cells were observed using a fluorescence microscope to visualize the organization of the actin cytoskeleton and other components.
Conclusion
The foundational research on this compound unequivocally established it as a specific and potent inhibitor of actin polymerization through a mechanism of G-actin sequestration. The quantitative data and experimental protocols from these seminal studies have provided the bedrock for decades of research into the critical roles of the actin cytoskeleton in a vast array of cellular processes. This guide serves as a concise reference for researchers and professionals leveraging this powerful tool in their own investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of actin polymerization by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Actin-latrunculin A structure and function. Differential modulation of actin-binding protein function by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. One moment, please... [maciverlab.bms.ed.ac.uk]
- 5. Differential effects of Latrunculin-A on myofibrils in cultures of skeletal muscle cells: Insights into mechanisms of myofibrillogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Latrunculin A in Live Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Latrunculin A is a potent, cell-permeable marine toxin isolated from the Red Sea sponge Latrunculia magnifica.[1][2][3] It is a widely used pharmacological tool in cell biology to investigate the dynamics and functions of the actin cytoskeleton. By specifically disrupting actin polymerization, this compound allows for the study of numerous cellular processes that are dependent on a functional actin network, such as cell motility, division, and intracellular transport.[4][5] These application notes provide a comprehensive overview of this compound's mechanism of action, detailed protocols for its use in live cell imaging, and quantitative data to guide experimental design.
Mechanism of Action
This compound disrupts the actin cytoskeleton primarily by sequestering actin monomers (G-actin). It binds to G-actin in a 1:1 stoichiometric ratio, preventing its polymerization into filamentous actin (F-actin). This sequestration shifts the equilibrium of the actin polymerization-depolymerization cycle towards depolymerization, leading to the disassembly of existing actin filaments. Additionally, some studies suggest that this compound can also accelerate the depolymerization of actin filaments by promoting the dissociation of subunits from the filament ends. The effects of this compound are generally rapid and reversible upon washout.
Caption: Mechanism of this compound action on actin dynamics.
Quantitative Data
The following tables summarize key quantitative parameters for this compound, which can be useful for experimental planning.
Table 1: Binding Affinity of this compound for G-Actin
| Actin State | Dissociation Constant (Kd) | Reference |
| ATP-actin | 0.1 µM | |
| ADP-Pi-actin | 0.4 µM | |
| ADP-actin | 4.7 µM | |
| General G-actin | ~0.2 µM |
Table 2: Effective Concentrations of this compound in Cellular Assays
| Cell Line/System | Assay | Effective Concentration (EC50/Effective Dose) | Reference |
| Rhabdomyosarcoma (RMS) cells | Growth Inhibition | 80-220 nM | |
| Human Prostate Cancer (PC-3M) cells | Invasion Inhibition | 50-1000 nM | |
| Human Breast Carcinoma (T47D) cells | HIF-1 Activation Inhibition | IC50: 6.7 µM | |
| Human Hepatoma (HepG2) cells | Cell Migration Inhibition | 0.1 µM | |
| Various Cultured Cells | Actin Disruption | 0.1-1 µM | |
| Myotubes (Skeletal Muscle) | Premyofibril Disassembly | 1-10 µM | |
| Retinal Neurons | F-actin Disruption | 5 µM | |
| U2OS cells | F-actin Disruption | 500 nM |
Experimental Protocols
Protocol 1: General Live Cell Imaging of Actin Cytoskeleton Disruption
This protocol provides a general workflow for visualizing the effects of this compound on the actin cytoskeleton in real-time.
Materials:
-
Cells cultured on glass-bottom dishes or chamber slides suitable for live-cell imaging.
-
Fluorescent probe for F-actin (e.g., Lifeact-GFP, SiR-actin).
-
Live-cell imaging medium (e.g., phenol red-free DMEM with serum and supplements).
-
This compound stock solution (e.g., 1 mM in DMSO).
-
Live-cell imaging microscope with environmental control (37°C, 5% CO2).
Procedure:
-
Cell Preparation:
-
Seed cells on imaging-quality dishes to achieve 50-70% confluency on the day of the experiment.
-
If using a fluorescent protein-based actin probe, transfect the cells 24-48 hours prior to imaging. If using a dye like SiR-actin, follow the manufacturer's staining protocol (typically 1-3 hours of incubation).
-
-
Microscope Setup:
-
Turn on the microscope and environmental chamber and allow them to equilibrate to 37°C and 5% CO2.
-
Place the imaging dish on the microscope stage and bring the cells into focus.
-
-
Baseline Imaging:
-
Acquire images of the untreated cells to establish a baseline of the normal actin cytoskeleton organization. Capture images from several representative fields of view.
-
-
This compound Treatment:
-
Prepare a working solution of this compound in pre-warmed live-cell imaging medium at the desired final concentration (a starting range of 100 nM to 5 µM is recommended).
-
Carefully remove the medium from the cells and replace it with the this compound-containing medium. Alternatively, for uninterrupted imaging, add a concentrated this compound solution directly to the dish.
-
-
Time-Lapse Imaging:
-
Immediately begin time-lapse image acquisition. The imaging interval will depend on the expected speed of the cellular response, typically ranging from 30 seconds to 5 minutes.
-
Continue imaging for a desired period (e.g., 30-60 minutes) to observe the full effect of the drug.
-
-
(Optional) Washout and Recovery:
-
To observe the reversibility of the effect, carefully wash the cells three times with pre-warmed, drug-free imaging medium.
-
Continue time-lapse imaging to monitor the re-formation of the actin cytoskeleton.
-
-
Data Analysis:
-
Analyze the acquired images to quantify changes in cell morphology, actin filament structure, and cell motility.
-
Caption: Experimental workflow for live cell imaging with this compound.
Signaling Pathways and Cellular Processes Affected
Disruption of the actin cytoskeleton by this compound can have downstream effects on various signaling pathways and cellular processes. For instance, it has been shown to reduce the phosphorylation of ERK1/2, suggesting an impact on the RAS signaling pathway.
Caption: Signaling consequences of this compound treatment.
Considerations and Troubleshooting
-
Solvent Control: this compound is typically dissolved in DMSO. Ensure that the final concentration of DMSO in the culture medium is non-toxic and that a vehicle-only control is included in your experiments.
-
Concentration Optimization: The optimal concentration of this compound can vary significantly between cell types. It is recommended to perform a dose-response experiment to determine the lowest effective concentration that elicits the desired phenotype without causing excessive cytotoxicity.
-
Toxicity: While often used for short-term experiments, prolonged exposure or high concentrations of this compound can induce cytotoxicity and apoptosis. Monitor cell viability using appropriate assays if long-term incubation is required.
-
Phototoxicity: In live-cell imaging, minimize phototoxicity by using the lowest possible laser power and exposure times, and by acquiring images at the longest possible intervals that still capture the dynamics of interest.
By following these guidelines and protocols, researchers can effectively utilize this compound as a powerful tool to investigate the multifaceted roles of the actin cytoskeleton in living cells.
References
- 1. Latrunculin - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Inhibition of actin polymerization by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Differential effects of Latrunculin-A on myofibrils in cultures of skeletal muscle cells: Insights into mechanisms of myofibrillogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Latrunculin A Treatment for Complete Actin Disruption
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Latrunculin A to achieve complete disruption of the actin cytoskeleton for research purposes. This document includes detailed protocols, quantitative data on treatment parameters, and visualizations of the underlying biological processes.
Introduction
This compound is a potent, cell-permeable marine toxin derived from the sponge Latrunculia magnifica. It acts as a powerful inhibitor of actin polymerization by binding to monomeric globular actin (G-actin) in a 1:1 ratio, thereby preventing its incorporation into filamentous actin (F-actin).[1][2] This sequestration of G-actin shifts the cellular equilibrium towards F-actin depolymerization, leading to a rapid and reversible disruption of the actin cytoskeleton.[2][3] Due to its high specificity and efficacy, this compound is a widely used tool in cell biology to investigate the numerous cellular processes that are dependent on a dynamic actin cytoskeleton, including cell motility, adhesion, division, and signal transduction.[4]
Data Presentation: this compound Treatment Parameters for Actin Disruption
The optimal concentration and duration of this compound treatment for complete actin disruption are cell-type dependent. The following table summarizes effective parameters from various published studies. Researchers should use these as a starting point and optimize for their specific cell line and experimental needs.
| Cell Type | This compound Concentration | Treatment Duration | Observed Effect | Reference(s) |
| U2OS (Human Osteosarcoma) | 500 nM | 4 hours | Profound cytoskeletal reorganization and reduction in filament number. | |
| Human Rhabdomyosarcoma (RD) | 250 nM | Not Specified | Profound disruption of the F-actin cytoskeleton. | |
| Human Rhabdomyosarcoma (Rh30) | 100 nM | Not Specified | Profound disruption of the F-actin cytoskeleton. | |
| Mouse Rhabdomyosarcoma | 100 nM | Not Specified | Profound disruption of the F-actin cytoskeleton. | |
| Human Trabecular Meshwork (HTM) | 0.2 µM | 24 hours | Slight cell rounding. | |
| Human Trabecular Meshwork (HTM) | 2 µM | 6 - 24 hours | Time-dependent cell rounding and separation. | |
| Human Trabecular Meshwork (HTM) | 10 µM | 1 hour | Marked cell retraction, reversible within 1-48 hours. | |
| Mesenchymal Stem Cells (MSC) | Not Specified | 30 minutes | Noticeable perturbation in F-actin organization. | |
| Yeast (Saccharomyces cerevisiae) | 200 µM | 2 hours | Disassembly of actin cables and patches in less than 1 minute. |
Experimental Protocols
This section provides a detailed protocol for treating cultured mammalian cells with this compound and visualizing the resulting actin disruption via immunofluorescence.
Materials
-
This compound (stock solution in DMSO)
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
4% Paraformaldehyde (PFA) in PBS (methanol-free)
-
0.1% Triton X-100 in PBS
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Fluorescently-conjugated Phalloidin (e.g., Phalloidin-iFluor 488)
-
Nuclear counterstain (e.g., DAPI or Hoechst)
-
Antifade mounting medium
-
Glass coverslips and microscope slides
-
Cell culture plates
-
Fluorescence microscope
Protocol: Actin Disruption and Visualization
-
Cell Seeding:
-
Seed cells onto sterile glass coverslips in a multi-well plate at a density that will result in 50-70% confluency at the time of the experiment.
-
Culture cells overnight under standard conditions (e.g., 37°C, 5% CO₂).
-
-
This compound Treatment:
-
Prepare the desired final concentration of this compound by diluting the stock solution in pre-warmed cell culture medium.
-
Carefully aspirate the existing medium from the cells and replace it with the this compound-containing medium.
-
Incubate the cells for the desired duration (refer to the data table and optimize as necessary). A vehicle control (DMSO-treated) should be run in parallel.
-
-
Fixation:
-
Gently wash the cells twice with pre-warmed PBS.
-
Fix the cells by adding 4% PFA in PBS and incubating for 10-15 minutes at room temperature. Note: It is critical to use methanol-free formaldehyde as methanol can disrupt the actin cytoskeleton.
-
-
Permeabilization:
-
Aspirate the fixation solution and wash the cells three times with PBS for 5 minutes each.
-
Permeabilize the cells by adding 0.1% Triton X-100 in PBS and incubating for 5-10 minutes at room temperature.
-
-
Blocking:
-
Aspirate the permeabilization buffer and wash the cells three times with PBS.
-
Add Blocking Buffer and incubate for 30-60 minutes at room temperature to reduce non-specific binding.
-
-
Staining:
-
Prepare the staining solution by diluting fluorescently-conjugated phalloidin and a nuclear counterstain in Blocking Buffer to their recommended working concentrations.
-
Aspirate the blocking buffer and add the staining solution to the coverslips.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing and Mounting:
-
Aspirate the staining solution and wash the cells three times with PBS for 5 minutes each, protected from light.
-
Briefly rinse the coverslips with distilled water.
-
Carefully remove the coverslips from the wells and mount them cell-side down onto a drop of antifade mounting medium on a microscope slide.
-
Seal the edges of the coverslip with nail polish to prevent drying.
-
-
Imaging:
-
Visualize the stained cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophores.
-
Acquire images for subsequent analysis.
-
Quantification of Actin Disruption
The extent of actin disruption can be quantified by measuring the fluorescence intensity of phalloidin staining per cell. Image analysis software can be used to segment individual cells and calculate the mean fluorescence intensity within each cell. A significant decrease in fluorescence intensity in this compound-treated cells compared to control cells indicates F-actin depolymerization.
Signaling Pathways and Experimental Workflows
Signaling Pathway Affected by this compound
Disruption of the actin cytoskeleton by this compound has been shown to impact several signaling pathways, notably those involved in cell growth and proliferation such as the RAS-ERK and PI3K-AKT pathways. An intact actin cytoskeleton is thought to be necessary for the proper localization and function of upstream components of these pathways at the plasma membrane.
Caption: this compound inhibits RAS-ERK and PI3K-AKT signaling.
Experimental Workflow
The following diagram illustrates the logical flow of an experiment designed to investigate the effects of this compound on the actin cytoskeleton and a downstream signaling pathway.
Caption: Workflow for analyzing this compound effects.
References
Latrunculin A: A Powerful Tool for Elucidating the Role of Actin Dynamics in Cell Migration and Invasion
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Latrunculin A is a potent, cell-permeable marine macrolide toxin isolated from the Red Sea sponge Latrunculia magnifica.[1][2] It serves as an invaluable tool in cell biology and cancer research for investigating the critical role of the actin cytoskeleton in fundamental cellular processes. By specifically targeting actin dynamics, this compound allows for the detailed study of cell migration and invasion, processes that are central to physiological phenomena such as wound healing and pathological conditions like cancer metastasis.[3][4]
The primary mechanism of action of this compound involves its high-affinity binding to globular actin (G-actin) monomers in a 1:1 stoichiometric ratio.[5] This interaction sequesters G-actin, preventing its polymerization into filamentous actin (F-actin), a key component of the cellular cytoskeleton. The disruption of actin polymerization leads to the disassembly of existing actin filaments, profoundly affecting cell morphology, motility, and invasion.
These application notes provide a comprehensive overview of the use of this compound in studying cell migration and invasion, including detailed experimental protocols and a summary of its effects on various cell types.
Mechanism of Action
This compound disrupts the actin cytoskeleton by binding to G-actin monomers, thereby preventing their incorporation into growing actin filaments. This leads to a net depolymerization of F-actin structures, such as stress fibers, lamellipodia, and filopodia, which are essential for cell motility. The inhibition of actin polymerization effectively blocks the protrusive forces required for cell movement and the dynamic remodeling of the cytoskeleton necessary for invasion through the extracellular matrix (ECM).
Caption: Mechanism of this compound in disrupting actin dynamics.
Signaling Pathways
The integrity and dynamic nature of the actin cytoskeleton are intrinsically linked to various signaling pathways that regulate cell migration and invasion. By disrupting actin polymerization, this compound indirectly affects these pathways. Key signaling molecules such as small GTPases of the Rho family (Rho, Rac, and Cdc42) are master regulators of the actin cytoskeleton. Their activity is often localized to the leading edge of migrating cells, where they orchestrate the formation of protrusive structures. The disruption of the actin cytoskeleton by this compound can interfere with the feedback loops that spatially and temporally regulate the activity of these GTPases, thereby inhibiting directed cell movement.
Caption: this compound's impact on key cell migration signaling pathways.
Quantitative Data Summary
The following tables summarize the effective concentrations and observed effects of this compound in various cell migration and invasion assays.
Table 1: Effective Concentrations of this compound in Cell Migration and Invasion Assays
| Cell Line | Assay Type | Concentration Range | Incubation Time | Observed Effect | Reference(s) |
| Human Prostate Cancer (PC-3M) | Matrigel Invasion Assay | 50 nM - 1 µM | Not Specified | Potent anti-invasive activity | |
| Human Prostate Cancer (PC-3M-CT+) | Spheroid Disaggregation | 500 nM | Not Specified | 3-fold decrease in disaggregation and cell migration | |
| Human Breast Cancer (MDA-MB-231) | Cell Exclusion Zone Assay | IC50: 132-135 nM | Not Specified | Inhibition of cell migration | |
| Human Breast Cancer (MDA-MB-231) | Invasion Assay | 1.0 µM | 72 hours | 95% inhibition of invasion | |
| Human Osteosarcoma (U2OS) | Immunofluorescence | 300 nM | Not Specified | Cytoplasm to nucleus shift of actin | |
| Human Osteosarcoma (U2OS) | Immunofluorescence | 500 nM | 4 hours | Profound cytoskeletal reorganization | |
| Human Trabecular Meshwork (HTM) | Immunofluorescence | Not Specified | Not Specified | Disruption of actin filaments and intercellular adhesions | |
| Avian Skeletal Muscle Cells | Fluorescence Microscopy | 0.2 - 0.5 µM | Not Specified | Loss of stress fibers in fibroblasts | |
| Budding Yeast (S. cerevisiae) | Not Specified | 200 µM | 2 - 5 minutes | Complete disruption of the actin cytoskeleton |
Table 2: Quantitative Effects of this compound on Actin Dynamics
| Parameter | Cell Type / Condition | Value | Method | Reference(s) |
| Kd for ATP-actin | In vitro | 0.1 µM | Not Specified | |
| Kd for ADP-Pi-actin | In vitro | 0.4 µM | Not Specified | |
| Kd for ADP-actin | In vitro | 4.7 µM | Not Specified | |
| Kd for G-actin | In vitro | 0.19 µM | Not Specified | |
| F-actin complex levels | U2OS cells | 2.7-fold decrease | Single-cell Western blotting | |
| Actin filament length | RPE-1 LifeAct mCherry cells | 4.89 µm (vs. 6.26 µm in control) | Manual analysis using ImageJ |
Experimental Protocols
Wound Healing (Scratch) Assay
This assay is used to study collective cell migration in a two-dimensional context.
Caption: Workflow for a typical wound healing (scratch) assay.
Materials:
-
Cultured cells of interest
-
12- or 24-well culture plates
-
Sterile 200 µL pipette tips
-
Cell culture medium (with and without serum)
-
This compound stock solution (in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Microscope with a camera
Procedure:
-
Seed cells in a 12- or 24-well plate at a density that will form a confluent monolayer within 24-48 hours.
-
Once confluent, gently create a straight scratch across the center of the well using a sterile 200 µL pipette tip.
-
Wash the wells with PBS to remove any detached cells.
-
Replace the PBS with fresh culture medium containing the desired concentration of this compound. Include a vehicle control (DMSO) and a negative control (no treatment). For some experiments, serum-free media is used to minimize cell proliferation.
-
Capture images of the scratch at time 0 using a phase-contrast microscope.
-
Incubate the plate at 37°C and 5% CO2.
-
Acquire images of the same field of view at regular intervals (e.g., every 4-8 hours) until the scratch in the control well is nearly closed.
-
Analyze the images to quantify the area of the scratch at each time point. The rate of wound closure can be calculated as the change in area over time.
Transwell Migration/Invasion Assay
This assay measures the ability of cells to migrate through a porous membrane (migration) or a membrane coated with a layer of extracellular matrix (invasion).
Caption: Workflow for a transwell migration or invasion assay.
Materials:
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates
-
Matrigel or other ECM components (for invasion assay)
-
Cultured cells of interest
-
Serum-free cell culture medium
-
Cell culture medium with a chemoattractant (e.g., 10% FBS)
-
This compound stock solution (in DMSO)
-
Cotton swabs
-
Methanol or other fixative
-
Crystal violet or other suitable stain
-
Microscope
Procedure:
-
For invasion assays: Thaw Matrigel on ice and dilute with cold, serum-free medium. Coat the apical side of the transwell membrane with the Matrigel solution and incubate at 37°C for 2-4 hours to allow for gelling. For migration assays, this step is omitted.
-
Harvest and resuspend cells in serum-free medium containing the desired concentration of this compound or vehicle control.
-
Add the cell suspension to the upper chamber of the transwell insert.
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubate the plate at 37°C and 5% CO2 for a period appropriate for the cell type (typically 12-48 hours).
-
After incubation, carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the cells that have migrated to the lower surface of the membrane with methanol for 10-15 minutes.
-
Stain the fixed cells with 0.2% crystal violet for 5-10 minutes.
-
Gently wash the inserts with water to remove excess stain and allow them to air dry.
-
Image the stained cells on the underside of the membrane using a microscope and quantify the number of migrated cells per field of view.
Conclusion
This compound is a potent and specific inhibitor of actin polymerization, making it an indispensable tool for dissecting the role of the actin cytoskeleton in cell migration and invasion. By utilizing the protocols and data presented in these application notes, researchers can effectively employ this compound to investigate the molecular mechanisms underlying cell motility and to screen for potential therapeutic agents that target these processes. The reversible nature of its effects also allows for the study of the recovery of cellular structures and functions after the removal of the inhibitor. Careful consideration of cell type-specific sensitivities and optimal experimental conditions is crucial for obtaining robust and reproducible results.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. adipogen.com [adipogen.com]
- 3. This compound & B - Potent Actin Polymerization Inhibitors - Nordic Biosite [nordicbiosite.com]
- 4. Cell Migration and Invasion Assays as Tools for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Latrunculin - Wikipedia [en.wikipedia.org]
The Role of Latrunculin A in Endocytosis and Exocytosis Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Latrunculin A is a potent, cell-permeable marine toxin derived from the Red Sea sponge Latrunculia magnifica. It is a valuable tool in cell biology research due to its specific mechanism of action: sequestering globular actin (G-actin) monomers with a 1:1 stoichiometry, thereby preventing their polymerization into filamentous actin (F-actin). This disruption of the actin cytoskeleton has profound effects on numerous cellular processes, most notably endocytosis and exocytosis, where actin dynamics are critical for vesicle formation, transport, and fusion. These application notes provide a comprehensive overview of the use of this compound in studying these essential trafficking pathways, complete with quantitative data, detailed experimental protocols, and illustrative diagrams.
The actin cytoskeleton is a highly dynamic network involved in various stages of both endocytosis and exocytosis.[1][2][3][4] In endocytosis, actin polymerization is thought to provide the force necessary for membrane invagination, constriction of the endocytic pit, and the subsequent pinching off of vesicles.[2] In exocytosis, the actin network can act as both a barrier to and a facilitator of vesicle transport and fusion with the plasma membrane. By disrupting actin polymerization, this compound allows researchers to dissect the specific roles of the actin cytoskeleton in these intricate processes.
Mechanism of Action
This compound functions by binding to G-actin monomers, preventing their incorporation into F-actin filaments. This leads to a net depolymerization of existing actin filaments as the natural "treadmilling" process of filament turnover continues without the addition of new monomers. This disruption of the actin cytoskeleton is rapid and reversible upon removal of the compound.
Figure 1: Mechanism of this compound Action.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on endocytosis and exocytosis as reported in various studies.
Table 1: Effects of this compound on Endocytosis
| Cell Type/System | This compound Concentration | Incubation Time | Effect | Reference |
| Frog Neuromuscular Junction | 15 µM | 1 hour | Inhibited stimulation-induced uptake of FM1-43 dye. | |
| A431 cells (in suspension) | 0.1 - 10 µM | 60 minutes | Significantly reduced transferrin internalization. | |
| Yeast (S. cerevisiae) | 200 µM | 2 hours | Completely blocked endocytosis. | |
| Mammalian cells | Not specified | Not specified | Reduced scission of clathrin-coated vesicles by 82%. | |
| Cos-7 cells | Not specified | Not specified | Increased the total number of clathrin-coated vesicles. | |
| Tetrahymena pyriformis | Not specified | Not specified | Significantly decreased phagocytosis. |
Table 2: Effects of this compound on Exocytosis
| Cell Type/System | This compound/B Concentration | Incubation Time | Effect | Reference |
| Frog Neuromuscular Junction | 15 µM (this compound) | 1 hour | Reduced vesicle mobilization and exocytosis. | |
| Rat Peritoneal Mast Cells | 40 µg/ml (Latrunculin B) | 1 hour | 85% inhibition of secretion from intact cells. | |
| Permeabilized Mast Cells | 40 µg/ml (Latrunculin B) | Pre- and post-permeabilization | ~65% inhibition of Ca²⁺-induced secretion; ~25% inhibition of GTP-γ-S-induced secretion. | |
| Inner Hair Cells (IHCs) | Not specified | Not specified | Largely facilitated exocytosis evoked by voltage steps. | |
| PC12 Cells | 1 µM (this compound) | 30 minutes | Suggested involvement in regulating the constriction of the fusion pore. | |
| Tetrahymena pyriformis | Not specified | Not specified | Significantly inhibited egestion (exocytosis). |
Experimental Protocols
Protocol 1: General Assay for Investigating the Role of this compound in Endocytosis
This protocol describes a general method to assess the effect of this compound on endocytosis using a fluorescently labeled cargo, such as transferrin, which is internalized via clathrin-mediated endocytosis.
Materials:
-
Cell line of interest (e.g., HeLa, A431, Cos-7) cultured on glass coverslips
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
Fluorescently labeled transferrin (e.g., Transferrin-Alexa Fluor 488)
-
Phosphate-buffered saline (PBS)
-
Paraformaldehyde (PFA) for fixation
-
Mounting medium with DAPI
Procedure:
-
Cell Culture: Plate cells on glass coverslips in a multi-well plate and grow to the desired confluency (typically 70-80%).
-
This compound Treatment:
-
Prepare working solutions of this compound in pre-warmed complete culture medium at various concentrations (e.g., 0.1, 1, 5, 10 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Aspirate the old medium from the cells and replace it with the this compound-containing medium or the vehicle control medium.
-
Incubate the cells for the desired time (e.g., 30-60 minutes) at 37°C in a CO₂ incubator.
-
-
Endocytosis Assay:
-
During the last 10-15 minutes of the this compound incubation, add the fluorescently labeled transferrin to the medium at a final concentration of ~25 µg/mL.
-
To stop endocytosis, place the plate on ice and wash the cells three times with ice-cold PBS.
-
-
Acid Wash (Optional): To remove surface-bound, non-internalized transferrin, incubate the cells with an acidic buffer (e.g., 0.1 M glycine, 0.1 M NaCl, pH 3.0) for 2-3 minutes on ice. Wash again with ice-cold PBS.
-
Fixation and Staining:
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto glass slides using a mounting medium containing DAPI to stain the nuclei.
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Quantify the internalized transferrin by measuring the mean fluorescence intensity per cell in multiple fields of view for each condition.
-
Figure 2: Experimental Workflow for Studying Endocytosis.
Protocol 2: Assay for Investigating the Role of this compound in Secretory Exocytosis
This protocol outlines a method to assess the impact of this compound on the regulated exocytosis of secretory vesicles, for example, in neuroendocrine cells like PC12 or chromaffin cells.
Materials:
-
Secretory cell line (e.g., PC12 cells)
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
High potassium (high K⁺) stimulation buffer (e.g., Krebs-Ringer-HEPES buffer with 56 mM KCl)
-
Basal buffer (normal K⁺ concentration)
-
Assay for secreted product (e.g., ELISA for a specific hormone or neurotransmitter, or amperometry for catecholamines)
Procedure:
-
Cell Culture: Plate cells in a multi-well plate and culture until they are ready for the experiment. For PC12 cells, differentiation with NGF may be required.
-
This compound Treatment:
-
Prepare working solutions of this compound in basal buffer.
-
Wash the cells once with basal buffer.
-
Add the this compound-containing buffer or vehicle control buffer to the cells.
-
Incubate for the desired time (e.g., 30-60 minutes) at 37°C.
-
-
Stimulation of Exocytosis:
-
Remove the treatment buffer.
-
To stimulate exocytosis, add the high K⁺ stimulation buffer and incubate for a defined period (e.g., 5-15 minutes).
-
To collect the supernatant for analysis, carefully remove the buffer from each well and transfer it to a new tube.
-
-
Quantification of Secretion:
-
Analyze the amount of secreted product in the supernatant using an appropriate method (e.g., ELISA).
-
To normalize the data, the total amount of the product in the cells can be determined by lysing the cells and assaying the lysate.
-
Express the secreted amount as a percentage of the total cellular content.
-
Signaling Pathways and Logical Relationships
This compound's disruption of the actin cytoskeleton directly impacts the physical machinery of vesicle trafficking. The dynamic polymerization and depolymerization of actin are essential for generating the forces required for membrane remodeling and vesicle movement.
Figure 3: Logical Relationships of Actin in Endocytosis and Exocytosis.
Conclusion
This compound is an indispensable pharmacological tool for elucidating the intricate roles of the actin cytoskeleton in endocytosis and exocytosis. Its specific and potent inhibition of actin polymerization allows for the controlled disruption of actin-dependent processes, enabling researchers to probe the necessity and function of actin dynamics in vesicle trafficking. The protocols and data presented here provide a framework for utilizing this compound to advance our understanding of these fundamental cellular mechanisms, which is crucial for both basic research and the development of therapeutic strategies targeting these pathways.
References
- 1. Effects of wortmannin and this compound on slow endocytosis at the frog neuromuscular junction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of F-actin in modulating Clathrin-mediated endocytosis: Lessons from neurons in health and neuropsychiatric disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Multiple Roles of Actin in Exo- and Endocytosis [frontiersin.org]
- 4. Multiple Roles of Actin in Exo- and Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Latrunculin A in Synaptic Plasticity Research
For Researchers, Scientists, and Drug Development Professionals
Latrunculin A is a potent, cell-permeable marine toxin that serves as a powerful tool in neuroscience research to investigate the role of actin dynamics in synaptic plasticity. By binding to globular actin (G-actin) monomers with a 1:1 stoichiometry, this compound prevents their polymerization into filamentous actin (F-actin), leading to the disruption of the actin cytoskeleton.[1][2][3] This unique mechanism of action allows researchers to probe the intricate involvement of actin remodeling in fundamental processes of learning and memory, such as long-term potentiation (LTP) and long-term depression (LTD).
Mechanism of Action
This compound sequesters G-actin monomers, shifting the equilibrium toward F-actin depolymerization.[2][4] This disruption of the actin cytoskeleton has profound effects on the structure and function of dendritic spines, the primary sites of excitatory synaptic transmission in the brain. The dynamic nature of the actin cytoskeleton within dendritic spines is crucial for their morphological plasticity, which is tightly linked to synaptic strength.
Caption: Mechanism of this compound action on actin polymerization.
Data Presentation
Table 1: Effects of this compound on Basal Synaptic Transmission
| Parameter | Species/Preparation | This compound Concentration | Duration of Application | Effect | Reference |
| mEPSC Frequency | Immature Hippocampal Neurons | 5 µM | Not specified | Significant reduction | |
| mEPSC Amplitude | Immature Hippocampal Neurons | 5 µM | Not specified | No significant effect | |
| Field EPSP Slope | Rat Hippocampal Slices (CA1) | 2 µM | 80 min | Reduction | |
| Paired-Pulse Facilitation (PPF) | Rat Hippocampal Slices (CA1) | 2 µM | 56-65 min | Significant increase | |
| NMDAR-mediated fEPSP | Rat Hippocampal Slices (CA1) | 2 µM | >10 min | Reduction |
Table 2: Effects of this compound on Long-Term Potentiation (LTP)
| LTP Type | Species/Preparation | This compound Concentration | Application Timing | Effect | Reference |
| Late-LTP | Rat Hippocampal Slices (CA1) | 0.1 µM | 30 min before to 30 min after STET | Prevention of late-LTP expression | |
| Early-LTP to Late-LTP conversion | Rat Hippocampal Slices (CA1) | 0.1 µM | 30 min before to 30 min after WTET | Blocked transformation | |
| LTP Maintenance | Mouse Hippocampal Slices (CA1) | 0.1 µM | Immediately after induction for 60-80 min | Impaired maintenance | |
| LTP Induction | Rat Hippocampal Slices (CA1) | 2 µM | During induction | Significantly inhibited |
Table 3: Effects of this compound on Dendritic Spine Morphology
| Parameter | Preparation | This compound Concentration | Duration of Application | Effect | Reference |
| F-actin in Spines | Cultured Hippocampal Neurons | 5 µM | 2-9 hours | Reduced F-actin staining | |
| Spine Shape | Cultured Hippocampal Neurons | 5 µM | 24 hours | Loss of F-actin labeled spines | |
| Spine Recovery | Cultured Hippocampal Neurons | 5 µM | 24 hr treatment, 24 hr recovery | Re-formation of spines and F-actin repolymerization | |
| Spine Stability | Rat Hippocampal Slices (CA1) | 4 µM | 2 hours | No substantial effect on spine shape |
Experimental Protocols
Protocol 1: Investigating the Role of Actin Dynamics in Late-LTP in Hippocampal Slices
Objective: To determine the effect of inhibiting actin polymerization with this compound on the induction and expression of late-LTP in the CA1 region of the hippocampus.
Materials:
-
This compound (Calbiochem)
-
Artificial cerebrospinal fluid (ACSF)
-
Dimethyl sulfoxide (DMSO)
-
Hippocampal slices (e.g., from Wistar rats)
-
Bipolar stimulating electrode
-
Glass recording microelectrode
-
Standard electrophysiology setup
Procedure:
-
Slice Preparation: Prepare 400 µm thick transverse hippocampal slices from adult Wistar rats and allow them to recover in ACSF for at least 1 hour.
-
Electrophysiology: Place a slice in the recording chamber and perfuse with ACSF. Position a bipolar stimulating electrode in the Schaffer collateral-commissural pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Baseline Recording: Record stable baseline fEPSPs for at least 30 minutes by stimulating at a low frequency (e.g., 0.033 Hz).
-
Drug Application: Prepare a stock solution of this compound in DMSO. Dilute to a final concentration of 0.1 µM in ACSF (final DMSO concentration should be ≤ 0.1%).
-
Apply this compound to the perfusion bath 30 minutes before inducing LTP and continue the application for 30 minutes after the first tetanus.
-
LTP Induction (STET): Induce late-LTP using a strong tetanization protocol (STET), for example, three trains of 100 pulses at 100 Hz, with an inter-train interval of 10 minutes.
-
Post-Induction Recording: Continue recording fEPSPs for at least 4-6 hours to monitor the maintenance of LTP.
-
Data Analysis: Normalize the fEPSP slope to the baseline average. Compare the degree of potentiation in this compound-treated slices to control slices (perfused with ACSF containing 0.1% DMSO). A prevention of the late, protein synthesis-dependent phase of LTP is expected.
Caption: Experimental workflow for studying this compound's effect on LTP.
Protocol 2: Studying Dendritic Spine Dynamics in Cultured Hippocampal Neurons
Objective: To visualize the effect of this compound on F-actin distribution and dendritic spine morphology in cultured neurons.
Materials:
-
Primary hippocampal neuron cultures (e.g., from E18 rat embryos)
-
This compound
-
DMSO
-
Paraformaldehyde (PFA)
-
Phalloidin conjugated to a fluorescent dye (e.g., Rhodamine-phalloidin)
-
Mounting medium with DAPI
-
Confocal microscope
Procedure:
-
Cell Culture: Culture primary hippocampal neurons for at least 3 weeks to allow for mature synapse formation.
-
This compound Treatment: Prepare a 5 µM solution of this compound in the culture medium. Treat the neurons for various durations (e.g., 2, 9, and 24 hours) to observe the time course of F-actin disruption. Include a vehicle control (DMSO).
-
Fixation: After treatment, fix the neurons with 4% PFA in phosphate-buffered saline (PBS) for 15-20 minutes at room temperature.
-
Permeabilization and Staining: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes. Stain for F-actin by incubating with Rhodamine-phalloidin for 1 hour at room temperature.
-
Mounting and Imaging: Wash the cells with PBS and mount the coverslips on glass slides using a mounting medium containing DAPI to visualize the nuclei.
-
Confocal Microscopy: Acquire images using a confocal microscope. Capture Z-stacks of dendritic segments to analyze spine morphology and F-actin intensity within spines.
-
Data Analysis: Quantify the phalloidin fluorescence intensity in dendritic spines and shafts. Analyze changes in spine number, length, and head width in this compound-treated neurons compared to controls. A time-dependent decrease in F-actin staining and alterations in spine morphology are expected.
Signaling Pathways
The stability and plasticity of dendritic spines are governed by a complex network of signaling pathways that converge on the regulation of the actin cytoskeleton. Actin-binding proteins such as cofilin, Arp2/3 complex, and profilin play pivotal roles in modulating actin dynamics in response to synaptic activity. For instance, during LTP, signaling cascades lead to the inactivation of cofilin, an actin-depolymerizing factor, thereby promoting the stabilization of F-actin and the enlargement of dendritic spines. This compound, by sequestering G-actin, directly interferes with these processes, preventing the structural changes required for synaptic strengthening.
Caption: Role of actin dynamics in synaptic plasticity.
References
- 1. Latrunculin - Wikipedia [en.wikipedia.org]
- 2. This compound accelerates actin filament depolymerization in addition to sequestering actin monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound & B - Potent Actin Polymerization Inhibitors - Nordic Biosite [nordicbiosite.com]
- 4. This compound Accelerates Actin Filament Depolymerization in Addition to Sequestering Actin Monomers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Latrunculin A in Plant Cell Biology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Latrunculin A is a potent, cell-permeable marine toxin originally isolated from the Red Sea sponge Latrunculia magnifica.[1][2][3][4] It is a member of the latrunculin family of natural products that are widely utilized in cell biology research as powerful inhibitors of actin polymerization.[5] By binding to globular actin (G-actin) monomers, this compound prevents their assembly into filamentous actin (F-actin), leading to the rapid disassembly of the actin cytoskeleton. This property makes it an invaluable tool for investigating the multitude of cellular processes that depend on a dynamic actin network, including cell motility, division, intracellular transport, and morphogenesis. In plant cell biology, this compound and its less potent analog, Latrunculin B, have been instrumental in elucidating the critical roles of the actin cytoskeleton in specialized processes such as pollen tube growth, cell elongation, vesicle trafficking, and defense signaling.
Mechanism of Action
The primary mechanism of action for this compound is its direct interaction with G-actin. It forms a stable 1:1 molar complex with G-actin monomers, effectively sequestering them and preventing their incorporation into growing actin filaments. This sequestration shifts the dynamic equilibrium of actin polymerization towards depolymerization, resulting in a net disassembly of existing F-actin structures. Unlike other actin-disrupting agents like cytochalasins, which cap the barbed ends of filaments, latrunculins act on the monomer pool. The binding affinity of this compound to actin monomers is influenced by the nucleotide bound to actin, with a higher affinity for ATP-G-actin compared to ADP-G-actin. Research also suggests that this compound can accelerate the depolymerization rate at filament ends, further contributing to its potent disruptive effect.
Caption: Mechanism of this compound action on actin polymerization.
Key Applications in Plant Cell Biology
This compound is a versatile tool for dissecting actin-dependent processes in plants:
-
Cytoskeletal Dynamics: It is used to disrupt the actin cytoskeleton to study its role in cytoplasmic streaming, organelle movement, and the maintenance of cell shape.
-
Cell Growth and Elongation: Studies using Latrunculin B have shown that F-actin is essential for cell elongation, and its disruption leads to stunted growth and a dwarf phenotype in seedlings.
-
Pollen Germination and Tube Growth: The actin cytoskeleton is critical for the highly polarized growth of pollen tubes. Latrunculin B has been shown to inhibit both pollen germination and tube elongation in a dose-dependent manner. Pollen tube extension is significantly more sensitive to the drug than germination.
-
Vesicle Trafficking and Cell Wall Deposition: By disrupting actin filaments, researchers can investigate their role in guiding vesicles containing cell wall precursors to the growing cell plate or pollen tube tip. Treatment with Latrunculin B has been shown to disturb the deposition of cell wall components like cellulose and pectins.
-
Plant Defense Signaling: The actin cytoskeleton plays a role in plant immune responses, including the transport of antimicrobial compounds. Inhibiting actin polymerization with latrunculins can help elucidate the role of actin dynamics in pathogen-triggered immunity (PTI) and effector-triggered immunity (ETI). Interestingly, treatment with Latrunculin B can induce the expression of defense-related genes, such as those in the salicylic acid (SA) signaling pathway.
Quantitative Data Summary
The effective concentration of this compound and B varies depending on the plant species, cell type, and the specific process being investigated.
Table 1: Effective Concentrations of this compound/B and Observed Effects in Plant Systems
| Compound | Plant/Cell Type | Concentration | Incubation Time | Observed Effect | Reference |
| Latrunculin B | Maize (Zea mays) Pollen | 5-7 nM (IC₅₀) | Not specified | Inhibition of pollen tube growth. | |
| Latrunculin B | Maize (Zea mays) Pollen | 40-50 nM (IC₅₀) | Not specified | Inhibition of pollen germination. | |
| Latrunculin B | Phytophthora infestans Hyphae | 0.1 µM | Not specified | Increased hyphal branching, irregular tube diameters. | |
| Latrunculin B | Phytophthora infestans Hyphae | 0.5 - 1.0 µM | Not specified | Formation of balloon-like shapes at hyphal tips. | |
| Latrunculin B | Oxyria digyna Mesophyll Cell | 5 µM | Not specified | Arrested cytoplasmic streaming. | |
| This compound | Lily (Lilium) Pollen Tube | 2 nM | 10-20 min | Profound inhibition of pollen tube growth. | |
| This compound | U2OS Cells (for comparison) | 500 nM | 4 hours | Profound cytoskeletal reorganization and reduction in filament number. |
Table 2: Binding Affinities (Kd) of this compound to Actin Monomers
| Actin Monomer Type | Dissociation Constant (Kd) | Reference |
| G-actin (general) | 0.2 µM | |
| Mg-ATP-actin | 0.1 µM | |
| Mg-ADP-Pi-actin | 0.4 µM | |
| Mg-ADP-actin | 4.7 µM |
Experimental Protocols
Protocol 1: General Treatment of Plant Cells with this compound
This protocol provides a general framework for treating plant cells or tissues. Optimal concentrations and incubation times must be determined empirically for each experimental system.
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO). Store at -20°C.
-
Appropriate liquid culture medium or buffer for your plant material (e.g., Gamborg's B5, MS).
-
Plant material (e.g., suspension cells, root tips, pollen).
-
Microscope for observation.
Procedure:
-
Prepare Working Solution: Thaw the this compound stock solution. Dilute the stock solution in the appropriate culture medium or buffer to achieve the desired final concentration (e.g., ranging from 1 nM to 10 µM). Prepare a vehicle control using the same final concentration of DMSO.
-
Incubation: Replace the existing medium of your plant material with the this compound working solution or the vehicle control.
-
Time Course: Incubate the cells for various time periods (e.g., 30 minutes, 1 hour, 2 hours, 24 hours) under standard growth conditions.
-
Observation: Observe the cells at different time points using a light microscope to assess morphological changes, inhibition of cytoplasmic streaming, or effects on growth.
-
Washout (for Reversibility Studies): To test for the reversibility of the effects, wash the cells several times with fresh culture medium to remove this compound and observe for recovery of normal cellular processes.
Caption: A typical experimental workflow for this compound studies.
Protocol 2: Visualizing the Actin Cytoskeleton with Fluorescent Phalloidin
This protocol is for fixed plant cells to visualize the F-actin network after this compound treatment. Phalloidin is not membrane-permeable and thus requires cell fixation and permeabilization.
Materials:
-
Phosphate-buffered saline (PBS).
-
Fixative solution (e.g., 4% paraformaldehyde in PBS).
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS).
-
Fluorescently-conjugated phalloidin (e.g., Alexa Fluor 488 phalloidin).
-
Antifade mounting medium.
-
Microscope slides and coverslips.
-
Fluorescence microscope.
Procedure:
-
Treatment: Treat plant cells with this compound and a vehicle control as described in Protocol 1.
-
Fixation: Gently remove the treatment solution and add the fixative. Incubate for 30-60 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Add the permeabilization solution and incubate for 10-15 minutes at room temperature.
-
Washing: Repeat the washing step (Step 3).
-
Staining: Dilute the fluorescent phalloidin stock solution in PBS according to the manufacturer's instructions. Add the staining solution to the cells and incubate in the dark for 30-60 minutes.
-
Final Wash: Wash the cells three times with PBS to remove unbound phalloidin.
-
Mounting: Mount the cells on a microscope slide using an antifade mounting medium and seal with a coverslip.
-
Imaging: Visualize the actin cytoskeleton using a fluorescence or confocal microscope with the appropriate filter sets. Compare the organization of F-actin in this compound-treated cells to the control cells.
Protocol 3: Quantification of F-actin Content
This method, adapted from studies on maize pollen, allows for the quantification of changes in F-actin levels following this compound treatment.
Materials:
-
Materials from Protocol 2.
-
Image analysis software (e.g., ImageJ/Fiji).
Procedure:
-
Image Acquisition: Following the procedure in Protocol 2, capture images of phalloidin-stained control and this compound-treated cells using identical microscope settings (e.g., laser power, gain, exposure time) for all samples.
-
Region of Interest (ROI) Selection: Using image analysis software, define ROIs of a consistent size within the cytoplasm of multiple cells for each treatment group.
-
Measure Fluorescence Intensity: Measure the mean fluorescence intensity within each ROI. This value corresponds to the amount of fluorescent phalloidin bound to F-actin.
-
Background Correction: For each image, measure the mean fluorescence intensity of a background region where no cells are present. Subtract this background value from each cellular ROI measurement.
-
Data Analysis: Compile the corrected mean fluorescence intensity values for a population of cells from each treatment group. Perform statistical analysis (e.g., t-test or ANOVA) to determine if the this compound treatment caused a significant dose-dependent depolymerization of F-actin.
Caption: Role of actin in plant defense and its disruption by this compound.
References
- 1. Actin-Dynamics in Plant Cells: The Function of Actin Perturbing Substances Jasplakinolide, Chondramides, Phalloidin, Cytochalasins, and Latrunculins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound accelerates actin filament depolymerization in addition to sequestering actin monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 4. Inhibition of actin polymerization by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound & B - Potent Actin Polymerization Inhibitors - Nordic Biosite [nordicbiosite.com]
Application Notes and Protocols: Latrunculin A for Investigating Cancer Cell Metastasis
Audience: Researchers, scientists, and drug development professionals.
Introduction: Latrunculin A is a potent, cell-permeable macrolide toxin originally isolated from the Red Sea sponge Latrunculia magnifica (also cited as Negombata magnifica).[1][2] It is a widely used biochemical tool in cell biology and cancer research due to its specific mechanism of action. This compound binds to monomeric globular actin (G-actin) in a 1:1 ratio, thereby preventing its polymerization into filamentous actin (F-actin).[1][3] This action leads to the rapid and reversible disruption of the actin cytoskeleton.[1] Since the actin cytoskeleton is fundamental for cellular processes that drive cancer metastasis—such as cell migration, invasion, and adhesion—this compound serves as a critical agent for investigating these phenomena.
Mechanism of Action in Metastasis
This compound's anti-metastatic properties stem from its ability to depolymerize the actin cytoskeleton. This disruption directly interferes with the dynamic cellular processes required for cancer cells to detach from the primary tumor, invade surrounding tissues, and migrate to distant sites.
Key consequences of this compound treatment on cancer cells include:
-
Inhibition of Cell Motility: The formation of protrusive structures like lamellipodia and filopodia, which are essential for cell movement, is dependent on dynamic actin polymerization. This compound causes the loss of these structures, thereby inhibiting cell migration.
-
Reduced Cell Invasion: Invasion through the extracellular matrix (ECM) requires cells to change shape and generate protrusive forces, processes that are heavily reliant on a functional actin cytoskeleton. By disrupting actin filaments, this compound significantly reduces the invasive capacity of cancer cells.
-
Disruption of Cell Adhesion: Focal adhesions, which anchor cells to the ECM, are linked to the actin cytoskeleton. Treatment with this compound can lead to the loss of these adhesion complexes.
-
Induction of Apoptosis: At higher concentrations, the disruption of the actin cytoskeleton by this compound can trigger programmed cell death (apoptosis), in some cases through the activation of the caspase-3/7 pathway.
-
Modulation of Signaling Pathways: The depolymerization of actin can trigger downstream signaling effects. For instance, in MCF7 breast cancer cells, this compound treatment leads to a loss of α1-syntrophin (SNTA1) phosphorylation and subsequent inhibition of Rac1 activity, a key regulator of cell migration. It has also been shown to reduce ERK1/2 phosphorylation in rhabdomyosarcoma cells.
Signaling Pathway Diagram
Caption: this compound binds G-actin, leading to actin depolymerization and inhibition of metastasis.
Quantitative Data Summary
The following tables summarize the effective concentrations and outcomes of this compound treatment in various cancer cell lines and models.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | Assay | IC50 / EC50 | Exposure Time | Reference |
| MKN45 | Gastric Adenocarcinoma | Viability Assay | 1.14 µM | 24 h | |
| MKN45 | Gastric Adenocarcinoma | Viability Assay | 0.76 µM | 72 h | |
| NUGC-4 | Gastric Carcinoma | Viability Assay | 1.04 µM | 24 h | |
| NUGC-4 | Gastric Carcinoma | Viability Assay | 0.33 µM | 72 h | |
| T47D | Breast Carcinoma | HIF-1 Activation | 6.7 µM | - | |
| RMS Cells | Rhabdomyosarcoma | Growth Assay | 80-220 nM | - | |
| MDA-MB-231 | Breast Cancer | Cell Migration | 132-135 nM | - |
Table 2: Efficacy in Migration and Invasion Assays
| Cell Line | Cancer Type | Assay Type | Effective Concentration | Observed Effect | Reference |
| PC-3M | Prostate Cancer | Matrigel Invasion | 50-1000 nM | Potent anti-invasive activity | |
| PC-3M | Prostate Cancer | Matrigel Invasion | 100 nM | Remarkable inhibition of baseline and CT-stimulated invasion | |
| PC-3M-CT+ | Prostate Cancer | Spheroid Disaggregation | 500 nM | 3-fold decrease in disaggregation and cell migration | |
| MDA-MB-231 | Breast Cancer | BME Invasion | 1.0 µM | Significant inhibition of invasion | |
| HepG2 | Hepatocellular Carcinoma | Migration Assay | 0.1 µM | Significant decrease in cell migration |
Table 3: In Vivo Efficacy of this compound
| Cancer Model | Cell Line | Treatment | Outcome | Reference |
| Peritoneal Dissemination | MKN45 (Gastric) | 0.05 mg/kg, i.p. | Median survival increased from 16 to 23.5 days | |
| Peritoneal Dissemination | NUGC-4 (Gastric) | 0.05 mg/kg, i.p. | Mean survival increased from 31 to 42 days |
Experimental Protocols
Important Preliminary Step: Determining Working Concentration Before conducting migration or invasion assays, it is crucial to determine the highest non-toxic concentration of this compound for your specific cell line and assay duration. This ensures that observed effects are due to inhibition of motility and not cell death. A standard cell viability assay (e.g., MTT, MTS, or CellTiter-Glo®) should be performed with a dose-response of this compound (e.g., 1 nM to 10 µM) for the intended duration of the experiment (e.g., 24-72 hours). For subsequent motility assays, use concentrations at or below the IC20 (the concentration that inhibits growth by 20%).
Protocol 1: Scratch (Wound Healing) Assay for Collective Cell Migration
This assay measures the rate at which a cell monolayer closes a manually created "wound" or gap.
Materials:
-
Cancer cells of interest
-
12- or 24-well tissue culture plates
-
Sterile 200 µL pipette tip or a dedicated wound-making tool
-
Complete culture medium and serum-free medium
-
This compound stock solution (in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Phase-contrast microscope with a camera
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will form a confluent monolayer within 24 hours.
-
Monolayer Formation: Incubate the plate at 37°C and 5% CO₂ until cells are 90-100% confluent.
-
Wound Creation: Gently scratch a straight line through the center of the monolayer with a sterile 200 µL pipette tip. To ensure consistency, a perpendicular scratch can be made to create a cross.
-
Washing: Gently wash the wells twice with sterile PBS to remove detached cells and debris.
-
Treatment: Replace the PBS with fresh culture medium (typically low-serum to minimize proliferation) containing the desired concentration of this compound or vehicle control (e.g., DMSO).
-
Imaging (Time 0): Immediately capture images of the wound at defined locations in each well using a phase-contrast microscope (e.g., at 4x or 10x magnification).
-
Incubation and Monitoring: Return the plate to the incubator. Capture images of the same locations at regular intervals (e.g., every 4-8 hours) until the wound in the control wells is nearly closed (typically 12-48 hours).
-
Analysis: Measure the width or area of the wound at each time point using image analysis software (e.g., ImageJ). Calculate the rate of wound closure or the percentage of open area remaining relative to Time 0.
Protocol 2: Transwell (Boyden Chamber) Invasion Assay
This assay quantifies the ability of cells to invade through a basement membrane matrix in response to a chemoattractant. For a migration assay, omit the Matrigel coating steps.
Materials:
-
Transwell inserts (typically 8 µm pore size) for 24-well plates
-
Matrigel® Basement Membrane Matrix (or other ECM)
-
Chilled, serum-free medium
-
Complete medium with a chemoattractant (e.g., 10% FBS)
-
This compound stock solution
-
Cotton swabs, forceps
-
Fixation and staining solutions (e.g., methanol, crystal violet)
Procedure:
-
Matrigel Coating (for Invasion): Thaw Matrigel at 4°C overnight. Dilute it with chilled, serum-free medium to a final concentration of 200-300 µg/mL. Add 100 µL of the diluted Matrigel solution to the apical (upper) chamber of each Transwell insert. Incubate at 37°C for at least 2-4 hours to allow for gelation.
-
Cell Preparation: Culture cells to ~80% confluence. Starve the cells in serum-free medium for 12-24 hours prior to the assay.
-
Cell Seeding: Trypsinize and resuspend the starved cells in serum-free medium containing the desired concentrations of this compound or vehicle control. Seed 5 x 10⁴ to 1 x 10⁵ cells into the apical chamber of each insert.
-
Assay Assembly: Add complete medium containing a chemoattractant (e.g., 10% FBS) to the basolateral (lower) chamber.
-
Incubation: Incubate the plate at 37°C and 5% CO₂ for a period appropriate for your cell line (e.g., 12-48 hours).
-
Removal of Non-Invasive Cells: After incubation, carefully remove the inserts from the plate. Use a cotton swab to gently wipe away the non-invasive cells and Matrigel from the top surface of the membrane.
-
Fixation and Staining: Fix the cells that have invaded to the underside of the membrane with methanol for 10 minutes. Stain with 0.5% crystal violet for 20-30 minutes.
-
Quantification: Wash the inserts in water and allow them to air dry. Count the number of stained cells in several representative fields under a microscope. Alternatively, the dye can be eluted with a solvent (e.g., 10% acetic acid) and the absorbance can be measured.
Experimental Workflow Diagram
Caption: A typical workflow for studying cancer cell invasion using this compound.
Protocol 3: In Vivo Peritoneal Dissemination Model
This protocol is based on studies using human gastric cancer cell lines in nude mice and serves as an example of how this compound can be tested in a preclinical model of metastasis. All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare.
Materials:
-
BALB/c nude mice (male, 6-8 weeks old)
-
MKN45 or NUGC-4 human gastric cancer cells
-
This compound
-
Vehicle solution (e.g., 5% DMSO in PBS)
-
Sterile syringes and needles
Procedure:
-
Tumor Cell Inoculation: Prepare a suspension of cancer cells (e.g., 1 x 10⁷ cells) in 0.7 mL of PBS containing 5% DMSO. Inoculate the cells into the peritoneal cavity of each mouse via intraperitoneal (i.p.) injection.
-
Treatment Schedule: Begin treatment a few days after tumor inoculation (e.g., on day 3).
-
Drug Administration: Administer this compound via i.p. injection at a dose of 0.05 mg/kg. The control group should receive an equivalent volume of the vehicle solution. Repeat the injections at specified intervals (e.g., on days 3, 10, and 17).
-
Monitoring: Monitor the mice daily for signs of distress, ascites formation, and changes in body weight.
-
Endpoint: The primary endpoint is typically overall survival. Mice are monitored until they meet pre-defined humane endpoints. The survival times for the treated and control groups are recorded and compared.
-
Analysis: At the end of the study, a necropsy can be performed to assess tumor burden, count metastatic nodules in the peritoneal cavity, and collect tissues for further analysis. Statistical analysis of survival data (e.g., Kaplan-Meier curves) is performed to determine the efficacy of the treatment.
Conclusion: this compound is an invaluable pharmacological tool for dissecting the role of the actin cytoskeleton in cancer cell metastasis. Its potent ability to inhibit cell migration and invasion in vitro and suppress tumor dissemination in vivo makes it a benchmark compound for studies in this field. The provided protocols offer standardized methods for applying this compound to assess its anti-metastatic potential and to explore the underlying molecular mechanisms.
References
- 1. Semisynthetic Latrunculin Derivatives as Inhibitors of Metastatic Breast Cancer: Biological Evaluations, Preliminary Structure-Activity Relationship, and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound & B - Potent Actin Polymerization Inhibitors - Nordic Biosite [nordicbiosite.com]
Application Note and Protocol: Preparation and Use of Latrunculin A Stock Solution in DMSO
Audience: Researchers, scientists, and drug development professionals.
Introduction
Latrunculin A is a potent, cell-permeable marine toxin originally isolated from the Red Sea sponge Latrunculia magnifica.[1][2] It is a macrolide that acts as a powerful inhibitor of actin polymerization.[1][3] By binding to monomeric globular actin (G-actin), this compound prevents the assembly of G-actin into filamentous actin (F-actin), leading to the disruption and disassembly of the actin cytoskeleton.[4] This property makes this compound an invaluable tool in cell biology for studying processes that rely on a dynamic actin cytoskeleton, such as cell motility, division, endocytosis, and tumor cell invasion. This document provides detailed protocols for the preparation of this compound stock solutions using Dimethyl Sulfoxide (DMSO) and its subsequent application in cell culture experiments.
Mechanism of Action
This compound disrupts the actin cytoskeleton by sequestering G-actin monomers. It forms a stable 1:1 molar complex with G-actin, binding near the nucleotide-binding cleft, which physically obstructs the monomer from incorporating into growing actin filaments. This action effectively reduces the cellular pool of available actin monomers for polymerization. The equilibrium dissociation constant (Kd) for the interaction with G-actin is approximately 0.2 µM, indicating a high-affinity binding. The consequences in a cellular context are the rapid depolymerization of existing F-actin structures, such as stress fibers and lamellipodia, and the inhibition of new filament formation.
Caption: Mechanism of this compound action on actin polymerization.
Quantitative Data Summary
The following tables summarize the key properties and recommended concentrations for working with this compound.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
|---|---|---|
| Molecular Weight | 421.6 g/mol | |
| Molecular Formula | C₂₂H₃₁NO₅S | |
| CAS Number | 76343-93-6 | |
| Purity | ≥95% | |
| Solubility in DMSO | ~25 mg/mL |
| Appearance | Solid, film, or solution in ethanol | |
Table 2: Recommended Storage and Stability
| Form | Storage Temperature | Stability | Reference(s) |
|---|---|---|---|
| Solid / Film | -20°C | ≥ 2 years | |
| Stock Solution in DMSO | -20°C | Stable for at least 1 month. | |
| -80°C | Recommended for long-term (≥ 6 months). | ||
| Aqueous Working Solution | 2-8°C | Prepare fresh; do not store for > 1 day. |
Note: this compound is reported to be light-sensitive; protect from light during storage and handling.
Table 3: Recommended Working Concentrations
| Application | Concentration Range | Incubation Time | Reference(s) |
|---|---|---|---|
| In Vitro Actin Assay | ~0.2 µM (Kd value) | Not Applicable | |
| Cell Culture (General) | 0.1 µM - 10 µM | 15 min - 24 hours | |
| Actin Disruption (Cells) | 0.5 µM | 30 minutes | |
| Tumor Cell Invasion | 50 nM - 1000 nM | Varies |
| Myofibril Disruption | 2 µM - 10 µM | 1 hour per step | |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
This protocol describes how to prepare a high-concentration stock solution of this compound using DMSO. The starting material can be a solid/film or a pre-dissolved solution in ethanol.
Materials:
-
This compound (solid/film or in ethanol)
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or amber glass vials
-
Nitrogen gas source with a gentle stream regulator (if starting from ethanol solution)
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
Safety Precautions:
-
This compound is a toxin and should be handled with care.
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Perform all handling of the dry powder and concentrated stock solutions inside a chemical fume hood.
Procedure:
A) If Starting from a Solid or Film:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Inside a chemical fume hood, add the calculated volume of sterile DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Calculation Example for a 10 mM Stock: To prepare a 10 mM stock from 100 µg of this compound (MW = 421.6 g/mol ):
-
Moles = 0.0001 g / 421.6 g/mol = 2.37 x 10⁻⁷ moles
-
Volume (L) = Moles / Molarity = 2.37 x 10⁻⁷ moles / 0.010 mol/L = 2.37 x 10⁻⁵ L
-
Volume (µL) = 23.7 µL. Add 23.7 µL of DMSO.
-
-
Cap the vial securely and vortex thoroughly until the solid is completely dissolved. Gentle warming to 37°C can aid dissolution if needed.
B) If Starting from a Solution in Ethanol:
-
Under a gentle stream of dry nitrogen gas, carefully evaporate the ethanol solvent until a dry film is visible at the bottom of the vial.
-
Once the ethanol is fully removed, immediately add the calculated volume of sterile DMSO to the vial (see calculation example above).
-
Cap the vial and vortex until the film is completely redissolved.
Stock Solution Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes (e.g., amber tubes or clear tubes wrapped in foil).
-
Store aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (6+ months).
-
Avoid repeated freeze-thaw cycles.
Caption: Workflow for preparing a this compound stock solution in DMSO.
Protocol 2: General Protocol for Treating Cultured Cells with this compound
This protocol provides a general framework for treating adherent cells in culture with this compound. Optimization of concentration and incubation time is recommended for each cell line and experimental goal.
Materials:
-
This compound stock solution in DMSO (from Protocol 1)
-
Cultured cells in appropriate vessels (e.g., 96-well plates, 6-well plates)
-
Complete cell culture medium, pre-warmed to 37°C
-
Phosphate-Buffered Saline (PBS)
-
Sterile micropipettes and tips
Procedure:
-
Cell Seeding: Seed cells at an appropriate density and allow them to adhere and grow overnight, or until they reach the desired confluency.
-
Prepare Working Solution:
-
Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
Dilute the stock solution directly into pre-warmed complete culture medium to achieve the final desired treatment concentration.
-
Crucial: Ensure the final concentration of DMSO in the medium is non-toxic, typically below 0.5%, with 0.1% being preferable.
-
Example Dilution: To make 1 mL of 1 µM working solution from a 10 mM stock:
-
(10,000 µM) * V1 = (1 µM) * (1000 µL)
-
V1 = 0.1 µL. Add 0.1 µL of 10 mM stock to 999.9 µL of medium.
-
-
-
Vehicle Control: Prepare a vehicle control medium containing the same final concentration of DMSO as the treatment group(s).
-
Cell Treatment:
-
Aspirate the old medium from the cells.
-
Gently wash the cells once with pre-warmed PBS, if desired.
-
Add the prepared this compound working solution (or vehicle control medium) to the respective wells.
-
-
Incubation: Incubate the cells for the desired period (e.g., 30 minutes to 24 hours) at 37°C in a CO₂ incubator.
-
Downstream Analysis: Following incubation, proceed with the planned experiment, which may include cell fixation for imaging, cell lysis for biochemical assays, or live-cell analysis. For washout experiments, remove the treatment medium and wash cells multiple times with fresh, pre-warmed medium.
Caption: Experimental workflow for treating cultured cells with this compound.
References
Application Notes and Protocols: Latrunculin A in 3D Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Latrunculin A is a potent marine macrolide toxin, originally isolated from the Red Sea sponge Latrunculia magnifica, that serves as a powerful tool in cell biology research.[1][2] Its primary mechanism of action involves the disruption of the actin cytoskeleton, a critical component of the cell's structural framework and a key regulator of numerous cellular processes.[3][4] this compound achieves this by binding to globular actin (G-actin) monomers with a 1:1 stoichiometry, thereby preventing their polymerization into filamentous actin (F-actin).[1] This sequestration of actin monomers leads to the progressive disassembly of existing actin filaments.
In the context of three-dimensional (3D) cell culture models, such as spheroids and organoids, which more accurately recapitulate the complex microenvironment of in vivo tissues, this compound is an invaluable agent for elucidating the role of the actin cytoskeleton in cell-cell interactions, cell-matrix adhesion, tissue architecture, and cell migration. These models are increasingly utilized in cancer research and drug discovery to study tumor progression, invasion, and to screen for novel therapeutic agents.
These application notes provide detailed protocols for the use of this compound in 3D cell culture models to investigate its effects on spheroid integrity, cell viability, invasion, and cell-cell junctions.
Mechanism of Action of this compound
This compound's primary mode of action is the disruption of actin polymerization. It forms a stable complex with G-actin, preventing its incorporation into F-actin filaments. This leads to a net depolymerization of the actin cytoskeleton, affecting cellular morphology, motility, and mechanical stability.
Caption: Mechanism of this compound action on actin dynamics.
Key Applications and Experimental Protocols
Spheroid Disaggregation and Invasion Assay
This assay is used to assess the role of the actin cytoskeleton in tumor cell invasion and migration from a spheroid into a surrounding extracellular matrix (ECM).
Protocol:
-
Spheroid Formation:
-
Culture cancer cells (e.g., PC-3M prostate cancer cells) in ultra-low attachment plates to promote spheroid formation.
-
Incubate for 2-4 days until spheroids of a consistent size (e.g., 300-500 µm in diameter) are formed.
-
-
ECM Preparation:
-
Thaw Matrigel or another suitable ECM on ice.
-
Coat the wells of a 24-well plate with a thin layer of the ECM and allow it to polymerize at 37°C for 30 minutes.
-
-
Spheroid Plating and Treatment:
-
Carefully transfer individual spheroids into the center of the ECM-coated wells.
-
Add culture medium containing the desired concentration of this compound (e.g., 500 nM) or vehicle control (e.g., DMSO) to the wells.
-
-
Imaging and Analysis:
-
Image the spheroids at regular intervals (e.g., 0, 24, 48, and 72 hours) using a phase-contrast microscope.
-
Quantify the area of cell migration from the spheroid at each time point. The invasion area can be calculated by subtracting the initial spheroid area (at time 0) from the total area occupied by the spheroid and migrating cells at subsequent time points.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound has a strong anticancer effect in a peritoneal dissemination model of human gastric cancer in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound accelerates actin filament depolymerization in addition to sequestering actin monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Accelerates Actin Filament Depolymerization in Addition to Sequestering Actin Monomers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Focal Adhesion Dynamics with Latrunculin A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to using Latrunculin A, a potent inhibitor of actin polymerization, for studying the critical role of the actin cytoskeleton in the dynamics of focal adhesions. Detailed protocols for immunofluorescence, live-cell imaging, and data analysis are included to facilitate the investigation of focal adhesion assembly, turnover, and signaling.
Introduction
Focal adhesions (FAs) are complex, dynamic structures that physically link the extracellular matrix (ECM) to the intracellular actin cytoskeleton. This connection is crucial for cell migration, proliferation, differentiation, and mechanotransduction. The assembly and disassembly of FAs are tightly regulated by the polymerization and depolymerization of actin filaments. This compound, a marine toxin isolated from the sponge Latrunculia magnifica, is a valuable tool for dissecting the role of actin dynamics in these processes. It sequesters actin monomers (G-actin), preventing their incorporation into actin filaments (F-actin) and leading to the net disassembly of existing filaments. By disrupting the actin cytoskeleton, this compound allows researchers to investigate the consequences for focal adhesion stability, morphology, and signaling.
Mechanism of Action of this compound
This compound disrupts the actin cytoskeleton through a well-defined mechanism:
-
G-actin Sequestration: this compound binds to monomeric actin with high affinity, forming a 1:1 complex.[1] This prevents the G-actin monomers from being added to the growing ends of actin filaments.
-
Inhibition of Polymerization: By sequestering the available pool of G-actin, this compound effectively halts actin polymerization.[1]
-
Filament Depolymerization: The continuous depolymerization of actin filaments at their ends, coupled with the inhibition of polymerization, leads to a rapid and net disassembly of the F-actin network.
This disruption of the actin cytoskeleton has profound effects on cellular structures that depend on it, most notably stress fibers and focal adhesions.
Effects of this compound on Focal Adhesion Dynamics
Treatment of cells with this compound typically results in a dose- and time-dependent disassembly of focal adhesions. This is a direct consequence of the loss of tension-bearing actin stress fibers that are essential for the maturation and maintenance of focal adhesions. Vinculin- and paxillin-containing focal contacts are often partially or completely disassembled following this compound treatment.[2][3][4]
Quantitative Data on this compound Effects
The following table summarizes quantitative data on the effects of this compound on focal adhesions from various studies. It is important to note that optimal concentrations and incubation times can vary significantly depending on the cell type and experimental conditions.
| Cell Type | This compound Concentration | Incubation Time | Observed Effects on Focal Adhesions and Cytoskeleton |
| Human Trabecular Meshwork (HTM) Cells | 0.02 µM | 24 hours | No significant change in cell morphology or actin filaments. |
| Human Trabecular Meshwork (HTM) Cells | 0.2 µM | 24 hours | Slight cell rounding. Progressive deterioration of actin filaments and dose-dependent disorganization of vinculin-containing focal contacts. |
| Human Trabecular Meshwork (HTM) Cells | 2 µM | 6-24 hours | Time-dependent cell rounding and separation. Significant disruption of actin filaments. Vinculin- and paxillin-containing focal contacts were partially affected and appeared more resistant than intercellular adhesions. |
| Fibroblasts | 1 µM | 1 hour | In some cell lines, this concentration can lead to cell detachment. |
| A549 cells | 300 nM | 30 minutes | Small focal adhesions were observed at the cell edges in about half of the cells. |
| A549 cells | 1 µM | 30 minutes | Residual focal adhesions were present in 28% of cells. |
| A549 cells | 3 µM | 30 minutes | No focal adhesions were observed. |
Signaling Pathways
The formation and maturation of focal adhesions are governed by complex signaling pathways that are intrinsically linked to actin dynamics. Rho family GTPases, including RhoA, Rac1, and Cdc42, are master regulators of the actin cytoskeleton and play pivotal roles in focal adhesion assembly.
Rho GTPase Signaling in Focal Adhesion Formation
Integrin engagement with the ECM triggers a signaling cascade that activates Rho GTPases. Rac1 and Cdc42 are typically associated with the formation of lamellipodia and filopodia, respectively, and the initiation of nascent adhesions at the leading edge of a migrating cell. RhoA, on the other hand, is crucial for the maturation of these nascent adhesions into larger, more stable focal adhesions by promoting the formation of contractile actin stress fibers. This process is mediated by Rho-associated kinase (ROCK), which phosphorylates myosin light chain, leading to increased actomyosin contractility.
Caption: Signaling pathway of focal adhesion formation and the inhibitory action of this compound.
Impact of this compound on Focal Adhesion Signaling
By sequestering G-actin, this compound prevents the polymerization of actin filaments, thereby inhibiting the formation of both branched actin networks (regulated by Rac1/Cdc42) and contractile stress fibers (regulated by RhoA). This leads to a failure in the maturation of nascent adhesions and the disassembly of mature focal adhesions due to the lack of mechanical tension.
Experimental Protocols
The following are detailed protocols for studying the effects of this compound on focal adhesion dynamics.
Experimental Workflow Overview
Caption: General experimental workflow for studying focal adhesion dynamics with this compound.
Protocol 1: Immunofluorescence Staining of Focal Adhesions
This protocol describes the staining of focal adhesion proteins such as vinculin and paxillin in fixed cells treated with this compound.
Materials:
-
Cells of interest (e.g., fibroblasts, endothelial cells)
-
Glass coverslips (coated with an appropriate ECM protein, e.g., fibronectin)
-
Cell culture medium
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibodies (e.g., anti-vinculin, anti-paxillin)
-
Fluorophore-conjugated secondary antibodies
-
DAPI or Hoechst stain for nuclei
-
Mounting medium
Procedure:
-
Cell Seeding: Seed cells onto ECM-coated glass coverslips in a multi-well plate and allow them to adhere and spread overnight.
-
This compound Treatment:
-
Prepare working solutions of this compound in pre-warmed cell culture medium at the desired concentrations (e.g., 0.1 µM, 0.5 µM, 1 µM, 5 µM).
-
Prepare a vehicle control with the same concentration of DMSO.
-
Replace the medium in the wells with the this compound solutions or the control medium.
-
Incubate for the desired time (e.g., 15 min, 30 min, 1 hour).
-
-
Fixation:
-
Gently wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 10-15 minutes at room temperature.
-
Wash three times with PBS.
-
-
Permeabilization:
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.
-
Wash three times with PBS.
-
-
Blocking:
-
Block non-specific antibody binding by incubating the coverslips in blocking buffer for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibodies against focal adhesion proteins (e.g., vinculin, paxillin) in blocking buffer according to the manufacturer's recommendations.
-
Incubate the coverslips with the primary antibody solution for 1 hour at room temperature or overnight at 4°C in a humidified chamber.
-
Wash three times with PBS.
-
-
Secondary Antibody Incubation:
-
Dilute the fluorophore-conjugated secondary antibodies in blocking buffer.
-
Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Counterstaining:
-
Incubate with DAPI or Hoechst stain for 5 minutes to label the nuclei.
-
Wash twice with PBS.
-
-
Mounting:
-
Mount the coverslips onto glass slides using an appropriate mounting medium.
-
Seal the edges with nail polish and allow to dry.
-
-
Imaging:
-
Image the slides using an epifluorescence or confocal microscope.
-
Protocol 2: Live-Cell Imaging of Focal Adhesion Dynamics
This protocol is for observing the real-time effects of this compound on focal adhesion dynamics in living cells expressing a fluorescently tagged focal adhesion protein.
Materials:
-
Cells stably or transiently expressing a fluorescently tagged focal adhesion protein (e.g., GFP-paxillin, mCherry-vinculin).
-
Glass-bottom dishes or chamber slides suitable for live-cell imaging.
-
Live-cell imaging medium (CO2-independent medium is recommended).
-
This compound (stock solution in DMSO).
-
Live-cell imaging microscope equipped with an environmental chamber (to maintain 37°C and 5% CO2 if not using CO2-independent medium). Total Internal Reflection Fluorescence (TIRF) microscopy is recommended for high-resolution imaging of focal adhesions.
Procedure:
-
Cell Seeding: Seed the fluorescently labeled cells onto glass-bottom dishes coated with an appropriate ECM protein and allow them to adhere and spread.
-
Microscope Setup:
-
Place the dish on the microscope stage within the environmental chamber and allow the temperature and CO2 levels to equilibrate.
-
Locate a suitable field of view with well-spread cells exhibiting clear focal adhesions.
-
-
Baseline Imaging:
-
Acquire a time-lapse series of images of the cells before adding this compound to establish a baseline of focal adhesion dynamics. Acquire images every 1-5 minutes for at least 30 minutes.
-
-
This compound Addition:
-
Carefully add a pre-warmed solution of this compound in live-cell imaging medium to the dish to achieve the final desired concentration.
-
Immediately resume time-lapse imaging.
-
-
Post-Treatment Imaging:
-
Continue acquiring images at the same frame rate to capture the dynamic changes in focal adhesions following this compound treatment.
-
-
Data Analysis:
-
Analyze the time-lapse movies to quantify changes in focal adhesion number, size, and lifetime (turnover).
-
Protocol 3: Quantification of Focal Adhesion Parameters
This protocol outlines a general procedure for quantifying focal adhesion size and number from immunofluorescence images using ImageJ/Fiji.
Software:
-
ImageJ or Fiji (freely available).
Procedure:
-
Image Opening: Open the immunofluorescence images of your focal adhesion staining in ImageJ/Fiji.
-
Image Pre-processing:
-
If you have a multi-channel image, split the channels to isolate the focal adhesion signal.
-
Convert the image to 8-bit or 16-bit grayscale.
-
Subtract the background to reduce noise and improve segmentation. The "Subtract Background" command with a rolling ball algorithm is often effective.
-
-
Thresholding:
-
Use the "Threshold" tool to create a binary image where the focal adhesions are segmented from the background. Adjust the threshold levels manually or use an automated method to best capture the structures of interest.
-
-
Particle Analysis:
-
Go to "Analyze" > "Analyze Particles...".
-
Set the size and circularity parameters to exclude small, non-specific particles and other artifacts.
-
Select "Display results", "Clear results", and "Summarize" to obtain a table with measurements for each identified focal adhesion.
-
-
Data Collection:
-
The results table will provide information on the number of focal adhesions, their individual areas, and other morphological parameters.
-
Export the data for statistical analysis.
-
Conclusion
This compound is an indispensable tool for elucidating the fundamental role of the actin cytoskeleton in regulating focal adhesion dynamics. By employing the detailed protocols and understanding the underlying signaling pathways presented in these application notes, researchers can effectively investigate the intricate interplay between actin polymerization and focal adhesion assembly, maturation, and disassembly. This knowledge is crucial for advancing our understanding of cell biology and for the development of novel therapeutic strategies targeting diseases involving aberrant cell adhesion and migration.
References
- 1. stemcell.com [stemcell.com]
- 2. Activation of Rho-Dependent Cell Spreading and Focal Adhesion Biogenesis by the v-Crk Adaptor Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of latrunculin-A on morphology and actin-associated adhesions of cultured human trabecular meshwork cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Latrunculin A in High-Throughput Screening Assays
Introduction
Latrunculin A is a naturally occurring macrolide toxin isolated from the Red Sea sponge Latrunculia magnifica.[1][2] It is a potent and widely used cell-permeable inhibitor of actin polymerization.[2] By binding to monomeric globular actin (G-actin) with a 1:1 stoichiometry, this compound effectively sequesters these monomers, preventing their incorporation into filamentous actin (F-actin).[3][4] This action leads to the rapid disassembly of existing actin filaments, making it an invaluable tool in cell biology for studying the roles of the actin cytoskeleton.
In the context of high-throughput screening (HTS) and high-content screening (HCS), this compound serves as a critical positive control for assays targeting the actin cytoskeleton. Its rapid and potent effects are leveraged to validate assay performance, screen for novel compounds that modulate cytoskeletal dynamics, and investigate cellular processes dependent on actin, such as cell migration, division, and morphology. These notes provide detailed protocols for the application of this compound in common HTS formats.
Mechanism of Action
This compound disrupts the dynamic equilibrium between G-actin and F-actin. It binds to G-actin monomers near the nucleotide-binding cleft, preventing them from polymerizing. This sequestration shifts the equilibrium towards depolymerization, resulting in a net disassembly of actin filaments. Unlike other cytoskeletal drugs like cytochalasin D, which primarily caps filament ends, this compound's primary mechanism is monomer sequestration, offering a distinct mode of action for dissecting actin dynamics.
Quantitative Data Summary
The effective concentration of this compound can vary significantly depending on the cell type, assay duration, and specific endpoint being measured. The following tables summarize key quantitative data from published studies.
Table 1: Binding Affinity and In Vitro Inhibition
| Parameter | Value | Conditions | Reference |
|---|---|---|---|
| Kd (ATP-actin) | 0.1 µM | In vitro binding assay | |
| Kd (ADP-Pi-actin) | 0.4 µM | In vitro binding assay | |
| Kd (ADP-actin) | 4.7 µM | In vitro binding assay |
| Kd (G-actin, general) | 0.19 - 0.2 µM | In vitro polymerization assay | |
Table 2: Cellular Activity and Cytotoxicity (IC50 / EC50)
| Cell Line | Assay Type | Duration | Value | Reference |
|---|---|---|---|---|
| Human T47D (Breast Carcinoma) | HIF-1 Activation Inhibition | - | IC50: 6.7 µM | |
| Human HT-29 (Colon) | Cytotoxicity (MTT) | 48 hours | IC50: 0.06 µg/mL | |
| Human PC-3M (Prostate) | Cell Invasion | - | Effective Conc.: 50-1000 nM | |
| Human HepG2 (Hepatoma) | Cell Migration | 24 hours | Effective Conc.: 0.1 µM | |
| Murine/Human Rhabdomyosarcoma | Growth Inhibition | 96 hours | EC50: 80-220 nM |
| MKN45 / NUGC-4 (Gastric) | Cell Viability | 24 / 72 hours | Effective Conc.: 0.01-10 µM | |
Experimental Protocols
Protocol 1: High-Content Screening (HCS) for Actin Cytoskeleton Disruption
This protocol describes a typical HCS workflow to quantify the effects of compounds on the actin cytoskeleton, using this compound as a positive control for filament disruption.
Methodology:
-
Cell Seeding:
-
Seed adherent cells (e.g., U2OS, HeLa) into black-walled, clear-bottom 96-well or 384-well microplates suitable for imaging.
-
Plate at a density that ensures cells are sub-confluent (e.g., 60-70%) at the time of imaging.
-
Incubate under standard conditions (e.g., 37°C, 5% CO₂) for 12-24 hours to allow for cell attachment.
-
-
Compound Administration:
-
Prepare a dilution series of test compounds in an appropriate vehicle (e.g., DMSO).
-
Prepare control wells:
-
Positive Control: this compound (e.g., 100 nM - 2 µM). A concentration of 500 nM is often sufficient to cause profound disruption within 4 hours.
-
Negative Control: Vehicle (e.g., 0.1% DMSO).
-
-
Add compounds and controls to the cells using an automated liquid handler for consistency.
-
-
Incubation:
-
Incubate the plate for the desired time period. For rapid actin disruption, 1-4 hours is typical.
-
-
Fixation and Permeabilization:
-
Carefully aspirate the culture medium.
-
Fix the cells by adding 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Wash wells 3 times with PBS.
-
Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Staining:
-
Wash wells 3 times with PBS.
-
Add a staining solution containing a fluorescently-conjugated phalloidin (to label F-actin) and a nuclear counterstain like DAPI or Hoechst.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
Wash wells 3 times with PBS. Leave the final wash in the wells for imaging.
-
-
Imaging and Analysis:
-
Acquire images using an automated HCS microscope, capturing both the phalloidin and DAPI channels.
-
Use HCS analysis software to identify nuclei and cell boundaries.
-
Quantify phenotypic features such as cell area, cell roundness, actin filament texture, and total actin fluorescence intensity per cell. Compare the effects of test compounds to the negative (DMSO) and positive (this compound) controls.
-
Protocol 2: Scratch (Wound Healing) Assay for Cell Migration
This protocol uses this compound as a positive control to screen for inhibitors of cell migration.
Methodology:
-
Cell Seeding:
-
Plate cells in a 96-well plate at a density that will form a confluent monolayer within 24-48 hours.
-
-
Creating the "Scratch":
-
Once cells are 100% confluent, create a uniform, cell-free gap in the monolayer in each well using a specialized 96-pin wound-making tool or a standard p200 pipette tip.
-
Gently wash the wells with PBS to remove dislodged cells.
-
-
Compound Treatment:
-
Add fresh culture medium containing test compounds to the respective wells.
-
Include a Positive Control (inhibition of migration) with this compound at a low, non-toxic concentration (e.g., 0.1 µM).
-
Include a Negative Control with vehicle (DMSO) to measure baseline migration.
-
-
Imaging:
-
Place the plate in a live-cell imaging system equipped with an environmental chamber (37°C, 5% CO₂).
-
Acquire an initial image of the scratch in each well (T=0).
-
Continue to acquire images at regular intervals (e.g., every 2-4 hours) for 12-48 hours, or until the scratch in the negative control wells has closed.
-
-
Data Analysis:
-
Use image analysis software to measure the area of the cell-free gap at each time point for every well.
-
Calculate the rate of wound closure (migration rate) for each condition.
-
Normalize the results to the negative control. Compounds are considered hits if they inhibit migration similarly to this compound without causing overt cytotoxicity (see Protocol 3).
-
Protocol 3: Concurrent Cytotoxicity Assay
It is crucial to assess whether a compound's activity in a primary screen is due to a specific mechanism or simply because it is killing the cells. A cytotoxicity assay should be run in parallel.
Methodology (Example using a fluorescent live/dead assay):
-
Plate Setup: Prepare a separate 96-well plate identical to the primary assay plate in terms of cell seeding and compound treatment.
-
Incubation: Incubate this plate for the same duration as the primary assay.
-
Reagent Addition:
-
At the end of the incubation period, add a multiplexed cytotoxicity reagent (e.g., CellTox™ Green, which stains the DNA of membrane-compromised cells) directly to the wells.
-
Optionally, a viability reagent (measuring metabolic activity in live cells) can also be added.
-
-
Incubation and Measurement:
-
Incubate for 15-30 minutes at room temperature, protected from light.
-
Read the fluorescence intensity on a plate reader using the appropriate filter sets (e.g., 485nmEx/520nmEm for CellTox™ Green).
-
-
Analysis:
-
Calculate the percentage of dead cells for each treatment relative to a positive control for toxicity (e.g., cells treated with a lysis agent).
-
De-prioritize any "hits" from the primary screen that also show significant cytotoxicity at the same concentration. True hits should modulate the actin cytoskeleton or cell migration without substantially impacting cell viability.
-
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound & B - Potent Actin Polymerization Inhibitors - Nordic Biosite [nordicbiosite.com]
- 3. Latrunculin - Wikipedia [en.wikipedia.org]
- 4. [PDF] Latrunculin alters the actin-monomer subunit interface to prevent polymerization | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
Latrunculin A Technical Support Center: Optimizing Concentration and Avoiding Cytotoxicity
Welcome to the technical support center for Latrunculin A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing this compound concentration in your experiments while minimizing cytotoxic effects. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent, cell-permeable marine toxin originally isolated from the Red Sea sponge Latrunculia magnifica.[1][2] It functions as a G-actin polymerization inhibitor by binding to actin monomers with a 1:1 stoichiometry, thereby preventing their polymerization into filamentous F-actin.[3][4] This sequestration of actin monomers leads to the disruption and depolymerization of the existing actin cytoskeleton.[5]
Q2: What are the common signs of cytotoxicity associated with this compound treatment?
High concentrations or prolonged exposure to this compound can lead to cytotoxicity. Common signs include:
-
Changes in cell morphology: Cells may become rounded and detach from the culture surface.
-
Loss of membrane integrity: This can be detected by the release of intracellular enzymes like lactate dehydrogenase (LDH) into the culture medium.
-
Reduced metabolic activity: A decrease in the metabolic rate of cells can be measured using assays such as the MTT assay.
-
Apoptosis: At high doses, this compound can induce programmed cell death.
Q3: How do I prepare and store this compound?
This compound is typically supplied as a solution in an organic solvent like ethanol or DMSO. To prepare a working solution, it can be further diluted in your cell culture medium to the desired final concentration. It is recommended to prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles of the stock solution. For long-term storage, keep the stock solution at -20°C.
Troubleshooting Guides
Issue 1: Cells are detaching from the culture plate after this compound treatment.
Possible Cause 1: Concentration is too high.
-
Solution: Perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and experimental duration. Start with a low concentration (e.g., 0.1 µM) and titrate upwards.
Possible Cause 2: Prolonged incubation time.
-
Solution: Reduce the incubation time. The effects of this compound on the actin cytoskeleton are often rapid, occurring within minutes to a few hours.
Possible Cause 3: Cell type sensitivity.
-
Solution: Some cell lines are inherently more sensitive to actin disruption. Refer to the literature for concentrations used in similar cell types (see Table 1) and start with the lower end of the recommended range.
Issue 2: Incomplete or variable disruption of the actin cytoskeleton.
Possible Cause 1: Insufficient concentration.
-
Solution: Gradually increase the concentration of this compound. The effective concentration can vary significantly between cell lines.
Possible Cause 2: Inadequate incubation time.
-
Solution: Increase the incubation time. While effects can be rapid, complete disruption may take longer in some cells. A time-course experiment (e.g., 15 min, 30 min, 1 hr, 2 hr) can help determine the optimal duration.
Possible Cause 3: Poor quality or degraded this compound.
-
Solution: Ensure your this compound stock solution has been stored correctly at -20°C and has not undergone multiple freeze-thaw cycles. If in doubt, use a fresh vial.
Issue 3: Inconsistent or weak phalloidin staining after this compound treatment.
Possible Cause 1: Loss of F-actin.
-
Explanation: this compound causes depolymerization of F-actin. Therefore, a decrease in phalloidin staining intensity is an expected outcome of successful treatment.
-
Solution: If you are trying to visualize the disruption, ensure you have an untreated control to compare against. The remaining fluorescent signal may appear as puncta or a diffuse cytoplasmic haze.
Possible Cause 2: Fixation issues.
-
Solution: Use a formaldehyde-based fixative, as methanol can disrupt the native structure of F-actin that phalloidin binds to. Ensure the fixation time is adequate (e.g., 10-15 minutes at room temperature).
Possible Cause 3: Permeabilization problems.
-
Solution: Ensure complete permeabilization of the cell membrane to allow phalloidin to enter the cell. A common method is to use 0.1-0.5% Triton X-100 in PBS for 5-10 minutes.
Data Presentation
Table 1: Working Concentrations and Cytotoxic Thresholds of this compound in Various Cell Lines
| Cell Line | Application | Effective Concentration | Observed IC50/EC50 | Reference |
| Human Rhabdomyosarcoma (RD) | Growth Inhibition | 250 nM | ~80-220 nM | |
| Human Rhabdomyosarcoma (Rh30) | Growth Inhibition | 100 nM | ~80-220 nM | |
| Mouse Rhabdomyosarcoma | Growth Inhibition | 100 nM | ~80-220 nM | |
| Human Hepatoma (HepG2) | Inhibition of Cell Migration | 0.1 µM | Not specified | |
| Human Breast Carcinoma (T47D) | Inhibition of HIF-1 Activation | 3-30 µM | 6.7 µM | |
| Human Prostate Cancer (PC-3M) | Anti-invasive Activity | 50-1000 nM | Not specified | |
| Avian Skeletal Muscle Cells | Disruption of Premyofibrils | 0.2-10 µM | Not specified | |
| Human Trabecular Meshwork | Disruption of Actin Cytoskeleton | 1 µM | Not specified | |
| U2OS | Cytoskeletal Reorganization | 500 nM | Not specified | |
| Hippocampal Neurons | Disruption of EGFP-actin | 0.1-50 µM | ~1 µM | |
| A549, H522-T1, HT-29, U-937, MDA-MB-43 | Growth Inhibition | Not specified | 95-166 nM |
Experimental Protocols
Protocol 1: Determining the Optimal this compound Concentration using a Dose-Response Assay
This protocol describes how to determine the optimal concentration of this compound that effectively disrupts the actin cytoskeleton without causing significant cytotoxicity, using an MTT assay as the readout for cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 1 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will not reach confluency by the end of the experiment. Allow cells to adhere overnight.
-
This compound Dilution Series: Prepare a serial dilution of this compound in complete culture medium. A suggested range is 0.01 µM to 10 µM. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Treatment: Remove the old medium from the cells and add the different concentrations of this compound.
-
Incubation: Incubate the plate for your desired experimental duration (e.g., 4, 12, or 24 hours).
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
After incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the no-treatment control. Plot the percentage of viability against the this compound concentration to determine the IC50 value (the concentration that causes 50% inhibition of cell viability). The optimal working concentration should be well below the IC50 value.
Protocol 2: Assessing Cytotoxicity using the LDH Release Assay
This protocol measures the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes, a hallmark of cytotoxicity.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
96-well cell culture plates
-
LDH cytotoxicity assay kit (commercially available)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with a range of this compound concentrations as described in Protocol 1. Include the following controls:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Cells treated with the lysis buffer provided in the kit.
-
Vehicle control: Cells treated with the vehicle (e.g., DMSO).
-
-
Incubation: Incubate for the desired duration.
-
Supernatant Collection: Centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells. Carefully transfer the supernatant to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well of the new plate containing the supernatant.
-
Incubation: Incubate at room temperature for the time specified in the kit's instructions (usually 20-30 minutes), protected from light.
-
Stop Reaction: Add the stop solution provided in the kit.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the kit's instructions, which typically involves subtracting the spontaneous release from the experimental values and normalizing to the maximum release.
Protocol 3: Visualizing Actin Disruption with Phalloidin Staining
This protocol allows for the fluorescent visualization of F-actin filaments within cells, enabling the assessment of cytoskeletal disruption following this compound treatment.
Materials:
-
Cells grown on coverslips
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Fluorescently conjugated phalloidin (e.g., Phalloidin-iFluor 488)
-
DAPI (optional, for nuclear counterstaining)
-
Mounting medium
Procedure:
-
Cell Culture and Treatment: Grow cells on sterile coverslips in a petri dish. Treat the cells with the desired concentration of this compound for the appropriate duration. Include an untreated control.
-
Fixation: Gently wash the cells with PBS. Fix the cells with 4% PFA for 10-15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.
-
Washing: Wash the cells three times with PBS.
-
Phalloidin Staining: Incubate the cells with the fluorescently conjugated phalloidin solution (diluted in PBS, often with 1% BSA to reduce nonspecific binding) for 30-60 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS.
-
Counterstaining (Optional): If desired, incubate with DAPI solution for 5 minutes to stain the nuclei.
-
Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence microscope with the appropriate filter sets.
Mandatory Visualizations
Caption: Mechanism of this compound action on actin polymerization.
Caption: Workflow for optimizing this compound concentration.
Caption: Effect of this compound on ERK and AKT signaling pathways.
References
- 1. Growth inhibition associated with disruption of the actin cytoskeleton by this compound in rhabdomyosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Growth inhibition associated with disruption of the actin cytoskeleton by this compound in rhabdomyosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 4. This compound accelerates actin filament depolymerization in addition to sequestering actin monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Actin Filament Pointed Ends: Assays for Regulation of Assembly and Disassembly by Tropomodulin and Tropomyosin - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Latrunculin A Insolubility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Latrunculin A insolubility in aqueous solutions during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a naturally occurring marine toxin, originally isolated from the Red Sea sponge Latrunculia magnifica.[1][2] It is a potent, cell-permeable inhibitor of actin polymerization.[1][3] this compound functions by binding to monomeric globular actin (G-actin) in a 1:1 ratio, thereby preventing its polymerization into filamentous actin (F-actin).[4] This disruption of the actin cytoskeleton makes it a valuable tool for studying cellular processes that rely on actin dynamics, such as cell motility, division, and morphology.
Q2: Why does my this compound precipitate when I add it to my aqueous buffer or cell culture medium?
This compound is a hydrophobic molecule with limited solubility in aqueous solutions. Precipitation upon addition to aqueous media is a common issue and can be attributed to several factors:
-
"Solvent Shock": Rapidly diluting a concentrated stock of this compound (typically in DMSO or ethanol) into an aqueous solution can cause the compound to crash out of solution as it moves from a favorable organic solvent to a less favorable aqueous environment.
-
Exceeding Solubility Limit: The final concentration of this compound in your aqueous solution may be higher than its solubility limit.
-
Media Components: Interactions with salts, proteins, and other components in complex media can sometimes reduce the solubility of the compound.
-
Temperature and pH: Suboptimal temperature or pH of the aqueous solution can negatively impact the solubility of this compound.
Q3: What is the recommended solvent for making a this compound stock solution?
The most common and recommended solvents for preparing this compound stock solutions are dimethyl sulfoxide (DMSO) and ethanol. These organic solvents can dissolve this compound at high concentrations.
Q4: What is the maximum recommended final concentration of DMSO in my cell culture?
To minimize cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.5%, and not exceeding 1%. It is crucial to include a vehicle control (media with the same final DMSO concentration without this compound) in your experiments to account for any solvent-specific effects.
Q5: How should I store my this compound stock solution?
This compound, whether in solid form or dissolved in an organic solvent, should be stored at -20°C. It is also recommended to protect it from light and moisture. To avoid repeated freeze-thaw cycles, which can degrade the compound, it is best to aliquot the stock solution into smaller, single-use volumes. Stock solutions in DMSO are generally stable for at least 3-6 months when stored properly. Aqueous solutions of this compound are not recommended for storage for more than a day.
Troubleshooting Guide
This guide addresses specific issues you may encounter when preparing working solutions of this compound.
Issue 1: Precipitate forms immediately upon adding this compound stock to the aqueous solution.
-
Cause: This is likely due to "solvent shock" or exceeding the solubility limit.
-
Solution:
-
Pre-warm the aqueous medium/buffer: Ensure your cell culture medium or buffer is pre-warmed to 37°C.
-
Use a step-wise dilution method: Instead of adding the concentrated stock directly, first create an intermediate dilution of this compound in a small volume of the pre-warmed aqueous solution. Then, add this intermediate dilution to the final volume.
-
Slow addition and mixing: Add the this compound stock solution drop-wise to the vortex of the aqueous solution while gently swirling or vortexing. This facilitates rapid and even dispersion.
-
Lower the final concentration: If precipitation persists, your target concentration may be too high. Try a lower final concentration.
-
Issue 2: The solution is initially clear but a precipitate forms over time during incubation.
-
Cause: The concentration of this compound may be at the edge of its solubility limit, or the compound may be unstable in the aqueous environment over time.
-
Solution:
-
Reduce the final concentration: Perform a dose-response experiment to find the highest soluble concentration that still provides the desired biological effect.
-
Prepare fresh solutions: Always prepare the final aqueous working solution of this compound immediately before use. Do not store aqueous solutions.
-
Check incubator humidity: In cell culture experiments, ensure proper humidification in your incubator to prevent evaporation of the medium, which would increase the concentration of this compound over time.
-
Issue 3: I am still seeing precipitation even after following the recommended procedures.
-
Cause: The quality of the this compound or the solvent may be compromised.
-
Solution:
-
Use high-quality, anhydrous DMSO: DMSO is hygroscopic (absorbs moisture from the air). Water in the DMSO can lower its ability to dissolve this compound. Use a fresh, unopened bottle of anhydrous or molecular biology grade DMSO.
-
Verify the quality of your this compound: If possible, try a new batch of the compound.
-
Data Presentation
Table 1: Solubility and Storage of this compound
| Parameter | Value | Reference |
| Molecular Weight | 421.6 g/mol | |
| Solubility in DMSO | ~25 mg/mL | |
| Solubility in Ethanol | Soluble to 10 mM | |
| Recommended Stock Solvent | DMSO or Ethanol | |
| Recommended Storage Temp. | -20°C | |
| Stock Solution Stability | ≥ 3 months at -20°C in DMSO | |
| Aqueous Solution Stability | Not recommended for storage > 1 day | |
| Final DMSO in Culture | < 0.5% (recommended) |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials: this compound (solid), anhydrous DMSO, sterile microcentrifuge tubes.
-
Calculation: this compound has a molecular weight of 421.6 g/mol . To make a 10 mM stock solution, you will dissolve 4.216 mg of this compound in 1 mL of DMSO. Adjust quantities as needed. For a 50 µg vial, adding 118.6 µL of DMSO will yield a 1 mM solution.
-
Procedure: a. Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation. b. Add the calculated volume of anhydrous DMSO to the vial. c. Vortex gently until the solid is completely dissolved. d. Aliquot the stock solution into single-use, light-protected tubes. e. Store the aliquots at -20°C.
Protocol 2: Preparation of a 1 µM this compound Working Solution in Cell Culture Medium
-
Materials: 10 mM this compound stock in DMSO, pre-warmed (37°C) complete cell culture medium, sterile conical tubes.
-
Procedure (to avoid precipitation): a. Intermediate Dilution (100X): Prepare a 100 µM intermediate solution by diluting the 10 mM stock 1:100 in pre-warmed medium. For example, add 1 µL of the 10 mM stock to 99 µL of medium. Mix gently by pipetting. b. Final Dilution: Add the intermediate dilution to the final volume of pre-warmed medium. To make 10 mL of 1 µM working solution, add 1 mL of the 100 µM intermediate solution to 9 mL of medium. c. Mixing: Gently swirl the medium as you add the intermediate dilution. d. Use Immediately: Use the freshly prepared working solution for your experiment without delay.
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: this compound's mechanism of action.
References
- 1. This compound & B - Potent Actin Polymerization Inhibitors - Nordic Biosite [nordicbiosite.com]
- 2. Inhibition of actin polymerization by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Latrunculin alters the actin-monomer subunit interface to prevent polymerization | Semantic Scholar [semanticscholar.org]
- 4. Latrunculin - Wikipedia [en.wikipedia.org]
minimizing off-target effects of Latrunculin A in experiments
Welcome to the technical support center for Latrunculin A. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize off-target effects and ensure the successful application of this compound in their experiments.
Troubleshooting Guide
Issue 1: Excessive Cell Detachment or Death
Question: My cells are rounding up and detaching from the plate after this compound treatment. How can I prevent this?
Answer: Cell rounding and detachment are expected morphological changes due to the disruption of the actin cytoskeleton, which is crucial for cell adhesion.[1][2][3] However, excessive cell death may indicate that the concentration is too high or the incubation time is too long.
Troubleshooting Steps:
-
Optimize Concentration and Incubation Time: Perform a dose-response and time-course experiment to determine the minimal concentration and duration of this compound treatment required to achieve the desired effect on the actin cytoskeleton without compromising cell viability. Start with a low concentration (e.g., 0.1-0.5 µM) and gradually increase it.[4][5]
-
Assess Cell Viability: Use a viability assay (e.g., Trypan Blue exclusion, Calcein-AM/Propidium Iodide staining) to quantify cell death at different concentrations of this compound.
-
Coat Culture Surface: If using plasticware, consider coating it with extracellular matrix proteins like fibronectin or collagen to enhance cell adhesion.
-
Consider Cell Type: Different cell lines exhibit varying sensitivities to this compound. For instance, fibroblasts may lose stress fibers at concentrations that do not affect myofibrils in skeletal muscle cells.
Issue 2: Incomplete or Inconsistent Actin Disruption
Question: I am not observing the expected level of actin filament disruption in my cells. What could be the reason?
Answer: Incomplete actin disruption can result from suboptimal experimental conditions or the presence of highly stable actin structures.
Troubleshooting Steps:
-
Verify this compound Activity: Ensure the stock solution of this compound is fresh and has been stored correctly, protected from light. Prepare fresh dilutions for each experiment.
-
Increase Concentration/Incubation Time: Gradually increase the concentration and/or duration of the treatment. Monitor the actin cytoskeleton at each step using phalloidin staining.
-
Serum Presence: Be aware that components in serum can sometimes inactivate compounds like Latrunculin B, a related molecule. While this is less documented for this compound, it is a factor to consider, especially in long-term incubations.
-
Stable Actin Structures: Some cell types or subcellular structures may contain more stable actin filaments that are resistant to lower concentrations of this compound. Higher concentrations may be necessary in these cases, but should be balanced against potential cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a cell-permeable marine toxin that binds to monomeric globular actin (G-actin) in a 1:1 ratio. This sequestration of G-actin monomers prevents their polymerization into filamentous actin (F-actin), leading to a net depolymerization of existing actin filaments.
Q2: What are the known off-target effects of this compound?
A2: While highly specific to actin, high concentrations or prolonged exposure to this compound can lead to off-target effects, including:
-
Cytotoxicity and Apoptosis: At higher concentrations, this compound can induce programmed cell death.
-
Reduced ERK1/2 Phosphorylation: Some studies have observed reduced phosphorylation of ERK1/2, which may interfere with RAS signaling pathways.
-
Effects on Mitochondria: Disruption of the actin cytoskeleton can impact mitochondrial distribution and movement.
-
Inhibition of HIF-1 Activation: this compound has been shown to suppress hypoxia-induced HIF-1 activation in some cancer cells.
Q3: How can I confirm that the observed effects in my experiment are due to actin disruption and not off-target effects?
A3: Implementing proper controls is critical:
-
Dose-Response Analysis: Demonstrate that the biological effect of interest occurs at a concentration that effectively disrupts actin but has minimal impact on cell viability.
-
Reversibility/Washout Experiment: Show that the effect is reversible upon removal of this compound, which is a known characteristic of its action on the actin cytoskeleton.
-
Use of an Alternative Actin Inhibitor: Confirm your findings using another actin inhibitor with a different mechanism of action, such as Cytochalasin D, which caps the barbed ends of actin filaments.
-
Actin Mutant Control: If feasible for your system, use a this compound-insensitive actin mutant to demonstrate that the observed effect is dependent on the drug's interaction with actin.
Q4: What is a typical concentration range for this compound?
A4: The effective concentration of this compound is highly cell-type dependent and can range from nanomolar to micromolar concentrations. It is crucial to perform a dose-response experiment for your specific cell line and experimental endpoint. The table below provides some reported effective concentrations for actin disruption.
Q5: Is this compound reversible? How do I perform a washout?
A5: Yes, the effects of this compound are generally reversible. To perform a washout, carefully aspirate the this compound-containing medium, wash the cells multiple times (e.g., 3-5 times) with pre-warmed, fresh medium, and then incubate the cells in fresh medium to allow for recovery. The time required for recovery can vary from minutes to hours depending on the cell type and the initial concentration and duration of treatment.
Data Presentation
Table 1: Effective Concentrations of this compound for Actin Disruption in Various Cell Types
| Cell Type | Concentration | Incubation Time | Observed Effect | Citation |
| Human Trabecular Meshwork Cells | 0.2 µM | 24 h | Slight rounding of cells | |
| Human Trabecular Meshwork Cells | 2 µM | 24 h | Time-dependent cell rounding and separation | |
| Fibroblasts (in myotube cultures) | 0.5 µM | 10-30 min | Disassembly of stress fibers and focal adhesions | |
| Rhabdomyosarcoma (RD cells) | 250 nM | 96 h | Profound disruption of F-actin cytoskeleton | |
| Rhabdomyosarcoma (Rh30 cells) | 100 nM | 96 h | Profound disruption of F-actin cytoskeleton | |
| Gastric Cancer (MKN45 cells) | 5 µM | 1 h | Loss of actin ultrastructure | |
| Budding Yeast (S. cerevisiae) | 200 µM | 5 min | Disruption of actin cytoskeleton for shmoo formation study |
Table 2: Comparison of this compound and Cytochalasin D
| Feature | This compound | Cytochalasin D | Citation |
| Mechanism of Action | Sequesters G-actin monomers, preventing polymerization. | Caps the barbed (+) end of F-actin, preventing elongation. | |
| Potency | Generally more potent; effective at lower concentrations. | Effective at higher concentrations compared to this compound. | |
| Effective Concentration Range | Narrower effective concentration range. | Broader effective concentration range. | |
| Reversibility | Effects are typically reversible. | Effects can be reversible. | |
| Reported Off-Target Effects | Can induce apoptosis and affect some signaling pathways at high concentrations. | Can have effects on glucose transport and other cellular processes. |
Experimental Protocols
Protocol 1: Dose-Response and Time-Course Optimization
-
Cell Seeding: Plate cells at a consistent density across a multi-well plate and allow them to adhere and grow to the desired confluency.
-
Preparation of this compound Dilutions: Prepare a series of this compound concentrations in fresh, pre-warmed culture medium. A suggested range to start with is 0.01 µM to 10 µM. Include a vehicle control (e.g., DMSO, the solvent for the stock solution) at the highest concentration used.
-
Treatment:
-
Dose-Response: For a fixed time point (e.g., 1 hour), replace the medium in each well with the different this compound dilutions.
-
Time-Course: For a fixed concentration (determined from the dose-response experiment), treat the cells and then fix them at various time points (e.g., 5 min, 15 min, 30 min, 1 h, 4 h, 24 h).
-
-
Fixation and Staining:
-
Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.
-
Stain F-actin with a fluorescently-labeled phalloidin conjugate according to the manufacturer's protocol.
-
Counterstain nuclei with DAPI.
-
-
Imaging and Analysis:
-
Acquire images using fluorescence microscopy.
-
Qualitatively and/or quantitatively assess the degree of actin filament disruption, changes in cell morphology, and any signs of cytotoxicity (e.g., pyknotic nuclei).
-
In parallel, perform a cell viability assay to correlate morphological changes with cytotoxicity.
-
Protocol 2: Washout and Recovery Experiment
-
Treatment: Treat cells with the determined optimal concentration of this compound for the desired duration.
-
Washout Procedure:
-
Gently aspirate the medium containing this compound.
-
Wash the cells three to five times with a generous volume of pre-warmed, fresh culture medium.
-
After the final wash, add fresh culture medium to the wells.
-
-
Recovery: Incubate the cells for various time points post-washout (e.g., 30 min, 1 h, 4 h, 24 h).
-
Fixation and Staining: At each recovery time point, fix and stain the cells for F-actin and nuclei as described in Protocol 1.
-
Analysis: Image the cells and assess the re-formation of actin stress fibers and the restoration of normal cell morphology over time.
Visualizations
Caption: Mechanism of this compound action on actin polymerization.
Caption: Workflow for optimizing this compound concentration.
Caption: Logical troubleshooting workflow for this compound experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Has a Strong Anticancer Effect in a Peritoneal Dissemination Model of Human Gastric Cancer in Mice | Anticancer Research [ar.iiarjournals.org]
- 3. rgangnon.org [rgangnon.org]
- 4. Differential effects of Latrunculin-A on myofibrils in cultures of skeletal muscle cells: Insights into mechanisms of myofibrillogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Growth inhibition associated with disruption of the actin cytoskeleton by this compound in rhabdomyosarcoma cells | PLOS One [journals.plos.org]
Latrunculin A Washout Protocol: A Technical Support Guide for Reversibility Studies
Welcome to the Technical Support Center for Latrunculin A reversibility studies. This guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions (FAQs) to ensure successful and reproducible experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect the actin cytoskeleton?
This compound is a marine toxin that disrupts the organization of the actin cytoskeleton.[1] It functions by binding to monomeric actin (G-actin) in a 1:1 ratio, which prevents its polymerization into filamentous actin (F-actin).[2] This sequestration of G-actin shifts the equilibrium towards actin depolymerization, leading to the disassembly of stress fibers and other actin-based structures within the cell.[3][4]
Q2: Are the effects of this compound reversible?
Yes, the effects of this compound on the actin cytoskeleton and cell morphology are highly reversible.[5] Upon removal of the compound, cells can re-establish their actin networks and regain their original morphology.
Q3: How long does it take for the actin cytoskeleton to recover after this compound washout?
The recovery time can vary depending on the cell type, the concentration of this compound used, and the duration of the treatment. However, studies have shown that recovery can begin within an hour of washout, with significant restoration of actin structures observed over several hours. For example, in human trabecular meshwork cells, a dramatic recovery of cell morphology occurred within 1 hour, and was essentially complete within 48 hours after removing 10 µM this compound.
Q4: What is a standard protocol for this compound washout?
A widely used method for reversing the effects of this compound is to perform a series of washes with fresh, pre-warmed culture medium. A typical protocol is as follows:
-
Aspirate the this compound-containing medium from the cell culture dish.
-
Gently wash the cells five times with pre-warmed (37°C) control culture medium.
-
After the final wash, add fresh, pre-warmed culture medium to the cells.
-
Return the cells to the incubator and monitor for recovery at desired time points.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Incomplete or slow recovery of actin cytoskeleton | 1. Insufficient washout: Residual this compound may still be present. 2. High concentration or prolonged exposure: This may lead to secondary effects or cellular stress. 3. Cell type sensitivity: Some cell lines may recover more slowly than others. | 1. Increase the number of washes (e.g., 5-7 times) and ensure the volume of wash medium is adequate. 2. Optimize the this compound concentration and incubation time. Use the lowest effective concentration for the shortest possible duration. 3. Extend the recovery time and monitor at later time points. |
| Decreased cell viability after washout | 1. Harsh washing procedure: Vigorous pipetting can detach or damage cells. 2. Contamination during washes. 3. Toxicity from prolonged exposure to high concentrations of this compound. | 1. Be gentle during the washing steps. Add and remove medium slowly from the side of the dish. 2. Use sterile technique and fresh, sterile media and reagents for all steps. 3. Perform a dose-response and time-course experiment to determine the optimal, non-toxic working concentration and duration for your specific cell line. Studies have shown good cell viability with appropriate concentrations. |
| Variability in recovery between experiments | 1. Inconsistent washout procedure. 2. Differences in cell confluency or health. 3. Variation in this compound stock solution activity. | 1. Standardize the washout protocol, including the number of washes, volume of medium, and incubation times. 2. Ensure cells are at a consistent confluency and in a healthy state before starting the experiment. 3. Aliquot and store the this compound stock solution properly to maintain its stability. Periodically check its activity. |
| Focal adhesions do not fully recover | 1. Differential sensitivity: Some cellular structures, like focal adhesions, may recover at a different rate than the general actin cytoskeleton. | 1. Allow for longer recovery times and assess focal adhesion markers (e.g., vinculin, paxillin) at multiple time points post-washout. |
Quantitative Data on Recovery After this compound Washout
The following table summarizes quantitative data on the recovery of actin structures and cellular processes after the removal of this compound.
| Parameter | Cell Type | Latrunculin Treatment | Recovery Time | Observation | Reference |
| Actin Filament Size | Arabidopsis thaliana hypocotyl cells | Latrunculin B (overnight) | 3 hours | Average filament size: 0.85 ± 0.30 µm | |
| 5 hours | Average filament size: 2.15 ± 0.75 µm | ||||
| 8 hours | Average filament size: 4.18 ± 2.03 µm | ||||
| Cell Morphology | Human Trabecular Meshwork (HTM) cells | 10 µM this compound (1 hour) | 1 hour | Dramatic recovery of cell morphology | |
| 48 hours | Essentially complete recovery | ||||
| Stress Fibers | Fibroblasts | 5 µM this compound (5 minutes) | 30 minutes | Cell spreading and regaining of polarized shape and stress fibers | |
| 1 hour | Further recovery of stress fibers |
Experimental Protocols & Methodologies
General Experimental Protocol for this compound Reversibility Study
This protocol outlines the key steps for a typical experiment designed to assess the reversibility of this compound's effects.
-
Cell Culture: Plate cells at a desired density and allow them to adhere and grow to the desired confluency.
-
This compound Treatment:
-
Prepare a working solution of this compound in pre-warmed culture medium at the desired concentration.
-
Remove the existing medium from the cells and add the this compound-containing medium.
-
Incubate the cells for the desired duration (e.g., 30 minutes to 24 hours).
-
-
Washout Procedure:
-
Aspirate the this compound-containing medium.
-
Gently wash the cells five times with pre-warmed control culture medium.
-
-
Recovery Phase:
-
Add fresh, pre-warmed culture medium to the cells.
-
Place the cells back in the incubator.
-
-
Data Collection and Analysis:
-
At various time points during the recovery phase (e.g., 0, 1, 4, 8, 24 hours), fix and stain the cells for F-actin (e.g., with fluorescently labeled phalloidin) and other proteins of interest (e.g., focal adhesion proteins).
-
Acquire images using fluorescence microscopy.
-
Quantify changes in cell morphology, actin cytoskeleton organization, and the integrity of other cellular structures.
-
Visualizing Key Processes
Signaling Pathway Affected by this compound
Disruption of the actin cytoskeleton by this compound can interfere with intracellular signaling pathways. For instance, it has been shown to reduce the phosphorylation of ERK1/2, suggesting a potential impact on the Ras-ERK signaling cascade.
Caption: this compound's impact on actin dynamics and a downstream signaling pathway.
Experimental Workflow for a this compound Reversibility Study
The following diagram illustrates a typical workflow for investigating the reversibility of this compound's effects on cultured cells.
Caption: A step-by-step workflow for a this compound reversibility experiment.
References
- 1. Inhibition of actin polymerization by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound & B - Potent Actin Polymerization Inhibitors - Nordic Biosite [nordicbiosite.com]
- 3. Differential effects of Latrunculin-A on myofibrils in cultures of skeletal muscle cells: Insights into mechanisms of myofibrillogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Growth inhibition associated with disruption of the actin cytoskeleton by this compound in rhabdomyosarcoma cells | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Managing DMSO Toxicity from Latrunculin A Stock Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Latrunculin A stock solutions prepared in dimethyl sulfoxide (DMSO). Our aim is to help you mitigate potential DMSO-induced toxicity and ensure the validity of your experimental results.
Troubleshooting Guides
Issue 1: Vehicle Control (DMSO) Exhibits Significant Biological Effects
Symptoms:
-
Noticeable changes in cell morphology, viability, or signaling in the DMSO-only control group compared to the untreated (media-only) control.
-
Unexpected phenotypic changes in cells treated with the DMSO vehicle control.
Possible Causes:
-
DMSO concentration is too high: Different cell lines exhibit varying sensitivity to DMSO.[1][2] A concentration that is non-toxic for one cell line may be detrimental to another.
-
Sensitive cell lines: Primary cells and certain sensitive cell lines can be adversely affected by even low concentrations of DMSO.[3]
-
Prolonged exposure: The toxic effects of DMSO can be time-dependent.[4]
Solutions:
-
Determine the Maximum Tolerated DMSO Concentration:
-
Protocol: Conduct a dose-response experiment using a range of DMSO concentrations (e.g., 0.05%, 0.1%, 0.25%, 0.5%, 1%, 2%, 5%) on your specific cell line.[2]
-
Assay: Measure cell viability using a standard method like an MTT assay after a relevant exposure duration (e.g., 24, 48, or 72 hours).
-
Action: Identify the highest concentration of DMSO that does not significantly impact cell viability compared to the untreated control. This will be your maximum allowable vehicle concentration.
-
-
Optimize this compound Stock Concentration:
-
Prepare a more concentrated stock of this compound in DMSO. This allows for a smaller volume of the stock solution to be added to your culture medium, thereby lowering the final DMSO concentration.
-
-
Matched Vehicle Controls:
-
It is crucial to use a vehicle control that contains the exact same final concentration of DMSO as your experimental samples. If you are performing serial dilutions of your this compound stock, each dilution should have a corresponding vehicle control with a matched DMSO concentration.
-
Issue 2: Poor Solubility of this compound at Higher Stock Concentrations
Symptom:
-
Precipitation or cloudiness is observed when preparing a high-concentration stock of this compound in DMSO.
Possible Cause:
-
The solubility limit of this compound in DMSO is being exceeded. The solubility of this compound in DMSO is approximately 25 mg/ml.
Solution:
-
Alternative Solvents: If a higher stock concentration is necessary to achieve a low final DMSO concentration, consider alternative solvents. While this compound is also soluble in ethanol, it's important to note that ethanol can also have effects on cells. If switching solvents, a new toxicity profile for the chosen solvent must be determined.
-
Sonication: Gentle sonication can sometimes help to dissolve compounds in DMSO.
-
Warm Gently: Briefly warming the solution may aid in dissolution, but be cautious of potential degradation of this compound at elevated temperatures.
Frequently Asked Questions (FAQs)
Q1: What is the maximum recommended final concentration of DMSO for in vitro experiments?
A1: As a general guideline, the final concentration of DMSO in cell culture medium should be kept at or below 0.1% to 0.5% (v/v) to minimize cytotoxic effects. However, the maximum tolerated concentration is highly dependent on the cell type and the duration of exposure. For sensitive cell lines, a final concentration of 0.1% or lower is advisable. It is always best practice to perform a dose-response curve for your specific cell line to determine the no-effect concentration of DMSO.
Q2: What are the known biological effects of DMSO on cells?
A2: DMSO is not biologically inert and can have a range of effects on cells, including:
-
Cytoskeleton Alterations: DMSO can induce a reorganization of the actin cytoskeleton, leading to the formation of stress fibers. At high concentrations (e.g., 10%), it can induce the formation of actin microfilament bundles in the nucleus.
-
Cell Stress Responses: DMSO can induce oxidative stress and an unfolded protein response (ER stress).
-
Apoptosis Modulation: DMSO can modulate apoptosis signaling pathways.
-
Changes in Gene Expression: Even at low concentrations (e.g., 0.1%), DMSO can cause significant alterations in the transcriptome and epigenetic landscape of cells.
Q3: How should I prepare my vehicle control for a this compound experiment?
A3: Your vehicle control must contain the same final concentration of DMSO as your highest this compound treatment group. For example, if your highest this compound concentration results in a final DMSO concentration of 0.1%, your vehicle control should be 0.1% DMSO in the same culture medium. If you are using multiple concentrations of this compound prepared from the same stock, you should ideally have a matched vehicle control for each concentration, as serial dilutions of the drug stock will also serially dilute the DMSO.
Q4: How should I store my this compound stock solution in DMSO?
A4: Store this compound dissolved in DMSO in small aliquots at -20°C. This will help to maintain its stability for at least 6 months. Avoid repeated freeze-thaw cycles. Since DMSO solidifies at around 18.5°C, you will need to let the aliquot thaw completely at room temperature before use.
Data Presentation
Table 1: Recommended Final DMSO Concentrations for Various Cell Types
| Cell Type Category | General Recommendation for Final DMSO Concentration | Reference(s) |
| Robust/Immortalized Cell Lines | ≤ 0.5% | |
| Sensitive Cell Lines (e.g., some primary cells) | ≤ 0.1% | |
| Highly Sensitive Cells (e.g., embryonic stem cells) | Test concentrations below 0.1% |
Table 2: Summary of Potential DMSO-Induced Cellular Effects
| Cellular Process | Effect of DMSO | Concentration Range | Reference(s) |
| Cytoskeleton | Reorganization of actin, formation of stress fibers | ≥ 0.1% | |
| Cell Viability | Dose-dependent decrease | > 0.1% - 0.5% | |
| Oxidative Stress | Induction | Concentration-dependent | |
| ER Stress | Induction of unfolded protein response genes | Concentration-dependent | |
| Apoptosis | Modulation of apoptosis pathways | Concentration-dependent | |
| Gene Expression | Alterations in transcriptome and epigenome | As low as 0.1% |
Experimental Protocols
Protocol 1: Determining the Maximum Tolerated DMSO Concentration
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.
-
Preparation of DMSO Dilutions: Prepare a series of dilutions of your cell culture medium containing various final concentrations of DMSO (e.g., 0%, 0.05%, 0.1%, 0.25%, 0.5%, 1%, 2%, 5%).
-
Treatment: Replace the existing medium with the prepared DMSO-containing or control media.
-
Incubation: Incubate the plate for your intended experimental duration (e.g., 24, 48, or 72 hours).
-
Viability Assay: Perform a cell viability assay, such as the MTT assay, according to the manufacturer's protocol.
-
Data Analysis: Calculate the percentage of cell viability for each DMSO concentration relative to the untreated control (0% DMSO). The highest concentration of DMSO that does not cause a significant decrease in cell viability is your maximum tolerated concentration.
Mandatory Visualizations
Caption: Mechanism of this compound action on the actin cytoskeleton.
Caption: Troubleshooting workflow for DMSO vehicle control issues.
Caption: Simplified overview of DMSO-induced cellular stress pathways.
References
Technical Support Center: Time-Course Analysis of Latrunculin A-Induced Actin Depolymerization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Latrunculin A to study actin depolymerization.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound (LatA) is a marine toxin derived from the red sea sponge Latrunculia magnifica that disrupts the actin cytoskeleton through a dual mechanism.[1][2] It binds to monomeric actin (G-actin) in a 1:1 ratio, sequestering it and preventing its incorporation into actin filaments (F-actin).[1][3][4] Additionally, this compound accelerates the depolymerization of existing actin filaments by promoting the dissociation of subunits from both the barbed and pointed ends.
Q2: How quickly can I expect to see actin depolymerization after this compound treatment?
The rate of depolymerization is dependent on the concentration of this compound used and the cell type. In many cell types, low concentrations of this compound can lead to the rapid disassembly of actin filaments within tens of seconds to a few minutes. For example, in yeast, complete disruption of the actin cytoskeleton is observed within 2-5 minutes. In cultured hippocampal neurons treated with 5 µM this compound, a significant reduction in cortical F-actin is visible after 2 hours, with most of the F-actin depolymerized by 9 hours.
Q3: What concentration of this compound should I use in my experiment?
The optimal concentration of this compound varies depending on the cell type and the desired effect. It is recommended to perform a dose-response experiment to determine the ideal concentration for your specific system. However, here are some general guidelines from published studies:
| Cell Type/System | This compound Concentration | Observed Effect | Reference |
| Human Breast Carcinoma T47D cells | 3-30 µM (IC50 = 6.7 µM) | Inhibition of hypoxia-induced HIF-1 activation | |
| Human Hepatoma HepG2 cells | 0.1 µM (24 hours) | Decrease in cell migration and proliferation | |
| Human Prostate Cancer PC-3M cells | 50-1000 nM | Potent anti-invasive activity | |
| Cultured Hippocampal Neurons | 1.3–5 µM | F-actin depolymerization | |
| U2OS cells | 500 nM (4 hours) | Profound changes in actin cytoskeletal organization | |
| MDCK cells | 0.5 µM | Actin depolymerization and tight junction disruption | |
| In vitro (actin polymerization inhibition) | Kd = 0.2 µM | Blocks actin polymerization |
Q4: How does this compound's affinity for different actin monomers affect its function?
This compound exhibits different binding affinities for actin monomers depending on their nucleotide-bound state. It binds most tightly to ATP-actin monomers, followed by ADP-Pi-actin, and then ADP-actin. This preferential binding to ATP-actin monomers, which are the primary subunits for polymerization, makes this compound a highly effective inhibitor of actin filament assembly.
| Actin Monomer State | Dissociation Constant (Kd) |
| ATP-actin | 0.1 µM |
| ADP-Pi-actin | 0.4 µM |
| ADP-actin | 4.7 µM |
Data from single-muscle actin filament studies using TIRF microscopy.
Troubleshooting Guides
Problem 1: I am not observing any significant actin depolymerization after this compound treatment.
-
Possible Cause 1: Insufficient Concentration. The concentration of this compound may be too low for your specific cell type or experimental conditions.
-
Solution: Perform a dose-response experiment with a range of this compound concentrations (e.g., 100 nM to 10 µM) to determine the optimal concentration.
-
-
Possible Cause 2: Inadequate Incubation Time. The treatment time may be too short to observe significant depolymerization.
-
Solution: Conduct a time-course experiment, fixing cells at various time points after this compound addition (e.g., 5 min, 15 min, 30 min, 1 hr, 4 hr, 24 hr) to determine the kinetics of depolymerization in your system.
-
-
Possible Cause 3: Inactive this compound. The this compound stock solution may have degraded.
-
Solution: this compound is typically supplied in an organic solvent like DMSO or ethanol. Ensure it is stored correctly at -20°C and protected from light. Avoid multiple freeze-thaw cycles. If degradation is suspected, use a fresh stock of the compound.
-
-
Possible Cause 4: High Actin Turnover Rate. In some cells, the actin cytoskeleton has an extremely high turnover rate, and the effects of depolymerization may be rapidly counteracted.
-
Solution: Consider using a higher concentration of this compound or combining it with other inhibitors that affect actin dynamics.
-
Problem 2: My cells are detaching from the culture dish after this compound treatment.
-
Possible Cause: Disruption of Focal Adhesions. The actin cytoskeleton is crucial for maintaining cell adhesion. Widespread depolymerization can lead to the loss of focal adhesions and subsequent cell detachment.
-
Solution 1: Use a lower concentration of this compound that is sufficient to perturb the actin cytoskeleton without causing complete collapse and detachment.
-
Solution 2: Reduce the incubation time. A shorter treatment may be adequate to observe the desired effects on actin without leading to cell loss.
-
Solution 3: Ensure your culture dishes are properly coated with an appropriate extracellular matrix protein (e.g., fibronectin, collagen) to enhance cell adhesion.
-
Problem 3: I am seeing inconsistent results between experiments.
-
Possible Cause 1: Variability in Cell Culture Conditions. Differences in cell density, passage number, or growth phase can affect the organization and dynamics of the actin cytoskeleton.
-
Solution: Standardize your cell culture protocols. Plate cells at a consistent density and use cells within a specific passage number range for all experiments.
-
-
Possible Cause 2: Inconsistent this compound Preparation. Improper dilution or storage of the this compound stock can lead to variability.
-
Solution: Prepare fresh dilutions of this compound from a validated stock solution for each experiment. Aliquot the stock solution to minimize freeze-thaw cycles.
-
-
Possible Cause 3: Influence of Fluorescent Labels. The type of fluorescent probe used to label actin filaments can affect depolymerization rates.
-
Solution: Be aware that different dyes (e.g., Oregon Green, Alexa488, TMR) can have varying effects on the depolymerization of ATP-actin filaments. If possible, confirm your findings using different labeling methods or label-free techniques.
-
Experimental Protocols
Protocol 1: Time-Course Analysis of Actin Depolymerization by Fluorescence Microscopy
This protocol describes how to visualize and quantify the time-dependent depolymerization of F-actin in cultured cells using fluorescently labeled phalloidin.
-
Cell Culture: Plate your cells of interest on glass coverslips in a multi-well plate and culture them to the desired confluency.
-
This compound Treatment:
-
Prepare a working solution of this compound in pre-warmed cell culture medium at the desired final concentration.
-
Remove the existing medium from the cells and replace it with the this compound-containing medium.
-
Incubate the cells for various time points (e.g., 0 min, 5 min, 15 min, 30 min, 1 hr, 4 hr).
-
-
Fixation:
-
At each time point, carefully wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
-
Permeabilization:
-
Wash the fixed cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.
-
-
F-actin Staining:
-
Wash the cells three times with PBS.
-
Incubate the cells with a fluorescently labeled phalloidin solution (e.g., Alexa Fluor 488 phalloidin) diluted in PBS containing 1% bovine serum albumin (BSA) for 30-60 minutes at room temperature, protected from light.
-
-
Nuclear Staining (Optional):
-
Wash the cells three times with PBS.
-
Incubate with a nuclear stain like DAPI or Hoechst for 5 minutes.
-
-
Mounting and Imaging:
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Image the cells using a fluorescence microscope equipped with the appropriate filters.
-
-
Quantification:
-
Acquire images from multiple fields for each time point.
-
Use image analysis software (e.g., ImageJ/Fiji) to quantify the fluorescence intensity of F-actin per cell or the total length of actin filaments.
-
Protocol 2: In Vitro Actin Depolymerization Assay using Pyrene-Actin
This protocol allows for the quantitative measurement of actin depolymerization in a cell-free system.
-
Actin Polymerization:
-
Prepare a solution of pyrene-labeled G-actin in G-buffer (e.g., 5 mM Tris-HCl pH 8.0, 0.2 mM CaCl2, 0.2 mM ATP, 0.5 mM DTT).
-
Initiate polymerization by adding a polymerization-inducing buffer (e.g., 10X KMEI: 500 mM KCl, 10 mM MgCl2, 10 mM EGTA, 100 mM Imidazole pH 7.0).
-
Monitor the increase in pyrene fluorescence at an excitation wavelength of ~365 nm and an emission wavelength of ~407 nm until a plateau is reached, indicating that polymerization is complete.
-
-
This compound-Induced Depolymerization:
-
Once the F-actin has formed, add the desired concentration of this compound to the cuvette.
-
Immediately begin monitoring the decrease in pyrene fluorescence over time. This decrease corresponds to the depolymerization of F-actin.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of time.
-
The rate of depolymerization can be determined from the initial slope of the fluorescence decay curve. The half-time of depolymerization can also be calculated.
-
Visualizations
References
Latrunculin A in Super-Resolution Microscopy: A Technical Support Guide
Welcome to the technical support center for researchers utilizing Latrunculin A in super-resolution microscopy. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate potential artifacts and optimize your imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect the actin cytoskeleton?
This compound is a marine toxin that acts as a potent inhibitor of actin polymerization.[1] It functions by binding to monomeric actin (G-actin) in a 1:1 ratio, thereby preventing its assembly into filamentous actin (F-actin).[1] This sequestration of G-actin disrupts the dynamic equilibrium of the actin cytoskeleton, leading to the disassembly of existing actin filaments.[2] Additionally, this compound can sever existing actin filaments and accelerate their depolymerization.[2] These effects are generally reversible upon removal of the drug.[3]
Q2: What are the common morphological changes observed in cells treated with this compound?
Treatment with this compound typically induces significant and dose-dependent changes in cell morphology. These include:
-
Cell rounding and retraction: Due to the collapse of the actin cytoskeleton, cells lose their spread-out shape and become rounded.
-
Disruption of stress fibers: The prominent bundles of actin filaments known as stress fibers are rapidly disassembled.
-
Formation of actin aggregates: Instead of organized filaments, actin can accumulate in abnormal intracellular foci or aggregates.
-
Inhibition of cell motility and division: Processes that rely on dynamic actin rearrangements, such as cell migration and cytokinesis, are inhibited.
Q3: Can this compound treatment introduce artifacts in super-resolution microscopy images?
Yes, the profound effects of this compound on the actin cytoskeleton can lead to the formation of structures that may be misinterpreted as genuine cellular features in super-resolution images. These are considered treatment-induced artifacts. The most common artifacts include:
-
Punctate actin aggregates: The depolymerization of F-actin can lead to the formation of small, dense aggregates of actin that appear as bright puncta in super-resolution images.
-
Fragmented or discontinuous filaments: The filament-severing activity of this compound can result in the appearance of short, fragmented actin filaments that may not reflect the native state.
-
Nuclear actin rods: At certain concentrations, this compound can induce the formation of thick, rod-like structures of actin within the nucleus. These are not typically observed in untreated cells.
Troubleshooting Guide
This guide addresses specific issues you might encounter when using this compound in your super-resolution microscopy experiments.
Issue 1: Observation of unusual, dense actin clusters that are not present in control cells.
-
Possible Cause: These are likely "focal actin accumulations" or aggregates, a known artifact of this compound treatment. They result from the disorganized re-assembly or collapse of actin following filament depolymerization.
-
Troubleshooting Steps:
-
Optimize this compound Concentration and Incubation Time: Use the lowest concentration and shortest incubation time that achieves the desired biological effect (e.g., disruption of a specific process) without causing excessive aggregation. Perform a dose-response and time-course experiment to determine the optimal parameters for your cell type and experimental question.
-
Image Analysis: Develop an image analysis workflow to quantitatively characterize these structures. Artifactual aggregates may exhibit higher fluorescence intensity, a more circular morphology, and a different localization pattern compared to physiological actin structures.
-
Control Experiments: Always include untreated and vehicle-treated (e.g., DMSO) control cells in your experiments to establish a baseline for normal actin organization.
-
Issue 2: Actin filaments appear fragmented and shorter than expected.
-
Possible Cause: This can be a direct result of this compound's filament-severing and depolymerizing activities. At super-resolution, this effect is more pronounced than in conventional microscopy.
-
Troubleshooting Steps:
-
Titrate this compound Concentration: Lower concentrations may primarily sequester G-actin with less pronounced severing effects.
-
Live-Cell Imaging: If experimentally feasible, perform live-cell super-resolution imaging to observe the dynamics of filament disassembly in real-time. This can help distinguish between a static fragmented state and a dynamic process of depolymerization.
-
Correlative Imaging: Correlate your super-resolution data with other imaging modalities, such as transmission electron microscopy, to get a more comprehensive view of the ultrastructural changes.
-
Issue 3: Appearance of thick, linear actin structures within the nucleus.
-
Possible Cause: These are likely this compound-induced nuclear actin rods. Their formation is a specific cellular response to the drug and is concentration-dependent.
-
Troubleshooting Steps:
-
Concentration Check: This artifact is more common at higher concentrations of this compound (e.g., >2 µM). If the presence of these rods is not the focus of your study, reduce the drug concentration.
-
Cell Line Specificity: The propensity to form nuclear actin rods can vary between cell types. If possible, test different cell lines.
-
Co-localization Studies: Use markers for other nuclear components to investigate the context of these structures. However, be aware that they are a drug-induced phenomenon.
-
Quantitative Data Summary
The following tables summarize key quantitative parameters related to this compound's activity and its observed effects.
Table 1: this compound Binding Affinity and Effective Concentrations
| Parameter | Value | Cell Type/System | Reference |
| Kd for ATP-actin | 0.1 µM | In vitro (muscle actin) | |
| Kd for ADP-Pi-actin | 0.4 µM | In vitro (muscle actin) | |
| Kd for ADP-actin | 4.7 µM | In vitro (muscle actin) | |
| EC50 for EGFP-actin disruption | ~1 µM | Hippocampal terminals | |
| Concentration for nuclear actin rod formation | 4.7 µM | MEF cells |
Table 2: Recommended Concentration Ranges for this compound Treatment
| Application | Concentration Range | Incubation Time | Expected Outcome | Potential Artifacts to Monitor |
| Inhibition of actin polymerization | 0.1 - 1 µM | 15 - 60 min | Disruption of stress fibers, inhibition of cell motility | Minor actin aggregates |
| Rapid actin depolymerization | 1 - 5 µM | 5 - 30 min | Complete collapse of the actin cytoskeleton | Pronounced actin aggregates, filament fragmentation |
| Induction of nuclear actin rods | > 2 µM | > 60 min | Formation of intranuclear actin structures | Widespread cytotoxicity with prolonged incubation |
Experimental Protocols
Protocol 1: General Protocol for this compound Treatment and Fixation for Super-Resolution Microscopy (dSTORM/STED)
This protocol provides a starting point for treating adherent cells with this compound followed by fixation for immunofluorescence and super-resolution imaging.
Materials:
-
Cells cultured on high-precision glass coverslips (#1.5H)
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Pre-warmed cell culture medium
-
Pre-warmed Phosphate Buffered Saline (PBS)
-
Fixation buffer (e.g., 4% paraformaldehyde (PFA) in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 3% BSA in PBS)
-
Primary antibody against actin or actin-binding protein
-
Secondary antibody conjugated to a suitable fluorophore for dSTORM or STED
-
Imaging buffer (specific to the super-resolution technique)
Procedure:
-
Cell Culture: Plate cells on high-precision coverslips to an appropriate confluency (typically 50-70%).
-
This compound Treatment:
-
Prepare the desired final concentration of this compound in pre-warmed cell culture medium.
-
Include a vehicle control (e.g., DMSO) at the same final concentration as in the this compound-treated samples.
-
Aspirate the old medium from the cells and replace it with the this compound-containing or control medium.
-
Incubate for the desired time at 37°C and 5% CO2.
-
-
Fixation:
-
Gently aspirate the treatment medium.
-
Wash the cells once with pre-warmed PBS.
-
Add the fixation buffer and incubate for 10-15 minutes at room temperature.
-
-
Permeabilization and Blocking:
-
Wash the cells three times with PBS.
-
Add the permeabilization buffer and incubate for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Add the blocking buffer and incubate for at least 30 minutes at room temperature.
-
-
Immunostaining:
-
Dilute the primary antibody in blocking buffer.
-
Incubate the cells with the primary antibody solution for 1 hour at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Dilute the fluorophore-conjugated secondary antibody in blocking buffer.
-
Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
-
Imaging:
-
Mount the coverslip in the appropriate imaging chamber with the required imaging buffer for dSTORM or STED.
-
Proceed with super-resolution image acquisition.
-
Protocol 2: Live-Cell Super-Resolution Imaging with this compound
This protocol outlines a general workflow for observing the dynamic effects of this compound in living cells using super-resolution microscopy.
Materials:
-
Cells expressing a fluorescently tagged actin or actin-binding protein (e.g., Lifeact-EGFP) cultured on high-precision glass-bottom dishes.
-
This compound stock solution.
-
Live-cell imaging medium.
-
Environmental chamber for maintaining temperature, humidity, and CO2 levels.
Procedure:
-
Cell Preparation: Plate cells in a glass-bottom dish suitable for live-cell imaging.
-
Microscope Setup:
-
Place the dish on the microscope stage within the environmental chamber and allow the cells to equilibrate.
-
Locate a field of view with healthy, well-spread cells.
-
-
Baseline Imaging:
-
Acquire a time-lapse series of super-resolution images of the untreated cells to establish the baseline actin dynamics. Use the lowest possible laser power and exposure time to minimize phototoxicity.
-
-
This compound Addition:
-
Carefully add a pre-warmed solution of this compound in imaging medium to the dish to achieve the desired final concentration.
-
-
Post-Treatment Imaging:
-
Immediately start acquiring another time-lapse series to capture the dynamic changes in the actin cytoskeleton in response to the drug.
-
-
Data Analysis:
-
Analyze the time-lapse data to quantify changes in filament length, number, and the formation of any artifactual structures.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound on the actin cytoskeleton.
Caption: Troubleshooting workflow for identifying this compound-induced artifacts.
References
- 1. Super-Resolution Imaging Approaches for Quantifying F-Actin in Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. User-friendly methods to detect artifacts in super-resolution microscopy | Washington University Office of Technology Management [tech.wustl.edu]
- 3. Effect of latrunculin-A on morphology and actin-associated adhesions of cultured human trabecular meshwork cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Cytoskeletal Integrity in Drug Discovery
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of Latrunculin A in experiments investigating cytoskeletal integrity. A key clarification is addressed concerning its primary target and its indirect effects on the microtubule network. For comparative purposes and to directly address microtubule disruption, information on Nocodazole is also included.
I. Frequently Asked Questions (FAQs)
Q1: What is the direct impact of this compound on the microtubule cytoskeleton?
A1: It is a common misconception that this compound directly targets microtubules. The primary and direct target of this compound is the actin cytoskeleton . It functions by binding to monomeric G-actin in a 1:1 ratio, which prevents its polymerization into filamentous F-actin[1][2]. This sequestration of actin monomers leads to the rapid disassembly of existing actin filaments[2][3]. While this compound does not bind to tubulin or microtubules directly, its profound effects on the actin cytoskeleton can lead to indirect consequences for the microtubule network due to the intricate crosstalk between these two systems[4].
Q2: How can disrupting the actin cytoskeleton with this compound indirectly affect microtubules?
A2: The actin and microtubule cytoskeletons are highly interconnected and engage in "crosstalk" through various mechanisms, including shared regulatory proteins and physical linkages. Disruption of the actin network can, therefore, have secondary effects on microtubule organization and dynamics. For instance, in some cell lines, treatment with this compound has been observed to cause a shift of tubulin from the cytoplasm to the nucleus. Additionally, a subpopulation of U2OS cells treated with this compound showed an upregulation of microtubule and intermediate filament protein complexes, suggesting a potential compensatory response to actin network disruption.
Q3: What is a suitable positive control for direct microtubule cytoskeleton disruption?
A3: For experiments aiming to directly study the effects of microtubule depolymerization, a compound like Nocodazole is an appropriate positive control. Nocodazole works by binding to β-tubulin subunits, which inhibits the polymerization of microtubules and leads to their disassembly. Using Nocodazole alongside this compound can help differentiate between the direct effects of microtubule disruption and the indirect effects stemming from actin filament disassembly.
Q4: At what concentrations should I use this compound and Nocodazole?
A4: The effective concentration of both compounds is cell-type dependent and should be determined empirically through a dose-response experiment. However, general concentration ranges from published studies can be used as a starting point.
-
This compound: Concentrations ranging from nanomolar to low micromolar are typically used. For example, 250 nM this compound has been used in human RD sarcoma cells, and 100 nM in human Rh30 RMS cells. Submicromolar concentrations can induce the reversible loss of stress fibers in non-muscle cells.
-
Nocodazole: Low concentrations (e.g., 100-300 nM) can be sufficient to disrupt microtubule dynamics and stop cell locomotion without causing complete depolymerization. Higher concentrations (e.g., 10 µM) can lead to more extensive microtubule disassembly.
Q5: How quickly can I expect to see effects after treatment with this compound or Nocodazole?
A5: Both compounds can induce rapid changes in the cytoskeleton.
-
This compound: Disruption of the actin cytoskeleton can be observed within minutes of treatment. For instance, in fibroblasts, stress fiber disassembly can begin at around 10 minutes with 0.5 µM this compound.
-
Nocodazole: Effects on microtubule organization can also be seen rapidly, often within 30 minutes of treatment.
II. Troubleshooting Guides
Issue 1: No observable effect on microtubule organization after this compound treatment.
| Possible Cause | Troubleshooting Step |
| Incorrect premise of direct action | This compound primarily targets actin, not microtubules. Any effects on microtubules are indirect. Consider if the experimental timeframe or cell type is suitable for observing these secondary effects. |
| Insufficient concentration or incubation time | Perform a dose-response and time-course experiment to determine the optimal conditions for your cell line. Start with a range of 0.1 µM to 5 µM for 30 minutes to 4 hours. |
| Cell type resistance | Some cell types may have more stable cytoskeletal networks or compensatory mechanisms that mask the indirect effects on microtubules. |
| Reagent degradation | Ensure the this compound stock solution is stored correctly (typically at -20°C in DMSO) and has not undergone multiple freeze-thaw cycles. |
| Imaging or staining issues | Verify your immunofluorescence protocol for tubulin staining. Use a positive control for microtubule disruption, such as Nocodazole, to confirm the staining procedure is working correctly. |
Issue 2: Unexpected morphological changes or cell death with this compound or Nocodazole.
| Possible Cause | Troubleshooting Step |
| High concentration leading to toxicity | Reduce the concentration of the drug. High doses of this compound can induce apoptosis through the caspase-3/7 pathway. |
| Prolonged incubation time | Decrease the duration of the treatment. Cytoskeletal disruption is a potent stressor for cells. |
| Solvent toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is non-toxic (typically <0.1%). Run a vehicle-only control. |
| Cell line sensitivity | Your specific cell line may be particularly sensitive to cytoskeletal disruption. Perform a cell viability assay (e.g., Trypan Blue or a commercial kit) in parallel with your experiment. |
Issue 3: Variability in results between experiments.
| Possible Cause | Troubleshooting Step |
| Inconsistent cell confluence | Seed cells at a consistent density and treat them at the same level of confluence, as cell-cell contacts can influence cytoskeletal organization. |
| Inconsistent reagent preparation | Prepare fresh dilutions of this compound or Nocodazole from a stable stock solution for each experiment to avoid degradation. |
| Differences in incubation conditions | Ensure consistent temperature, CO2 levels, and humidity during the experiment. |
| Subtle differences in experimental timing | For time-course experiments, be precise with the timing of reagent addition and cell fixation. |
III. Data Presentation
Table 1: Summary of this compound Effects on the Actin Cytoskeleton
| Parameter | Effect | Typical Concentration Range | Reference |
| G-actin Binding (Kd) | Binds ATP-actin monomers with high affinity | Kd = 0.1 µM | |
| Actin Polymerization | Inhibits polymerization by sequestering monomers | 0.1 - 5 µM | |
| F-actin Filaments | Induces rapid depolymerization | 0.5 µM | |
| Cell Migration | Blocks cell migration | 0.1 µM | |
| Cell Morphology | Induces cell rounding and disruption of stress fibers | 0.2 - 2 µM |
Table 2: Summary of Nocodazole Effects on the Microtubule Cytoskeleton
| Parameter | Effect | Typical Concentration Range | Reference |
| Tubulin Polymerization | Inhibits microtubule assembly | ≥ 50 nM | |
| Microtubule Dynamics | Decreases elongation and shortening velocities; increases pause duration | 4 - 400 nM | |
| Microtubule Integrity | Causes disassembly of microtubule network | 2 - 10 µM | |
| Cell Locomotion | Reduces or stops cell locomotion | 100 - 300 nM | |
| Mitosis | Blocks cells in mitosis | Nanomolar concentrations |
IV. Experimental Protocols
Protocol 1: Immunofluorescence Staining for Actin and Microtubules
This protocol is for visualizing the effects of this compound and Nocodazole on the cytoskeleton in cultured cells.
-
Cell Seeding: Seed cells on sterile glass coverslips in a 24-well plate at a density that will result in 50-70% confluency on the day of the experiment.
-
Drug Treatment: Prepare working solutions of this compound and Nocodazole in pre-warmed culture medium. Aspirate the old medium from the cells and add the drug-containing medium. Include a vehicle-only (e.g., DMSO) control. Incubate for the desired time (e.g., 30 minutes).
-
Fixation: Aspirate the medium and gently wash the cells once with pre-warmed PBS. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS. Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash three times with PBS. Block with 1% Bovine Serum Albumin (BSA) in PBS for 30 minutes to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Dilute primary antibodies (e.g., anti-α-tubulin) in 1% BSA/PBS. Add to the coverslips and incubate for 1 hour at room temperature or overnight at 4°C.
-
Secondary Antibody & Phalloidin Incubation: Wash three times with PBS. Dilute fluorescently-labeled secondary antibody and fluorescently-labeled phalloidin (for F-actin) in 1% BSA/PBS. Incubate for 1 hour at room temperature, protected from light.
-
Nuclear Staining & Mounting: Wash three times with PBS. Add a drop of mounting medium containing a nuclear counterstain (e.g., DAPI) onto a microscope slide. Carefully place the coverslip, cell-side down, onto the mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope with appropriate filters.
V. Mandatory Visualizations
Caption: Mechanism of this compound action on the actin cytoskeleton.
Caption: Mechanism of Nocodazole action on the microtubule cytoskeleton.
References
- 1. Latrunculin - Wikipedia [en.wikipedia.org]
- 2. This compound & B - Potent Actin Polymerization Inhibitors - Nordic Biosite [nordicbiosite.com]
- 3. This compound accelerates actin filament depolymerization in addition to sequestering actin monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Collective dynamics of actin and microtubule and its crosstalk mediated by FHDC1 [frontiersin.org]
Technical Support Center: Cell Recovery and Morphology after Latrunculin A Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Latrunculin A (LatA). The information addresses common issues encountered during experiments involving actin cytoskeleton disruption and subsequent cell recovery.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect cells?
This compound is a toxin originally isolated from the Red Sea sponge Latrunculia magnifica. It is a potent, cell-permeable inhibitor of actin polymerization. LatA functions by binding to monomeric globular actin (G-actin) in a 1:1 ratio, which prevents the G-actin from polymerizing into filamentous actin (F-actin). This sequestration of G-actin monomers shifts the equilibrium towards F-actin depolymerization, leading to the disruption of the actin cytoskeleton.[1][2][3] Consequently, cells treated with LatA typically lose their defined shape, round up, and may detach from the substrate.[4][5]
Q2: Is the effect of this compound reversible?
Yes, the effects of this compound are highly reversible in most cell types. After removing LatA from the cell culture medium, the intracellular concentration of the inhibitor decreases, allowing G-actin monomers to become available for polymerization again. This leads to the de novo reassembly of the actin cytoskeleton and the gradual recovery of normal cell morphology and function.
Q3: How long does it take for cells to recover after this compound treatment?
The recovery time can vary depending on the cell type, the concentration of LatA used, and the duration of the treatment. However, some general timelines have been observed:
-
Initial Recovery (minutes to 1 hour): Dramatic morphological recovery can be seen within the first hour of LatA washout, with cells starting to spread and regain their shape. In some cell types like Dictyostelium, the first signs of actin reorganization, such as the formation of actin patches, can be observed within the first 15 minutes.
-
Intermediate Recovery (1-24 hours): More complete recovery of the actin cytoskeleton, including the reformation of stress fibers and focal adhesions, typically occurs within this timeframe. In fibroblasts, recovery of a polarized shape and stress fibers can be observed 1 hour after washout. For hippocampal neurons, a 24-hour recovery period was sufficient for F-actin repolymerization and the reformation of dendritic spines.
-
Full Recovery (24-48 hours): In many cases, a near-complete recovery of cell morphology to pre-treatment conditions is observed within 24 to 48 hours.
Q4: What morphological changes can I expect to see during cell recovery?
Following the removal of this compound, cells undergo a series of morphological changes as the actin cytoskeleton is re-established:
-
Initial Re-adhesion and Spreading: Cells that have rounded up will begin to flatten and spread on the substrate.
-
Formation of Actin Patches and Waves: In some motile cells, the initial phase of actin repolymerization can manifest as the formation of mobile actin clusters or "patches". These can then merge and give rise to traveling actin waves.
-
Reformation of Stress Fibers and Focal Adhesions: As recovery progresses, more organized actin structures such as stress fibers will reappear. Concurrently, focal adhesions, which anchor the cell to the extracellular matrix, will also be re-established.
-
Restoration of Normal Morphology: Ultimately, the cells should regain their characteristic pre-treatment morphology.
Troubleshooting Guides
Problem 1: My cells have detached from the culture dish after this compound treatment and are not re-adhering after washout.
-
Possible Cause 1: this compound concentration is too high or the treatment duration is too long.
-
Solution: High concentrations or prolonged exposure to LatA can be toxic to some cell lines, leading to apoptosis and irreversible detachment. It is crucial to perform a dose-response and time-course experiment to determine the optimal, non-toxic concentration and duration for your specific cell type. Start with a low concentration (e.g., 0.1-1 µM) and a short incubation time (e.g., 30-60 minutes).
-
-
Possible Cause 2: Inefficient washout.
-
Solution: Residual LatA in the culture medium will continue to inhibit actin polymerization and prevent cell re-adhesion. Ensure a thorough washout by washing the cells multiple times (e.g., 3-5 times) with pre-warmed, fresh, LatA-free culture medium.
-
-
Possible Cause 3: Disruption of cell-cell and cell-matrix adhesions.
-
Solution: LatA can disrupt intercellular adherens junctions and, to a lesser extent, focal adhesions. If your cells are particularly sensitive, consider using culture dishes coated with extracellular matrix proteins (e.g., fibronectin, collagen) to promote re-adhesion after washout.
-
Problem 2: The cell morphology is not fully recovering, or the actin stress fibers are not reforming properly after washout.
-
Possible Cause 1: Incomplete recovery time.
-
Solution: As mentioned in the FAQs, full recovery can take up to 48 hours for some cell types. Extend the recovery period and monitor the cells at different time points (e.g., 1, 6, 12, 24, and 48 hours post-washout).
-
-
Possible Cause 2: Sub-optimal cell culture conditions.
-
Solution: Ensure that the cells are maintained in optimal culture conditions (temperature, CO2, humidity, and fresh medium) during the recovery phase to support active cellular processes like actin polymerization.
-
-
Possible Cause 3: Interference with signaling pathways.
-
Solution: The reassembly of the actin cytoskeleton is an active process regulated by various signaling pathways. Ensure that your experimental conditions are not inadvertently inhibiting these pathways. For instance, disruption of the actin cytoskeleton has been shown to reduce ERK1/2 phosphorylation in some cells.
-
Problem 3: There is high variability in the recovery across my cell population.
-
Possible Cause 1: Cell cycle-dependent effects.
-
Solution: The organization of the actin cytoskeleton can vary depending on the stage of the cell cycle. This can lead to heterogeneity in the response to LatA and in the subsequent recovery. If possible, consider synchronizing your cell population before the experiment.
-
-
Possible Cause 2: Heterogeneous cell population.
-
Solution: Your cell line may have inherent heterogeneity. In some cases, a subpopulation of cells may respond differently to the treatment. For example, one study found that a subpopulation of U2OS cells treated with LatA exhibited upregulated microtubule and intermediate filament protein complexes.
-
Experimental Protocols
General Protocol for this compound Treatment and Washout
This protocol provides a general framework. Optimal concentrations, incubation times, and recovery periods should be determined empirically for each cell type and experimental setup.
-
Cell Seeding: Plate cells on an appropriate culture vessel (e.g., glass-bottom dish for imaging) and allow them to adhere and grow to the desired confluency.
-
Preparation of this compound Stock Solution: this compound is typically dissolved in an organic solvent like DMSO to create a high-concentration stock solution (e.g., 1-10 mM). Store the stock solution at -20°C.
-
Treatment:
-
Warm the required volume of cell culture medium to 37°C.
-
Dilute the this compound stock solution to the desired final concentration in the pre-warmed medium.
-
Remove the existing medium from the cells and replace it with the LatA-containing medium.
-
Incubate the cells for the desired duration (e.g., 30 minutes to 24 hours) under standard cell culture conditions.
-
-
Washout Procedure:
-
Pre-warm an adequate volume of fresh, LatA-free culture medium to 37°C.
-
Carefully aspirate the LatA-containing medium from the cells.
-
Gently wash the cells by adding the pre-warmed, LatA-free medium and then aspirating it. Repeat this washing step 3 to 5 times to ensure complete removal of the drug.
-
After the final wash, add fresh, pre-warmed, LatA-free medium to the cells.
-
-
Recovery:
-
Return the cells to the incubator and allow them to recover for the desired period.
-
Monitor the cells for morphological changes and actin cytoskeleton reorganization at various time points using microscopy.
-
Quantitative Data Summary
The following tables summarize quantitative data on the effects of this compound and the subsequent recovery.
Table 1: Effect of this compound on Actin Cytoskeleton and Cell Morphology
| Cell Type | This compound Concentration | Treatment Duration | Observed Effect | Reference |
| U2OS | 500 nM | 4 hours | Profound cytoskeletal reorganization and reduction in filament number. | |
| U2OS | Not specified | Not specified | 2.7-fold lower median F-actin complex-levels in treated cells. | |
| Fibroblast | 0.2 µM | 1 hour | Stress fiber disassembly. | |
| Fibroblast | 0.5 µM | 10-30 minutes | Loss of stress fibers and focal adhesions. | |
| Human Trabecular Meshwork (HTM) | 2 µM | 24 hours | Time-dependent cell rounding and separation. | |
| Hippocampal Neurons | 5 µM | 24 hours | Loss of F-actin from neurite shafts and dendritic spines. |
Table 2: Timeline of Cell Recovery after this compound Washout
| Cell Type | This compound Treatment | Recovery Observation | Time Post-Washout | Reference |
| Dictyostelium discoideum | 5 µM | Formation of actin patches. | < 15 minutes | |
| Dictyostelium discoideum | 5 µM | Abundant actin waves. | 20-30 minutes | |
| Dictyostelium discoideum | 5 µM | Recovered cell morphology. | > 40 minutes | |
| Fibroblast | 5 µM for 5 minutes | Cell spreading, regained polarized shape and stress fibers. | 30-60 minutes | |
| Human Trabecular Meshwork (HTM) | 10 µM for 1 hour | Dramatic recovery of cell morphology. | 1 hour | |
| Human Trabecular Meshwork (HTM) | 10 µM for 1 hour | Essentially complete recovery. | 48 hours | |
| Hippocampal Neurons | Not specified, 24 hr treatment | Complete recovery of F-actin staining and dendritic spines. | 24 hours |
Visualizing Key Processes
Mechanism of this compound Action and Recovery
Caption: this compound sequesters G-actin, inhibiting polymerization and promoting F-actin disassembly.
Experimental Workflow for this compound Treatment and Recovery Analysis
Caption: A typical experimental workflow for studying cell recovery after this compound treatment.
Signaling Pathways in Actin Cytoskeleton Reassembly
Caption: Key signaling pathways regulating actin cytoskeleton reassembly after this compound washout.
References
- 1. Mobile Actin Clusters and Traveling Waves in Cells Recovering from Actin Depolymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. Effect of latrunculin-A on morphology and actin-associated adhesions of cultured human trabecular meshwork cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Latrunculin A Treatment
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering inconsistent results with Latrunculin A treatment. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a naturally occurring marine toxin that potently disrupts the actin cytoskeleton. It functions by binding to globular actin (G-actin) monomers with a 1:1 stoichiometry, thereby preventing their polymerization into filamentous actin (F-actin).[1][2] This sequestration of G-actin leads to the net disassembly of existing actin filaments.[3][4][5]
Q2: How should this compound be stored and handled?
A2: this compound is typically supplied as a solution in ethanol or as a solid. For long-term storage, it should be kept at -20°C and protected from light. Stock solutions are commonly prepared in dimethyl sulfoxide (DMSO). It is recommended to prepare and use aqueous solutions on the same day. If storage of a stock solution is necessary, it can be stored at -20°C for up to one month. Before use, equilibrate the solution to room temperature and ensure no precipitation has occurred.
Q3: What is the typical effective concentration range for this compound?
A3: The effective concentration of this compound is highly dependent on the cell type and the specific experimental endpoint. Generally, concentrations ranging from nanomolar to low micromolar are used. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Q4: How quickly do cells respond to this compound treatment?
A4: The effects of this compound on the actin cytoskeleton are typically rapid, often observed within minutes of application. However, the time required to observe downstream effects, such as changes in cell morphology or signaling, can vary.
Q5: Are the effects of this compound reversible?
A5: Yes, the effects of this compound are generally reversible. Upon removal of the compound from the culture medium, cells can typically re-establish their actin cytoskeleton and normal morphology. The recovery time can vary depending on the cell type and the concentration and duration of the treatment.
Troubleshooting Guide: Inconsistent Experimental Results
Problem 1: High Variability in Cell Viability or Cytotoxicity Assays
Question: My cell viability assay results (e.g., MTT, CellTiter-Glo®) show significant variability between replicate wells and across different experiments when treating with this compound. What are the potential causes and solutions?
Answer: Inconsistent results in cell viability assays can arise from several factors related to both the compound and the experimental setup.
| Potential Cause | Recommended Solution |
| Inconsistent this compound Concentration | Ensure complete solubilization: this compound is often dissolved in DMSO. Ensure the stock solution is fully dissolved before diluting it into the culture medium. Vortex the stock solution before each use. Check for precipitation: Visually inspect the final working solution for any precipitate before adding it to the cells. If precipitation is observed, consider preparing a fresh dilution. Consistent final DMSO concentration: Ensure the final concentration of DMSO is the same across all wells, including the vehicle control, and that it is at a non-toxic level (typically <0.5%). |
| Cell Seeding and Health | Uniform cell seeding: Ensure a homogenous cell suspension before seeding to have a consistent number of cells in each well. Optimal cell density: Use cells that are in the exponential growth phase. Overly confluent or sparse cultures can respond differently to treatment. Determine the optimal seeding density for your cell line in your assay format. Cell health: Use healthy, viable cells. Stressed cells may show increased sensitivity to this compound. |
| Assay-Specific Issues | Incubation time: Optimize the incubation time with this compound. Short incubation times may not be sufficient to induce a consistent effect, while very long incubations could lead to secondary, confounding effects. Reagent handling: Ensure all reagents for the viability assay are properly stored and handled according to the manufacturer's instructions. |
Problem 2: Inconsistent Morphological Changes in Treated Cells
Question: I am observing variable morphological changes (e.g., cell rounding, detachment) in my cells after this compound treatment. Some cells are strongly affected, while others appear normal. Why is this happening?
Answer: The morphological response of cells to this compound can be influenced by several factors, leading to heterogeneous outcomes.
| Potential Cause | Recommended Solution |
| Cell Cycle Stage | The organization of the actin cytoskeleton can vary throughout the cell cycle. Cells in different stages of the cell cycle may exhibit different sensitivities to this compound. Consider synchronizing your cell population to reduce this variability. |
| Cell-to-Cell Adhesion | The extent of cell-to-cell contact can influence the cytoskeletal architecture and the response to actin-disrupting agents. Experiments on confluent monolayers may yield different results compared to sparsely plated cells. Ensure consistent cell confluence at the time of treatment. |
| Sub-optimal Concentration or Incubation Time | An insufficient concentration of this compound or a short incubation period may only affect a subset of the cell population. Perform a thorough dose-response and time-course experiment to determine the optimal conditions for consistent morphological changes in your cell line. |
| Reversibility of Effects | The effects of this compound are reversible. If the compound is not stable in the culture medium over the entire experimental period, some cells may begin to recover, leading to a mixed population of affected and unaffected cells. Consider replenishing the medium with fresh this compound for longer incubation times. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound treatment across various cell lines and experimental conditions.
Table 1: Effective Concentrations and EC50/IC50 Values of this compound
| Cell Line | Assay/Effect | Effective Concentration | EC50/IC50 | Citation |
| Rhabdomyosarcoma (RMS) cells (human and murine) | Growth inhibition | - | 80-220 nM | |
| Human breast carcinoma (T47D) | Inhibition of hypoxia-induced HIF-1 activation | 3-30 µM | 6.7 µM | |
| Human hepatoma (HepG2) | Inhibition of HuR levels | 0.2 µM | - | |
| Human hepatoma (Huh7) | Inhibition of HuR levels | 0.02 µM | - | |
| Human hepatoma (HepG2) | Inhibition of cell migration and proliferation | 0.1 µM (24 hours) | - | |
| Human prostate cancer (PC-3M) | Anti-invasive activity | 50-1000 nM | - | |
| Human colon carcinoma (HCT116) | Growth inhibition | - | 7.1 µM (Latrunculin B) | |
| Human melanoma (MDA-MB-435) | Growth inhibition | - | 4.8 µM (Latrunculin B) | |
| Human Trabecular Meshwork (HTM) | Disorganization of actin cytoskeleton | 0.1 µM (5 days) | - | |
| Human Trabecular Meshwork (HTM) | Cell rounding and separation | 2 µM | - |
Table 2: Experimental Conditions for this compound Treatment
| Cell Type | Concentration | Incubation Time | Observed Effect | Citation |
| Human Trabecular Meshwork (HTM) cells | 0.1 µM | 5 days - 4 weeks | Mild disorganization of actin cytoskeleton and focal adhesions. | |
| Human Trabecular Meshwork (HTM) cells | 0.2, 1, 2, or 5 µM | 30 min and 24 h | Progressive deterioration of actin filaments and disorganization of vinculin-containing focal contacts. | |
| Human Rhabdomyosarcoma (RD) cells | 250 nM | - | Reduced ERK1/2 phosphorylation. | |
| Human Rhabdomyosarcoma (Rh30) cells | 100 nM | - | Reduced ERK1/2 phosphorylation. | |
| Mouse Rhabdomyosarcoma cells | 100 nM | - | Reduced ERK1/2 phosphorylation. | |
| Human Mesenchymal Stem Cells (hMSCs) | 0.5 µM | 3 days | Reduced YAP and TAZ expression. |
Experimental Protocols
Protocol 1: General this compound Treatment for Cell Culture
-
Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase and sub-confluent at the time of treatment.
-
Preparation of this compound Stock Solution: Dissolve this compound in high-quality, anhydrous DMSO to create a concentrated stock solution (e.g., 1-10 mM). Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
-
Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the this compound stock solution. Dilute the stock solution in pre-warmed complete cell culture medium to the desired final concentration. Ensure the final DMSO concentration is consistent across all experimental and control groups and does not exceed a non-toxic level (e.g., <0.1%).
-
Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the appropriate concentration of this compound or vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the cells for the desired period at 37°C in a humidified incubator with 5% CO2.
-
Downstream Analysis: Proceed with your intended downstream assays, such as cell viability, immunofluorescence staining, or western blotting.
Protocol 2: Immunofluorescence Staining of the Actin Cytoskeleton after this compound Treatment
-
Cell Culture and Treatment: Grow cells on sterile glass coverslips in a petri dish or multi-well plate. Treat the cells with the desired concentration of this compound and a vehicle control as described in Protocol 1.
-
Fixation: After the incubation period, carefully aspirate the medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS). Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: To reduce non-specific background staining, incubate the cells with a blocking buffer (e.g., 1% Bovine Serum Albumin in PBS) for 30 minutes at room temperature.
-
Phalloidin Staining: Dilute fluorescently-labeled phalloidin (which binds to F-actin) in blocking buffer according to the manufacturer's recommendations. Incubate the cells with the phalloidin solution for 20-60 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Nuclear Staining (Optional): To visualize the nuclei, incubate the cells with a nuclear counterstain such as DAPI or Hoechst in PBS for 5-10 minutes.
-
Washing: Wash the cells two to three times with PBS.
-
Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope with the appropriate filter sets.
Visualizations
References
- 1. Latrunculin - Wikipedia [en.wikipedia.org]
- 2. This compound & B - Potent Actin Polymerization Inhibitors - Nordic Biosite [nordicbiosite.com]
- 3. This compound accelerates actin filament depolymerization in addition to sequestering actin monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Accelerates Actin Filament Depolymerization in Addition to Sequestering Actin Monomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Ensuring Complete Actin Disruption with Latrunculin A
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Latrunculin A for actin cytoskeleton disruption. This resource provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure successful and reproducible experimental outcomes.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| Incomplete or Partial Actin Disruption | Insufficient Concentration: The concentration of this compound may be too low for the specific cell type or density.[1][2] | Optimize Concentration: Perform a dose-response experiment to determine the optimal concentration. Start with a range of 0.1 µM to 10 µM.[3][4][5] For example, human RD sarcoma cells have been shown to be sensitive to 250nM this compound, while Rh30 RMS cells required 100nM. |
| Inadequate Incubation Time: The treatment duration may be too short for complete depolymerization. | Optimize Incubation Time: Conduct a time-course experiment (e.g., 5, 15, 30, 60 minutes) to identify the minimum time required for maximal disruption. In hippocampal neurons, significant F-actin reduction was observed after 2 hours, with near-complete depolymerization by 24 hours. | |
| Cell Type Variability: Different cell lines exhibit varying sensitivities to this compound. | Cell-Specific Titration: Always titrate the concentration and incubation time for each new cell line. | |
| Drug Inactivity: Improper storage or handling of this compound can lead to degradation. | Proper Storage and Handling: Store this compound as a stock solution in DMSO at -20°C. Avoid repeated freeze-thaw cycles by preparing aliquots. Do not store aqueous dilutions for more than a day. | |
| Cells Detaching from Culture Surface | Cytoskeletal Collapse: Complete actin disruption can lead to loss of cell adhesion and subsequent detachment. | Use Lower Concentrations: If complete disruption is not essential, a lower concentration may be sufficient while preserving cell attachment. |
| High Cell Confluency: Dense cultures may be more prone to detachment. | Plate Cells at a Lower Density: Ensure cells are sub-confluent before treatment. | |
| Pre-coating Cultureware: The culture surface may not provide adequate adhesion. | Use Coated Plates: Coat culture dishes with extracellular matrix proteins like fibronectin or collagen to enhance cell adhesion. | |
| Inconsistent Results Between Experiments | Variability in Cell Culture Conditions: Differences in cell passage number, confluency, or media composition can affect the cellular response. | Standardize Cell Culture: Use cells within a consistent passage number range and ensure similar confluency at the time of treatment. |
| Inaccurate Drug Dilution: Errors in preparing working solutions can lead to inconsistent effective concentrations. | Prepare Fresh Dilutions: Prepare fresh working solutions of this compound from a stock for each experiment. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a toxin derived from the sponge Latrunculia magnifica. It disrupts the actin cytoskeleton by binding to globular actin (G-actin) monomers with a 1:1 stoichiometry, thereby preventing their polymerization into filamentous actin (F-actin). This sequestration of G-actin monomers shifts the equilibrium towards depolymerization of existing F-actin filaments.
Q2: How can I verify that actin disruption is complete?
A2: Complete actin disruption can be verified using several methods:
-
Fluorescence Microscopy: Staining cells with fluorescently-labeled phalloidin, which binds specifically to F-actin, allows for visualization of the actin cytoskeleton. Disruption is indicated by a loss of stress fibers and a diffuse cytoplasmic staining pattern.
-
Western Blotting: The total amount of actin can be assessed by western blotting. While total actin levels may not change significantly over short incubation times, this can be used as a loading control to ensure equal protein loading between treated and untreated samples.
Q3: Is the effect of this compound reversible?
A3: Yes, the effects of this compound are generally reversible. Upon removal of the drug from the culture medium, cells can re-establish their actin cytoskeleton. The rate of recovery will depend on the cell type, as well as the concentration and duration of the treatment.
Q4: What is the difference between this compound and Latrunculin B?
A4: this compound and Latrunculin B are isomers that both function by sequestering G-actin monomers. However, this compound is generally considered to be more potent than Latrunculin B.
Q5: Can I use this compound in combination with other cytoskeletal inhibitors?
A5: Yes, this compound can be used with other cytoskeletal drugs to investigate the interplay between different components of the cytoskeleton. For example, it has been used in combination with jasplakinolide, an actin filament stabilizer, and blebbistatin, a myosin II inhibitor.
Experimental Protocols
Protocol 1: Verification of Actin Disruption by Phalloidin Staining
This protocol describes the visualization of the actin cytoskeleton in cultured cells treated with this compound.
Materials:
-
Cells cultured on glass coverslips
-
This compound stock solution (in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Fluorescently-conjugated Phalloidin (e.g., Alexa Fluor 488 Phalloidin)
-
Mounting medium with DAPI
Procedure:
-
Cell Treatment: Treat cells with the desired concentration of this compound for the optimized duration. Include a vehicle control (DMSO) for comparison.
-
Fixation: Gently aspirate the culture medium and wash the cells twice with PBS. Fix the cells with 4% PFA for 10-15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-15 minutes.
-
Phalloidin Staining: Wash the cells three times with PBS. Incubate the cells with the fluorescently-conjugated phalloidin solution (diluted according to the manufacturer's instructions, typically 1:100 to 1:1000) for 20-90 minutes at room temperature in the dark.
-
Washing: Wash the cells three times with PBS, for 5 minutes each wash.
-
Mounting: Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.
-
Imaging: Visualize the cells using a fluorescence microscope with the appropriate filter sets.
Protocol 2: Assessment of Actin Levels by Western Blotting
This protocol outlines the procedure for analyzing total actin levels in cell lysates following this compound treatment.
Materials:
-
Cells cultured in plates
-
This compound stock solution (in DMSO)
-
PBS
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound as described above. After treatment, wash the cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 10-40 µg) per lane onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for at least 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-β-actin antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
Data Presentation
Table 1: Effective Concentrations of this compound in Various Cell Lines
| Cell Line | Approximate EC50 / Effective Concentration | Reference |
| Human Rhabdomyosarcoma (RD) | 250 nM | |
| Human Rhabdomyosarcoma (Rh30) | 100 nM | |
| Mouse Rhabdomyosarcoma | 100 nM | |
| Human Prostate Cancer (PC-3M) | 50-1000 nM (anti-invasive activity) | |
| Human Breast Carcinoma (T47D) | IC50 of 6.7 µM (for HIF-1 activation) | |
| Human Hepatoma (HepG2) | 0.1 µM (inhibits cell migration) |
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for verifying actin disruption.
Caption: Simplified signaling pathway affected by actin disruption.
References
- 1. Growth inhibition associated with disruption of the actin cytoskeleton by this compound in rhabdomyosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Growth inhibition associated with disruption of the actin cytoskeleton by this compound in rhabdomyosarcoma cells | PLOS One [journals.plos.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Differential effects of Latrunculin-A on myofibrils in cultures of skeletal muscle cells: Insights into mechanisms of myofibrillogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. interchim.fr [interchim.fr]
Technical Support Center: Long-Term Effects of Low-Dose Latrunculin A Treatment
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing low-dose Latrunculin A (Lat-A) in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a toxin derived from the Red Sea sponge Latrunculia magnifica that acts as a potent inhibitor of actin polymerization.[1][2] It functions by forming a 1:1 molar complex with monomeric globular actin (G-actin), thereby preventing its assembly into filamentous actin (F-actin).[3][4][5] This sequestration of G-actin shifts the equilibrium towards filament depolymerization, leading to the disruption of the actin cytoskeleton.
Q2: What are the expected morphological changes in cells after long-term low-dose this compound treatment?
Long-term exposure to low-dose this compound typically induces pronounced but often reversible changes in cell morphology. Common observations include:
-
Cell Rounding and Retraction: Cells tend to lose their flattened shape and become more rounded.
-
Intercellular Separation: Adherens junctions can be disrupted, leading to separation between cells.
-
Disruption of Actin Filaments: A noticeable disorganization of the actin cytoskeleton, including stress fibers, is a hallmark effect.
For instance, in human trabecular meshwork (HTM) cells, treatment with 0.1 µM Lat-A for 5 days resulted in mild disorganization of the actin cytoskeleton, which persisted for the entire 4-week treatment period. In gastric cancer cells, treatment led to cells losing their adhesion complex and appearing round and swollen within 24 hours.
Q3: Is long-term low-dose this compound treatment cytotoxic?
The cytotoxicity of this compound is dose-dependent. Low concentrations are generally not cytotoxic over shorter periods. For example, a 0.01 µM concentration of Lat-A was not cytotoxic to MKN45 and NUGC-4 gastric cancer cells after 24 and 72 hours of treatment. However, at higher concentrations (1-10 µM), a reduction in cell viability is observed. Long-term effects on viability can vary between cell types and the specific "low-dose" concentration used. It is crucial to determine the optimal non-toxic concentration for your specific cell line and experimental duration. A study on human trabecular meshwork tissue showed that treatment with 1 µM Lat-A did not significantly affect cell viability compared to a vehicle control.
Q4: Are the effects of this compound reversible?
Yes, the effects of this compound on cell morphology and the actin cytoskeleton are often highly reversible. After removing the drug from the culture medium, cells can regain their normal shape and re-establish their actin filament networks. For example, HTM cells treated with up to 2 µM Lat-A for 24 hours showed almost complete recovery of their morphology within 24 to 48 hours of being in a Lat-A-free medium.
Troubleshooting Guides
Problem 1: No observable effect on the actin cytoskeleton at low doses.
-
Possible Cause 1: Concentration is too low for the specific cell type.
-
Solution: Different cell lines exhibit varying sensitivities to this compound. If you do not observe the expected disruption of the actin cytoskeleton, a gradual increase in the Lat-A concentration may be necessary. It is recommended to perform a dose-response curve to determine the optimal concentration for your cell type. For instance, while 0.02 µM Lat-A had no obvious effect on HTM cell morphology, 0.2 µM induced slight cell rounding after 24 hours.
-
-
Possible Cause 2: Insufficient incubation time.
-
Solution: The effects of this compound are time-dependent. While some changes can be observed within minutes at higher concentrations, longer incubation times may be required for low-dose treatments to manifest significant effects. Extend the treatment duration and monitor the cells at various time points.
-
-
Possible Cause 3: Inactivation of this compound.
-
Solution: Some components in the culture medium, such as serum, may gradually inactivate certain actin-disrupting agents. Consider replenishing the medium with fresh this compound at regular intervals during long-term experiments to ensure a consistent effective concentration.
-
Problem 2: Excessive cell death or detachment even at low doses.
-
Possible Cause 1: Cell line is particularly sensitive to actin disruption.
-
Solution: Lower the concentration of this compound further. Even concentrations in the nanomolar range can be effective in some cell types. Perform a viability assay (e.g., Trypan Blue exclusion, MTT assay) across a range of low concentrations to identify a sublethal dose for your specific cells.
-
-
Possible Cause 2: Long-term disruption of essential cellular processes.
-
Solution: The actin cytoskeleton is crucial for numerous cellular functions, including endocytosis, cell migration, and cell division. Prolonged disruption, even at low levels, might be detrimental. Consider intermittent treatment cycles (e.g., treat for a period, then allow for recovery) to mitigate long-term toxicity while still investigating the desired effects.
-
Problem 3: Inconsistent or variable results between experiments.
-
Possible Cause 1: Inconsistent this compound activity.
-
Solution: Ensure proper storage and handling of the this compound stock solution. It is typically dissolved in a solvent like DMSO or ethanol and should be stored at -20°C. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions from the stock for each experiment.
-
-
Possible Cause 2: Differences in cell culture conditions.
-
Solution: Maintain consistent cell culture practices, including cell density, passage number, and serum concentration, as these factors can influence cellular responses to drug treatments.
-
Quantitative Data Summary
Table 1: Effect of Low-Dose this compound on Cell Viability and Growth
| Cell Line | This compound Concentration | Treatment Duration | Effect on Viability/Growth | Reference |
| MKN45 (Gastric Cancer) | 0.01 µM | 24 hours | Not cytotoxic | |
| NUGC-4 (Gastric Cancer) | 0.01 µM | 24 hours | Not cytotoxic | |
| MKN45 (Gastric Cancer) | 1.14 µM | 24 hours | IC50 | |
| NUGC-4 (Gastric Cancer) | 1.04 µM | 24 hours | IC50 | |
| MKN45 (Gastric Cancer) | 0.76 µM | 72 hours | IC50 | |
| NUGC-4 (Gastric Cancer) | 0.33 µM | 72 hours | IC50 | |
| Rhabdomyosarcoma (RMS) cells | 80-220 nM | Not specified | Approximate EC50 for growth inhibition | |
| Human Trabecular Meshwork | 1 µM | Not specified | No significant difference in viable cells vs. control |
Table 2: Dissociation Constants (Kd) of this compound for Actin Monomers
| Actin Monomer Type | Dissociation Constant (Kd) | Reference |
| ATP-actin | 0.1 µM | |
| ADP-Pi-actin | 0.4 µM | |
| ADP-actin | 4.7 µM | |
| G-actin (general) | 0.2 µM |
Experimental Protocols
Protocol 1: General Cell Treatment with this compound
-
Stock Solution Preparation: Dissolve this compound in a suitable solvent such as DMSO or ethanol to create a high-concentration stock solution (e.g., 1-20 mM). Store the stock solution at -20°C.
-
Working Solution Preparation: On the day of the experiment, dilute the stock solution in pre-warmed complete culture medium to the desired final concentration.
-
Cell Seeding: Plate cells at a desired density and allow them to adhere and grow for 24-48 hours before treatment.
-
Treatment: Remove the existing culture medium and replace it with the medium containing the desired concentration of this compound. For long-term experiments, the medium should be replaced with fresh Lat-A containing medium at regular intervals (e.g., every 2-3 days).
-
Control: In parallel, treat a set of cells with a vehicle control (medium containing the same concentration of the solvent used for the stock solution, e.g., DMSO).
-
Analysis: At the desired time points, cells can be harvested for various downstream analyses such as immunofluorescence staining for F-actin, viability assays, or Western blotting.
Protocol 2: Immunofluorescence Staining for F-actin
-
Cell Culture: Grow cells on sterile glass coverslips in a petri dish.
-
Treatment: Treat the cells with low-dose this compound and a vehicle control as described in Protocol 1.
-
Fixation: After treatment, wash the cells with phosphate-buffered saline (PBS) and then fix them with a suitable fixative (e.g., 4% paraformaldehyde in PBS for 10-15 minutes at room temperature).
-
Permeabilization: Wash the fixed cells with PBS and then permeabilize them with a detergent solution (e.g., 0.1% Triton X-100 in PBS for 5-10 minutes).
-
Staining: Wash the cells with PBS and then incubate them with a fluorescently labeled phalloidin solution (e.g., Alexa Fluor 488 phalloidin) diluted in PBS with a blocking agent (e.g., 1% bovine serum albumin) for 20-60 minutes at room temperature in the dark.
-
Mounting: Wash the cells with PBS to remove unbound phalloidin. Mount the coverslips onto microscope slides using a mounting medium, which may contain a nuclear counterstain like DAPI.
-
Imaging: Visualize the F-actin organization using a fluorescence microscope.
Signaling Pathways and Workflows
Diagram 1: Mechanism of this compound Action
Caption: this compound sequesters G-actin, inhibiting polymerization.
Diagram 2: Experimental Workflow for Assessing Lat-A Effects
Caption: Workflow for studying low-dose this compound effects.
Diagram 3: Potential Downstream Signaling Consequences of Actin Disruption
Caption: Actin disruption by Lat-A can impact signaling pathways.
References
- 1. This compound accelerates actin filament depolymerization in addition to sequestering actin monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Differential effects of Latrunculin-A on myofibrils in cultures of skeletal muscle cells: Insights into mechanisms of myofibrillogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. stemcell.com [stemcell.com]
preventing cell detachment after Latrunculin A application
Welcome to the technical support center for Latrunculin A application. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during experiments involving this compound, with a specific focus on preventing cell detachment.
Troubleshooting Guide
Issue: Cells are detaching from the culture surface after this compound treatment.
Cell detachment is a common issue when using this compound, as it directly disrupts the actin cytoskeleton, which is crucial for cell adhesion. Here are several factors to consider and troubleshoot:
1. This compound Concentration and Incubation Time:
High concentrations of this compound and prolonged incubation times can lead to excessive disruption of the actin cytoskeleton, causing cells to round up and detach.[1][2]
-
Recommendation: Optimize the this compound concentration and incubation time for your specific cell type and experimental goals. Start with a low concentration (e.g., 0.1 µM) and a short incubation time (e.g., 15-30 minutes) and gradually increase as needed.[3] Monitor cell morphology closely during treatment. The effects of this compound are generally reversible after washing out the compound.[1][4]
2. Sub-optimal Culture Surface:
Standard tissue culture plastic may not provide sufficient attachment for cells with a compromised cytoskeleton.
-
Recommendation: Enhance cell adhesion by coating the culture surface with an appropriate extracellular matrix (ECM) protein. Common choices include Collagen, Fibronectin, and Matrigel. The optimal coating will be cell-type dependent.
3. Cell Type and Health:
Different cell lines have varying levels of adherence. Additionally, unhealthy or stressed cells are more prone to detachment.
-
Recommendation: Ensure cells are healthy, in the logarithmic growth phase, and not overgrown before starting the experiment. If working with a loosely adherent cell line, consider using a lower concentration of this compound or a more robust ECM coating.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound that leads to cell detachment?
This compound is a potent inhibitor of actin polymerization. It binds to monomeric G-actin in a 1:1 ratio, preventing its assembly into F-actin filaments. This disruption of the actin cytoskeleton directly impacts the integrity of focal adhesions and adherens junctions, which are essential for cell-matrix and cell-cell adhesion, respectively. The loss of these adhesive structures leads to cell rounding and subsequent detachment from the substrate.
Q2: How can I prevent my cells from detaching during this compound treatment?
Preventing cell detachment primarily involves optimizing your experimental conditions. Here's a summary of key strategies:
-
Titrate this compound: Use the lowest effective concentration for the shortest possible time.
-
Use ECM Coatings: Coat your cultureware with an appropriate substrate like Collagen I, Fibronectin, or Matrigel to enhance cell adhesion.
-
Ensure Optimal Cell Health: Use healthy, sub-confluent cells for your experiments.
Q3: What concentration of this compound should I use?
The optimal concentration is highly cell-type dependent. For sensitive cells or long-term experiments, concentrations as low as 0.1 µM may be effective. For more rapid and pronounced effects, concentrations up to 2 µM are often used. It is crucial to perform a dose-response experiment to determine the ideal concentration for your specific application.
Q4: Is the cell detachment induced by this compound reversible?
Yes, the effects of this compound on cell morphology and adhesion are typically reversible. After removing the this compound-containing medium and washing the cells with fresh medium, the actin cytoskeleton can repolymerize, allowing cells to re-adhere and spread. Recovery time can vary from minutes to hours depending on the cell type and the concentration and duration of the treatment.
Q5: Which ECM coating should I use to prevent detachment?
The choice of ECM protein depends on the cell type you are using.
-
Collagen I: Suitable for a wide variety of cell types, including fibroblasts, endothelial, and epithelial cells.
-
Fibronectin: Ideal for mesenchymal cells, such as fibroblasts, and can also support the adhesion of many other cell types.
-
Matrigel: A basement membrane extract that is rich in laminin and collagen IV, suitable for epithelial cells, neurons, and pluripotent stem cells.
It is recommended to test different ECM coatings to determine the best one for your specific cell line.
Quantitative Data Summary
The following table summarizes typical concentration ranges for this compound and ECM coatings. Note that optimal conditions should be determined experimentally for each specific cell line and application.
| Parameter | Concentration/Density | Incubation Time | Key Considerations |
| This compound | 0.1 µM - 2 µM | 15 minutes - several hours | Highly cell-type dependent. Higher concentrations and longer times increase the risk of detachment. |
| Collagen I Coating | 5 - 10 µg/cm² | 1-2 hours at 37°C or overnight at 2-8°C | Reconstitute in weak acid (e.g., 0.1 M Acetic Acid). |
| Fibronectin Coating | 1 - 5 µg/cm² | At least 45 minutes at room temperature | Avoid vortexing the solution. |
| Matrigel Coating | Varies by application (thin vs. thick coat) | At least 1 hour at 37°C | Keep Matrigel and all reagents cold to prevent premature gelling. |
Experimental Protocols
Protocol 1: Collagen I Coating of Cultureware
This protocol provides a general guideline for coating culture plates or coverslips with Collagen I to enhance cell adhesion.
Materials:
-
Collagen I, rat tail (e.g., Corning, Cat. No. 354236)
-
0.1 M Acetic Acid, sterile
-
Sterile PBS
-
Culture plates or coverslips
Procedure:
-
Aseptically dilute the Collagen I stock solution to a final concentration of 50 µg/mL in sterile 0.1 M acetic acid.
-
Add a sufficient volume of the diluted collagen solution to the culture surface to ensure complete coverage (e.g., 1 mL for a 35 mm dish).
-
Incubate for 1-2 hours at 37°C or overnight at 2-8°C in a sterile environment.
-
Carefully aspirate the collagen solution.
-
(Optional) Allow the surface to air dry completely in a sterile hood.
-
Rinse the surface twice with sterile PBS or culture medium to remove any residual acid before seeding cells.
Protocol 2: Quantitative Cell Adhesion Assay
This protocol describes a basic method for quantifying cell adhesion after this compound treatment.
Materials:
-
Cells of interest
-
This compound
-
ECM-coated and uncoated 96-well plates
-
Calcein AM or other suitable fluorescent viability dye
-
PBS
-
Culture medium
-
Fluorescence plate reader
Procedure:
-
Seed cells onto ECM-coated and uncoated 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of this compound concentrations for the desired incubation time. Include a vehicle control (e.g., DMSO).
-
After incubation, gently wash the wells twice with pre-warmed PBS to remove non-adherent cells.
-
Add culture medium containing Calcein AM (e.g., 2 µM) to each well and incubate for 30 minutes at 37°C.
-
Measure the fluorescence intensity using a plate reader with appropriate excitation/emission wavelengths (e.g., 485/520 nm for Calcein AM).
-
The fluorescence intensity is proportional to the number of adherent cells. Calculate the percentage of adherent cells for each treatment condition relative to the vehicle control.
Visualizations
Caption: this compound's mechanism of action leading to cell detachment.
Caption: Experimental workflow for assessing cell adhesion after this compound treatment.
Caption: Troubleshooting logic for preventing cell detachment.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of latrunculin-A on dexamethasone-induced fibronectin production in cultured human trabecular meshwork cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential effects of Latrunculin-A on myofibrils in cultures of skeletal muscle cells: Insights into mechanisms of myofibrillogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of latrunculin-A on morphology and actin-associated adhesions of cultured human trabecular meshwork cells - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing incubation time for specific cell types with Latrunculin A
Welcome to the technical support center for optimizing Latrunculin A incubation for specific cell types. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving this potent actin polymerization inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a marine toxin derived from the sponge Latrunculia magnifica. It acts as a potent inhibitor of actin polymerization by binding to monomeric G-actin in a 1:1 ratio, thereby preventing its incorporation into F-actin filaments.[1][2] This leads to the disruption and depolymerization of the actin cytoskeleton.[1][3][4]
Q2: What are the common applications of this compound in cell biology research?
This compound is widely used to study processes that involve the actin cytoskeleton, such as cell motility, migration, division, phagocytosis, and vesicle trafficking. It is also utilized in cancer research to investigate its anti-invasive and anti-metastatic properties.
Q3: How should I prepare and store this compound?
This compound is typically dissolved in a solvent like DMSO or ethanol to create a stock solution. It is recommended to store the stock solution at -20°C. Before use, the stock solution should be diluted to the desired working concentration in the cell culture medium.
Q4: Are the effects of this compound reversible?
Yes, the effects of this compound are generally reversible. Upon removal of the drug from the culture medium, cells can often re-establish their actin cytoskeleton and resume normal functions. The recovery time will vary depending on the cell type, concentration, and duration of treatment.
Troubleshooting Guide
Issue 1: My cells are detaching from the culture plate after this compound treatment.
-
Cause: Disruption of the actin cytoskeleton can compromise cell adhesion, as focal adhesions are linked to actin stress fibers.
-
Solution:
-
Reduce Concentration and/or Incubation Time: The sensitivity to this compound varies significantly between cell types. Start with a lower concentration or a shorter incubation period. Refer to the data table below for cell-type-specific recommendations.
-
Use Coated Cultureware: Pre-coating culture plates with extracellular matrix proteins like fibronectin or collagen can enhance cell attachment.
-
Gentle Handling: Be extra gentle when washing or changing the medium for treated cells to minimize mechanical stress.
-
Issue 2: I am not observing the expected effect on the actin cytoskeleton.
-
Cause: The concentration of this compound may be too low for your specific cell type, or the incubation time may be insufficient.
-
Solution:
-
Increase Concentration: Gradually increase the concentration of this compound. It is advisable to perform a dose-response experiment to determine the optimal concentration for your cells.
-
Extend Incubation Time: Some cell types may require a longer exposure to the drug for significant cytoskeletal disruption.
-
Verify Drug Activity: Ensure your this compound stock solution has been stored correctly and has not expired.
-
Issue 3: I am seeing high levels of cell death.
-
Cause: While this compound primarily targets the actin cytoskeleton, prolonged exposure or high concentrations can lead to cytotoxicity in a dose-dependent manner.
-
Solution:
-
Perform a Viability Assay: Use assays like Calcein-AM/Propidium Iodide staining to quantify cell viability at different concentrations and incubation times.
-
Optimize Treatment Window: Determine the minimum concentration and incubation time required to achieve the desired cytoskeletal disruption without causing significant cell death.
-
Consider Cell Line Sensitivity: Some cell lines are inherently more sensitive to this compound.
-
Data Presentation: Recommended Incubation Parameters
The following table summarizes recommended starting concentrations and incubation times for various cell types based on published literature. Note that these are starting points, and optimization is crucial for each specific experimental setup.
| Cell Type | Concentration Range | Incubation Time | Observed Effects & Notes |
| HeLa (Human Cervical Cancer) | 0.1 - 0.5 µg/ml | 30 min - 24 h | Disruption of actin filament bundles. Resistance can be conferred by mutant β-actin expression. |
| Rhabdomyosarcoma (RMS) Cells | 100 - 250 nM | 96 hours | Profound disruption of F-actin cytoskeleton, growth inhibition. Sensitivity varies between cell lines (e.g., RD vs. Rh30). |
| Fibroblasts (Quail) | 0.2 - 5 µM | 5 min - several hours | Stress fiber disassembly is rapid (within 5 minutes at 5 µM). Premyofibrils in myotubes are less sensitive. |
| Skeletal Muscle Cells (Avian) | 0.2 - 50 µM | 1 - several hours | Premyofibrils are more sensitive than mature myofibrils. Mature myofibrils can be stable even at high doses (50 µM). |
| Hippocampal Neurons (Rat) | 1.3 - 5 µM | up to 48 hours | Loss of F-actin from neurite shafts and dendritic spines. Effects are reversible upon washout. |
| Human Trabecular Meshwork (HTM) Cells | 0.1 µM - (not specified) | 5 days - 4 weeks | Mild disorganization of actin cytoskeleton at low doses (0.1 µM). Pronounced, reversible cell rounding and intercellular separation at higher, unspecified doses. |
| HEK293 (Human Embryonic Kidney) | 10 nM (with Wortmannin) | 10 - 15 min | Used in combination to enlarge early endosomes. A user reported cell detachment at 1µM for 1 hour. |
| Prostate Cancer Cells (PC-3M) | 50 - 1000 nM | Not specified | Potent anti-invasive activity. |
| Breast Carcinoma Cells (T47D) | 3 - 30 µM | Not specified | Inhibits hypoxia-induced HIF-1 activation. |
| Hepatocellular Carcinoma Cells (HepG2, Huh7) | 0.02 - 0.2 µM | 4 - 24 hours | Inhibits cell migration and proliferation. |
Experimental Protocols
General Protocol for Treating Adherent Cells with this compound
-
Cell Seeding: Plate cells on appropriate cultureware (e.g., glass-bottom dishes for imaging) and allow them to adhere and grow to the desired confluency.
-
Preparation of this compound Working Solution: Thaw the this compound stock solution (typically in DMSO or ethanol) and dilute it to the final desired concentration in pre-warmed, complete cell culture medium.
-
Treatment: Aspirate the existing culture medium from the cells and gently add the medium containing this compound.
-
Incubation: Place the cells back in the incubator (37°C, 5% CO₂) for the desired incubation time.
-
Analysis: After incubation, proceed with your downstream analysis, such as fixation and immunofluorescence for actin staining, live-cell imaging, or cell viability assays.
-
(Optional) Reversibility Study: To assess the reversibility of the effects, aspirate the this compound-containing medium, wash the cells gently with pre-warmed phosphate-buffered saline (PBS) three to five times, and then add fresh, drug-free culture medium. Monitor the cells over time for the re-formation of actin structures.
Protocol for F-actin Staining using Phalloidin
-
Fixation: After this compound treatment, gently wash the cells with PBS. Fix the cells with 4% paraformaldehyde (PFA) in PBS for 10-20 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.
-
Blocking: Wash the cells three times with PBS. Block with a suitable blocking buffer (e.g., 1% Bovine Serum Albumin in PBS) for 30 minutes to reduce non-specific binding.
-
Phalloidin Staining: Incubate the cells with a fluorescently conjugated phalloidin solution (e.g., Alexa Fluor 488 phalloidin) at the manufacturer's recommended concentration for 20-60 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS.
-
(Optional) Counterstaining: Incubate with a nuclear counterstain like DAPI for 5-10 minutes.
-
Mounting and Imaging: Wash the cells a final time with PBS and mount them with an anti-fade mounting medium. Image the cells using a fluorescence microscope.
Visualizations
References
- 1. Latrunculin - Wikipedia [en.wikipedia.org]
- 2. stemcell.com [stemcell.com]
- 3. Growth inhibition associated with disruption of the actin cytoskeleton by this compound in rhabdomyosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Growth inhibition associated with disruption of the actin cytoskeleton by this compound in rhabdomyosarcoma cells | PLOS One [journals.plos.org]
Technical Support Center: Phalloidin Staining After Latrunculin A Treatment
Welcome to the technical support center for troubleshooting phalloidin staining in the context of Latrunculin A treatment. This guide provides solutions to common issues encountered by researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Why is my phalloidin staining signal weak or absent after treating cells with this compound?
A1: This is the expected outcome of a successful this compound treatment. This compound functions by binding to globular actin (G-actin) monomers in a 1:1 ratio, which prevents them from polymerizing into filamentous actin (F-actin)[1][2]. It also promotes the depolymerization of existing actin filaments[3][4]. Since phalloidin specifically binds to F-actin, a significant reduction in F-actin due to this compound treatment will naturally lead to a weak or absent fluorescent signal[5]. In this compound-treated 3T3 cells, for instance, F-actin was observed in small aggregates rather than the typical stress fibers.
Q2: How can I confirm that the this compound treatment is effective?
A2: The most direct way to confirm the efficacy of this compound is to observe the disruption of the actin cytoskeleton. This is typically visualized by a lack of stress fibers and the appearance of actin aggregates in treated cells compared to untreated controls when stained with phalloidin. You should run a parallel control experiment without this compound to ensure that your phalloidin staining protocol is working correctly and to have a baseline for normal F-actin structures.
Q3: My control cells (no this compound) also show weak phalloidin staining. What could be the issue?
A3: Weak staining in control cells can stem from several factors:
-
Suboptimal Phalloidin Concentration: The ideal concentration of the phalloidin conjugate can vary depending on the cell type and experimental conditions. It's recommended to optimize the dilution, which is commonly between 1:100 and 1:1000.
-
Incorrect Fixation: Using methanol-based fixatives can disrupt the native structure of actin, preventing phalloidin from binding. The preferred fixative is methanol-free formaldehyde.
-
Insufficient Permeabilization: Phalloidin cannot cross the cell membrane of fixed cells, so permeabilization is a necessary step. A common recommendation is to use 0.1% Triton X-100 for 3-5 minutes.
-
Reagent Quality: Ensure that your phalloidin conjugate and formaldehyde are not expired and have been stored correctly. For instance, phalloidin stock solutions should be stored at -20°C and protected from light.
-
pH Sensitivity: Phalloidin's affinity for actin can be reduced at an elevated pH, which can cleave a key thioether bridge in the molecule.
Q4: I'm observing high background fluorescence in my images. How can I reduce it?
A4: High background can obscure your signal and can be caused by several factors:
-
Non-specific Binding: To minimize non-specific binding of the phalloidin conjugate, you can include a blocking step with 1% Bovine Serum Albumin (BSA) in PBS before staining. Adding BSA to the staining solution can also help.
-
Autofluorescence: Tissues and cells can have endogenous molecules that fluoresce naturally. Fixation with aldehydes like formaldehyde can also induce autofluorescence. Using fluorophores with longer emission wavelengths can sometimes help, as most autofluorescence occurs in the 350-550 nm range.
-
Excess Reagent: Ensure you are thoroughly washing the cells with PBS after the staining step to remove any unbound phalloidin conjugate.
Q5: Can I use methanol for fixation if my protocol requires it for other antibodies?
A5: It is strongly advised not to use methanol or other alcohol-based fixatives when staining for F-actin with phalloidin. These fixatives denature proteins and disrupt the quaternary structure of F-actin that is necessary for phalloidin binding. If your protocol necessitates methanol fixation, you should consider using an antibody-based approach for visualizing the actin cytoskeleton, as some anti-actin antibodies are compatible with methanol-fixed samples.
Experimental Protocols
This compound Treatment of Adherent Cells
-
Cell Culture: Plate cells on glass coverslips in a petri dish or multi-well plate and grow to the desired confluency.
-
Reagent Preparation: Prepare a stock solution of this compound in DMSO. The final working concentration will need to be optimized for your cell type but is often in the low micromolar range.
-
Treatment: Dilute the this compound stock solution to the final desired concentration in pre-warmed cell culture medium. Aspirate the old medium from the cells and replace it with the this compound-containing medium.
-
Incubation: Incubate the cells for the desired amount of time (e.g., 30-60 minutes) at 37°C in a CO2 incubator.
-
Proceed to Fixation: After incubation, proceed immediately to the fixation and phalloidin staining protocol.
Phalloidin Staining of Fixed Cells
-
Fixation:
-
Carefully aspirate the culture medium.
-
Add 3-4% methanol-free formaldehyde in PBS to the cells.
-
Incubate for 10-30 minutes at room temperature.
-
-
Washing:
-
Aspirate the formaldehyde solution.
-
Wash the cells 2-3 times with PBS.
-
-
Permeabilization:
-
Add 0.1% Triton X-100 in PBS to the cells.
-
Incubate for 3-5 minutes at room temperature to permeabilize the cell membranes.
-
-
Washing:
-
Aspirate the Triton X-100 solution.
-
Wash the cells 2-3 times with PBS.
-
-
Blocking (Optional but Recommended):
-
Incubate cells with 1% BSA in PBS for 20-30 minutes to reduce non-specific background staining.
-
-
Phalloidin Staining:
-
Dilute the fluorescent phalloidin conjugate to its optimal working concentration in PBS (often with 1% BSA).
-
Aspirate the blocking solution and add the phalloidin staining solution.
-
Incubate for 20-90 minutes at room temperature, protected from light.
-
-
Final Washes:
-
Aspirate the staining solution.
-
Wash the cells 2-3 times with PBS for 5 minutes each.
-
-
Mounting:
-
Mount the coverslip onto a microscope slide using an appropriate mounting medium, preferably one with an anti-fade agent.
-
-
Imaging:
-
Visualize the stained cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.
-
Data Presentation
| Parameter | This compound | Phalloidin |
| Target | G-actin (monomeric) | F-actin (filamentous) |
| Effect on Actin | Prevents polymerization, promotes depolymerization | Stabilizes filaments, prevents depolymerization |
| Typical Staining Result | Reduced or absent F-actin staining | Clear visualization of F-actin structures |
Visualizations
Caption: Mechanism of this compound and Phalloidin on Actin Dynamics.
Caption: Experimental workflow for phalloidin staining after this compound treatment.
Caption: Troubleshooting flowchart for weak phalloidin staining.
References
- 1. Latrunculin - Wikipedia [en.wikipedia.org]
- 2. [PDF] Latrunculin alters the actin-monomer subunit interface to prevent polymerization | Semantic Scholar [semanticscholar.org]
- 3. This compound accelerates actin filament depolymerization in addition to sequestering actin monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Accelerates Actin Filament Depolymerization in Addition to Sequestering Actin Monomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phalloidin Conjugates for Actin Staining | Thermo Fisher Scientific - US [thermofisher.com]
Validation & Comparative
Unraveling the Differential Effects of Latrunculin A and Cytochalasin D on Actin Dynamics
A Comparative Guide for Researchers
In the intricate world of cellular biology, the actin cytoskeleton stands as a dynamic and fundamental scaffold, orchestrating a multitude of processes from cell motility and division to intracellular transport. To dissect the precise roles of actin in these functions, researchers rely on a toolkit of small molecules that can acutely perturb its dynamics. Among the most prominent of these are Latrunculin A and Cytochalasin D, two natural products that, while both leading to the disruption of the actin cytoskeleton, employ distinct mechanisms of action. This guide provides a comprehensive comparison of these two indispensable research tools, offering insights into their molecular interactions, quantitative effects, and the experimental methodologies used to characterize them.
Mechanism of Action: A Tale of Two distinct Actin-Binding Strategies
The fundamental difference between this compound and Cytochalasin D lies in their primary targets within the actin polymerization cycle. This compound acts as a monomer-sequestering agent, while Cytochalasin D primarily functions as a filament-capping agent.
This compound: Sequestering the Building Blocks
This compound, a toxin derived from the Red Sea sponge Latrunculia magnifica, exerts its effect by forming a tight 1:1 molar complex with globular actin (G-actin), the monomeric subunit of actin filaments.[1][2][3] It binds near the nucleotide-binding cleft, effectively taking these monomers out of the pool available for polymerization.[2][4] This sequestration of G-actin shifts the equilibrium away from filamentous actin (F-actin), leading to the net disassembly of existing actin filaments.
Cytochalasin D: Capping the Growing End
In contrast, Cytochalasin D, a fungal metabolite, primarily targets the fast-growing "barbed" end of existing actin filaments. By binding to this end, it physically obstructs the addition of new actin monomers, thereby halting filament elongation. While it can also bind to G-actin, its affinity for the barbed end of F-actin is significantly higher. The mechanism of Cytochalasin D is more complex than that of this compound, with some studies suggesting it can also induce filament severing and the formation of actin dimers, which may act as nucleation sites.
Quantitative Comparison of Effects
The differing mechanisms of this compound and Cytochalasin D are reflected in their biochemical and cellular effects. These have been quantified through various in vitro and in vivo experiments.
| Parameter | This compound | Cytochalasin D | Reference |
| Primary Target | G-actin (monomers) | F-actin (barbed end) | |
| Binding Stoichiometry | 1:1 with G-actin | High affinity to barbed end | |
| Dissociation Constant (Kd) for G-actin | ~0.2 µM | ~2-20 µM | |
| Dissociation Constant (Kd) for F-actin (barbed end) | Not applicable | ~2 nM | |
| Effect on Polymerization | Inhibits by sequestering monomers | Inhibits elongation at the barbed end | |
| Effect on Depolymerization | Promotes net depolymerization | Can induce depolymerization; inhibits subunit dissociation from barbed end | |
| Effective Cellular Concentration | 0.1 - 1 µM | 200 pM - 2 µM | |
| Potency | Generally more potent at causing complete cell rounding at lower concentrations | Higher concentrations required for maximum effect compared to this compound |
Experimental Protocols
The characterization and comparison of this compound and Cytochalasin D rely on a set of established experimental protocols. Below are outlines of key methodologies.
Actin Polymerization Assay (Pyrene-Actin Fluorescence)
This assay is a cornerstone for studying the kinetics of actin polymerization in vitro.
Methodology:
-
Preparation of Pyrene-Labeled G-Actin: Actin is purified and covalently labeled with N-(1-pyrenyl)iodoacetamide. Pyrene-labeled actin exhibits low fluorescence as a monomer but a significant increase in fluorescence upon incorporation into a filament.
-
Initiation of Polymerization: The pyrene-labeled G-actin is kept in a low-salt buffer (G-buffer) to prevent spontaneous polymerization. Polymerization is initiated by adding a high-salt buffer (F-buffer) containing KCl, MgCl2, and ATP.
-
Drug Addition: this compound or Cytochalasin D is added to the G-actin solution before or concurrently with the initiation of polymerization.
-
Fluorescence Measurement: The fluorescence intensity is monitored over time using a fluorometer. An increase in fluorescence corresponds to the rate and extent of actin polymerization.
-
Data Analysis: The resulting curves of fluorescence versus time are analyzed to determine the lag phase, elongation rate, and steady-state fluorescence, providing quantitative data on how each drug affects polymerization kinetics.
Live-Cell Imaging with Fluorescently Tagged Actin
Visualizing the effects of these drugs in living cells provides crucial insights into their in vivo activity.
Methodology:
-
Cell Culture and Transfection: Cells (e.g., fibroblasts, epithelial cells) are cultured on glass-bottom dishes suitable for microscopy. The cells are then transfected with a plasmid encoding a fluorescently tagged actin (e.g., GFP-actin or Lifeact-RFP).
-
Drug Treatment: Once the cells are expressing the fluorescent actin construct and have adhered to the dish, a baseline image or time-lapse series is acquired. This compound or Cytochalasin D is then added to the culture medium at the desired concentration.
-
Time-Lapse Microscopy: The cells are imaged using a fluorescence microscope equipped with a live-cell imaging chamber to maintain physiological conditions (37°C, 5% CO2). Images are captured at regular intervals to observe the dynamic changes in the actin cytoskeleton.
-
Image Analysis: The resulting images are analyzed to qualitatively and quantitatively assess changes in cell morphology, stress fiber integrity, lamellipodia and filopodia dynamics, and overall actin filament organization.
Conclusion
This compound and Cytochalasin D, while both potent disruptors of the actin cytoskeleton, operate through fundamentally different mechanisms. This compound sequesters actin monomers, preventing them from participating in polymerization and leading to filament disassembly. In contrast, Cytochalasin D caps the barbed ends of actin filaments, inhibiting their elongation. This distinction in their mode of action results in different quantitative effects on actin dynamics and cellular morphology. For researchers, a clear understanding of these differences is paramount for the accurate design and interpretation of experiments aimed at elucidating the multifaceted roles of the actin cytoskeleton in health and disease. The choice between these two powerful tools will depend on the specific scientific question being addressed, with this compound being the agent of choice for rapidly depleting the pool of polymerizable actin and Cytochalasin D for studying processes related to filament end dynamics.
References
- 1. Inhibition of actin polymerization by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential effects of Latrunculin-A on myofibrils in cultures of skeletal muscle cells: Insights into mechanisms of myofibrillogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. adipogen.com [adipogen.com]
- 4. Latrunculin - Wikipedia [en.wikipedia.org]
Unraveling the Dynamics of the Cytoskeleton: A Comparative Guide to Latrunculin A and Jasplakinolide
For researchers, scientists, and drug development professionals navigating the complex world of cytoskeletal dynamics, the choice of molecular tools is paramount. Latrunculin A and Jasplakinolide stand out as two powerful agents that modulate actin filaments, the very backbone of cellular structure and motility. However, their effects are profoundly different. This guide provides an objective comparison of their mechanisms, supported by experimental data and detailed protocols, to aid in the selection of the appropriate tool for your research needs.
This compound, a macrolide toxin derived from the Red Sea sponge Latrunculia magnifica, is a potent inhibitor of actin polymerization.[1][2][3] Conversely, Jasplakinolide, a cyclic peptide isolated from the marine sponge Jaspis johnstoni, is a potent inducer of actin polymerization and a stabilizer of existing actin filaments.[4][5] These opposing actions make them invaluable for dissecting the roles of the actin cytoskeleton in various cellular processes.
Mechanism of Action: A Tale of Two Opposites
This compound exerts its effect by binding to monomeric actin (G-actin) in a 1:1 stoichiometric ratio, thereby preventing its incorporation into growing actin filaments (F-actin). This sequestration of G-actin shifts the equilibrium towards filament disassembly. Furthermore, recent studies have revealed a dual mechanism, where this compound not only sequesters monomers but also accelerates the depolymerization of actin filaments by promoting the dissociation of subunits from the filament ends.
In stark contrast, Jasplakinolide binds to and stabilizes filamentous actin (F-actin), effectively mimicking the effect of phalloidin. It enhances the rate of actin filament nucleation by reducing the size of the actin oligomer required for initiating filament growth. This leads to the formation of disordered actin masses in vivo and a depletion of the monomeric actin pool necessary for normal cytoskeletal remodeling.
At a Glance: this compound vs. Jasplakinolide
| Feature | This compound | Jasplakinolide |
| Primary Target | Monomeric Actin (G-actin) | Filamentous Actin (F-actin) |
| Primary Effect | Inhibits actin polymerization, promotes depolymerization | Induces actin polymerization, stabilizes filaments |
| Binding Affinity (Kd) | ~0.1 µM for ATP-G-actin, ~4.7 µM for ADP-G-actin | ~15 nM (competes with phalloidin for F-actin binding) |
| Cellular Outcome | Disruption of actin stress fibers, lamellipodia, and other actin-based structures | Formation of actin aggregates, stabilization of existing filaments, disruption of normal actin dynamics |
| Reversibility | Generally reversible upon washout | Reversible, though recovery may be slower due to filament stabilization |
| Typical Working Concentration | 0.2 - 10 µM for cell culture | 50 nM - 5 µM for cell culture |
Visualizing the Mechanisms
To better understand the distinct signaling pathways affected by these compounds, the following diagrams illustrate their core mechanisms of action.
References
Validating Latrunculin A Results: A Comparison with Actin-Knockdown/Knockout Models
For Researchers, Scientists, and Drug Development Professionals
In cell biology and drug discovery, understanding the intricate roles of the actin cytoskeleton is paramount. Latrunculin A, a potent inhibitor of actin polymerization, has long been a valuable tool for elucidating these roles. However, to ensure the specificity and validity of findings obtained with pharmacological inhibitors, genetic approaches such as siRNA-mediated knockdown or CRISPR/Cas9-mediated knockout of actin are increasingly employed. This guide provides a comprehensive comparison of these methods, offering experimental data, detailed protocols, and visual workflows to aid researchers in selecting the most appropriate strategy for their studies.
Executive Summary
This guide compares the use of this compound, a chemical agent that acutely disrupts the actin cytoskeleton by sequestering G-actin monomers, with genetic methods (siRNA/shRNA and CRISPR/Cas9) that reduce or eliminate the expression of actin protein. While this compound offers a rapid and reversible means to study the immediate effects of actin disruption, genetic methods provide a more targeted and long-term approach to understanding the consequences of actin loss. The choice between these methodologies depends on the specific research question, the desired timeline of actin disruption, and the cellular context.
Quantitative Comparison of Effects
The following tables summarize quantitative data on the effects of this compound and actin-knockdown/knockout on key cellular processes. It is important to note that the data presented are compiled from different studies and cell types, and direct side-by-side comparisons in the same experimental system are limited in the current literature.
Table 1: Effects on Cell Proliferation
| Method | Cell Type | Metric | Result | Reference |
| This compound | Rhabdomyosarcoma (RMS) cell lines | EC50 | 80-220 nM | [1][2][3] |
| Actin Knockdown (shRNA) | Kras;CDKN2Anull mouse RMS cells | Proliferation Reduction | 40-60% | [1] |
| Actin Knockout (CRISPR/Cas9) | Human Melanoma (A375) | Proliferation | No significant change mentioned | [4] |
Table 2: Effects on Cell Migration and Morphology
| Method | Cell Type | Metric | Result | Reference |
| This compound | Human Trabecular Meshwork (HTM) cells | Morphology | Pronounced, reversible cell rounding and intercellular separation | |
| This compound | Fibroblast | Stress Fibers | Reversible loss of stress fibers | |
| Actin Knockout (β-actin) | Human Melanoma (A375) | Cell Migration | Reduced cell migration | |
| Actin Knockout (γ-actin) | Human Melanoma (A375) | Cell Migration | More severe reduction in cell migration and invasion compared to β-actin KO | |
| Actin Knockout (β-actin) | Human Melanoma (A375) | Stress Fibers | No significant change in F-actin staining patterns |
Table 3: Effects on Signaling Pathways
| Method | Cell Type | Pathway | Effect | Reference |
| This compound | Rhabdomyosarcoma (RMS) cell lines | ERK1/2 | Reduced phosphorylation | |
| Actin Knockout (β- and γ-actin) | Human Melanoma (A375) | Focal Adhesion Signaling | Altered, more detrimental effect in γ-actin deficient cells |
Experimental Protocols
Protocol 1: Treatment of Cells with this compound
This protocol is a general guideline for treating adherent cells with this compound to observe acute effects on the actin cytoskeleton.
Materials:
-
This compound (stock solution in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Phalloidin conjugated to a fluorescent dye (for F-actin staining)
-
DAPI or Hoechst stain (for nuclear staining)
-
Mounting medium
Procedure:
-
Cell Seeding: Seed cells on appropriate culture vessels (e.g., glass coverslips in a multi-well plate) and allow them to adhere and grow to the desired confluency.
-
This compound Preparation: Dilute the this compound stock solution to the desired final concentration in pre-warmed cell culture medium. A typical concentration range is 0.1-5 µM. A vehicle control (DMSO) should be prepared at the same final concentration as the this compound treatment.
-
Treatment: Remove the existing medium from the cells and replace it with the this compound-containing medium or the vehicle control medium.
-
Incubation: Incubate the cells for the desired period. The effects of this compound on the actin cytoskeleton are typically rapid, occurring within minutes to a few hours.
-
Fixation: After incubation, wash the cells once with PBS and then fix them with 4% paraformaldehyde for 10-15 minutes at room temperature.
-
Permeabilization: Wash the cells twice with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 5-10 minutes.
-
Staining: Wash the cells twice with PBS. Incubate with fluorescently labeled phalloidin according to the manufacturer's instructions to visualize F-actin. A nuclear counterstain like DAPI can also be included.
-
Mounting and Imaging: Wash the cells twice with PBS and mount the coverslips on microscope slides using an appropriate mounting medium. Image the cells using fluorescence microscopy.
Protocol 2: siRNA-Mediated Knockdown of Actin
This protocol provides a general workflow for transiently knocking down actin expression using siRNA.
Materials:
-
siRNA targeting β-actin (or other actin isoforms)
-
Non-targeting (scrambled) control siRNA
-
Transfection reagent (e.g., Lipofectamine)
-
Opti-MEM or other serum-free medium
-
Cell culture medium
-
Reagents for validation (e.g., qPCR primers, antibodies for Western blotting)
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a multi-well plate so that they will be 30-50% confluent at the time of transfection.
-
siRNA-Transfection Reagent Complex Formation:
-
Dilute the siRNA in serum-free medium.
-
In a separate tube, dilute the transfection reagent in serum-free medium.
-
Combine the diluted siRNA and diluted transfection reagent and incubate for the time recommended by the manufacturer to allow complex formation.
-
-
Transfection: Add the siRNA-transfection reagent complexes to the cells in fresh culture medium (with or without serum, depending on the transfection reagent).
-
Incubation: Incubate the cells for 24-72 hours. The optimal time for knockdown should be determined empirically.
-
Validation of Knockdown:
-
qPCR: Harvest RNA from the cells and perform quantitative real-time PCR to measure the mRNA levels of the target actin isoform.
-
Western Blotting: Lyse the cells and perform Western blotting using an antibody specific to the actin isoform to assess protein levels.
-
-
Phenotypic Analysis: Once knockdown is confirmed, proceed with the desired functional assays (e.g., migration, proliferation, immunofluorescence).
Protocol 3: CRISPR/Cas9-Mediated Knockout of Actin
This protocol outlines the general steps for generating a stable actin knockout cell line using CRISPR/Cas9.
Materials:
-
CRISPR/Cas9 plasmid or RNP complex containing a guide RNA (gRNA) targeting the actin gene of interest
-
Transfection or electroporation reagents
-
Cell culture medium
-
Reagents for single-cell cloning (e.g., cloning cylinders, 96-well plates)
-
Reagents for validation (e.g., PCR primers for genomic DNA, antibodies for Western blotting)
Procedure:
-
gRNA Design and Cloning: Design and clone a gRNA sequence targeting an early exon of the actin gene into a Cas9 expression vector. Alternatively, synthetic gRNAs can be used with recombinant Cas9 protein to form ribonucleoprotein (RNP) complexes.
-
Transfection/Electroporation: Introduce the CRISPR/Cas9 components into the target cells.
-
Selection/Enrichment (Optional): If the CRISPR plasmid contains a selection marker (e.g., antibiotic resistance or a fluorescent protein), select or sort the transfected cells.
-
Single-Cell Cloning: After a few days, dilute the cell population and seed into 96-well plates to isolate and expand single-cell clones.
-
Screening and Validation of Clones:
-
Genomic DNA Analysis: Isolate genomic DNA from the expanded clones and perform PCR and sequencing to identify clones with insertions or deletions (indels) in the target actin gene.
-
Western Blotting: Perform Western blotting to confirm the absence of the target actin protein in the identified knockout clones.
-
-
Phenotypic Characterization: Once a validated knockout clone is established, it can be used for various functional assays.
Signaling Pathways and Workflows
Signaling Pathway: Actin Disruption and ERK Signaling
Disruption of the actin cytoskeleton, whether by this compound or genetic methods, can impact intracellular signaling pathways. One well-documented example is the effect on the ERK/MAPK pathway, which is crucial for cell proliferation and survival.
Caption: Disruption of the actin cytoskeleton by this compound or genetic methods can lead to reduced ERK1/2 phosphorylation and inhibit proliferation.
Experimental Workflow: Comparative Analysis
The following diagram illustrates a logical workflow for comparing the effects of this compound with actin-knockdown/knockout models.
Caption: A workflow for comparing pharmacological and genetic methods of actin disruption.
Discussion and Recommendations
This compound: A Tool for Acute and Reversible Actin Disruption
-
Advantages:
-
Rapid Action: Effects are observed within minutes.
-
Reversibility: Washing out the drug allows for the study of recovery processes.
-
Dose-Dependence: The extent of actin disruption can be titrated by varying the concentration.
-
-
Disadvantages:
-
Off-Target Effects: Although primarily targeting actin, potential off-target effects at higher concentrations cannot be entirely ruled out.
-
Incomplete Disruption: It sequesters G-actin, leading to the disassembly of dynamic actin structures, but may not affect more stable actin filaments to the same extent.
-
Toxicity: Prolonged exposure or high concentrations can lead to cytotoxicity and apoptosis.
-
Actin-Knockdown/Knockout: A Genetic Approach for Specific and Long-Term Studies
-
Advantages:
-
Specificity: Precisely targets a specific actin isoform, minimizing off-target effects compared to chemical inhibitors.
-
Long-Term Studies: Stable knockout cell lines allow for the investigation of the long-term consequences of actin loss.
-
Compensation Mechanisms: Can reveal how cells adapt to the chronic absence of a specific actin isoform.
-
-
Disadvantages:
-
Time-Consuming: Generating and validating knockout cell lines is a lengthy process.
-
Irreversibility (Knockout): The permanent loss of the gene makes it impossible to study recovery.
-
Incomplete Knockdown (siRNA): Transient knockdown may not completely eliminate the protein, leading to residual function.
-
Off-Target Effects (siRNA): siRNAs can have off-target effects by binding to unintended mRNAs.
-
Compensation: The cell may upregulate other actin isoforms to compensate for the loss of the targeted one, which can complicate the interpretation of results.
-
The validation of results obtained with this compound using actin-knockdown or knockout models is a robust scientific practice. This compound is an excellent tool for studying the acute and dynamic roles of the actin cytoskeleton. Genetic methods, in turn, provide a specific and long-term perspective on the function of individual actin isoforms. The choice of method should be guided by the specific biological question. For studying rapid cellular processes and the immediate consequences of actin disruption, this compound is highly suitable. For investigating the specific, long-term roles of an actin isoform and to confirm the on-target effects of a drug, actin-knockdown or knockout models are indispensable. Ideally, a combination of both approaches will provide the most comprehensive and well-validated understanding of actin's role in cellular function.
References
- 1. Growth inhibition associated with disruption of the actin cytoskeleton by this compound in rhabdomyosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Growth inhibition associated with disruption of the actin cytoskeleton by this compound in rhabdomyosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Knockout of ACTB and ACTG1 with CRISPR/Cas9(D10A) Technique Shows that Non-Muscle β and γ Actin Are Not Equal in Relation to Human Melanoma Cells’ Motility and Focal Adhesion Formation - PMC [pmc.ncbi.nlm.nih.gov]
Latrunculin A vs. Latrunculin B: A Comparative Guide to their Differential Effects on Cellular Processes
For Researchers, Scientists, and Drug Development Professionals
Latrunculin A and Latrunculin B, marine toxins derived from the sponge Latrunculia magnifica, are potent and widely used inhibitors of actin polymerization. By binding to monomeric G-actin, they prevent its incorporation into F-actin filaments, leading to the disruption of the actin cytoskeleton. While both compounds share this primary mechanism of action, they exhibit distinct potencies and differential effects on various cellular processes. This guide provides a comprehensive comparison of this compound and Latrunculin B, supported by experimental data and detailed protocols to aid researchers in selecting the appropriate tool for their specific experimental needs.
Data Presentation: Quantitative Comparison of this compound and Latrunculin B
The following tables summarize the key quantitative differences in the biochemical and cellular activities of this compound and Latrunculin B.
| Parameter | This compound | Latrunculin B | Reference |
| Binding Affinity to G-Actin (Kd) | ATP-actin: 0.1 µMADP-Pi-actin: 0.4 µMADP-actin: 4.7 µM | Maize pollen actin: 74 nM (~0.074 µM) | [1][2] |
| General Potency | More potent | Less potent | [3][4][5] |
Table 1: Comparison of Binding Affinities to G-Actin. this compound exhibits a high affinity for ATP-actin monomers, the form primarily incorporated into growing filaments. The binding affinity of Latrunculin B has been determined for maize pollen actin.
| Cell Line | This compound IC50 | Latrunculin B IC50 | Reference |
| HCT116 (Colon Carcinoma) | - | 7.1 µM | |
| MDA-MB-435 (Melanoma) | - | 4.8 µM | |
| Fibroblast Populated Collagen Matrices (without serum) | - | ~60 nM | |
| Fibroblast Populated Collagen Matrices (with serum) | - | ~900 nM | |
| Mouse RMS and NMS cells | 80-220 nM | - | |
| Human HT1080 fibrosarcoma | 80-220 nM | - | |
| Human RD (rhabdomyosarcoma) | 80-220 nM | - | |
| Human Rh30, Rh41 (rhabdomyosarcoma) | 80-220 nM | - |
Table 2: Comparative Cytotoxicity (IC50) of this compound and Latrunculin B in Various Cell Lines. The IC50 values indicate the concentration of the compound required to inhibit 50% of cell viability. Data for direct comparison across multiple cell lines is limited, but available data suggests this compound is generally more cytotoxic. The potency of Latrunculin B can be significantly influenced by the presence of serum.
Differential Effects on Cellular Processes
This compound is consistently reported to be more potent than Latrunculin B in disrupting the actin cytoskeleton and inducing cellular effects. The effects of Latrunculin B are often reversible, in part due to its inactivation by serum components, whereas the effects of this compound can be more sustained.
Signaling Pathways
The disruption of the actin cytoskeleton by latrunculins has significant downstream consequences on various signaling pathways that regulate cell morphology, motility, and survival.
Rho GTPase Signaling:
The Rho family of small GTPases, including RhoA, Rac1, and Cdc42, are master regulators of the actin cytoskeleton. Disruption of actin dynamics by latrunculins can, in turn, affect the activity of these GTPases. While specific comparative studies on the differential effects of this compound and B on individual Rho GTPases are not extensively detailed in the available literature, the profound disruption of the actin network by both compounds will invariably impact Rho GTPase-mediated processes such as stress fiber formation (RhoA), lamellipodia formation (Rac1), and filopodia formation (Cdc42).
Apoptosis Signaling:
At higher concentrations, both this compound and B can induce programmed cell death, or apoptosis. This is often mediated through the activation of the caspase cascade, a family of proteases central to the execution of apoptosis. Specifically, the activation of caspase-3 and caspase-7 has been linked to latrunculin-induced apoptosis.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Pyrene-Actin Polymerization Assay
This assay is a standard method to monitor the kinetics of actin polymerization in vitro. It utilizes actin labeled with pyrene, a fluorescent probe whose fluorescence intensity increases significantly when it is incorporated into the hydrophobic environment of an actin filament.
Materials:
-
Pyrene-labeled G-actin
-
Unlabeled G-actin
-
G-buffer (e.g., 2 mM Tris-HCl pH 8.0, 0.2 mM ATP, 0.1 mM CaCl2, 0.5 mM DTT)
-
10x Polymerization Buffer (e.g., 500 mM KCl, 20 mM MgCl2, 10 mM ATP)
-
This compound or Latrunculin B dissolved in an appropriate solvent (e.g., DMSO)
-
Fluorometer with excitation at ~365 nm and emission at ~407 nm
Procedure:
-
Prepare a solution of G-actin containing a small percentage (e.g., 5-10%) of pyrene-labeled G-actin in G-buffer on ice. The final actin concentration is typically in the low micromolar range.
-
Add the desired concentration of this compound, Latrunculin B, or solvent control (e.g., DMSO) to the G-actin solution and incubate for a short period on ice to allow for binding.
-
Initiate polymerization by adding 1/10th volume of 10x Polymerization Buffer and mix quickly.
-
Immediately place the sample in the fluorometer and record the fluorescence intensity over time.
-
The rate of polymerization can be determined from the slope of the fluorescence curve. A decrease in the rate and the final fluorescence plateau in the presence of latrunculins indicates inhibition of polymerization.
MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound or Latrunculin B
-
96-well culture plates
-
MTT solution (e.g., 5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader capable of measuring absorbance at ~570 nm
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound, Latrunculin B, and a vehicle control for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well to a final concentration of approximately 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of the resulting purple solution at ~570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the vehicle-treated control cells.
Conclusion
This compound and Latrunculin B are invaluable tools for studying the role of the actin cytoskeleton in a multitude of cellular processes. The choice between these two compounds should be guided by the specific requirements of the experiment. This compound, with its higher potency, is suitable for experiments requiring a rapid and robust disruption of the actin cytoskeleton. In contrast, the less potent and often reversible effects of Latrunculin B may be advantageous for studies where a more transient or graded inhibition of actin polymerization is desired. The information and protocols provided in this guide are intended to assist researchers in making an informed decision and in designing and executing well-controlled experiments.
References
- 1. This compound accelerates actin filament depolymerization in addition to sequestering actin monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Latrunculin B has different effects on pollen germination and tube growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Latrunculin - Wikipedia [en.wikipedia.org]
- 4. Latrunculins--novel marine macrolides that disrupt microfilament organization and affect cell growth: I. Comparison with cytochalasin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound & B - Potent Actin Polymerization Inhibitors - Nordic Biosite [nordicbiosite.com]
Latrunculin A: A Superior Tool for Actin Cytoskeleton Research
In the dynamic field of cellular biology, the actin cytoskeleton stands as a cornerstone of cellular architecture, motility, and signaling. Pharmacological agents that target actin are invaluable tools for dissecting these intricate processes. Among these, Latrunculin A has emerged as a particularly advantageous compound, offering distinct benefits over other widely used actin-targeting drugs such as Cytochalasins and Phalloidin. This guide provides a comprehensive comparison of this compound with its alternatives, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal tool for their investigations.
Mechanism of Action: A Key Distinction
The primary advantage of this compound lies in its unique mechanism of action. Unlike drugs that interact with filamentous actin (F-actin), this compound targets the monomeric globular actin (G-actin) pool.
This compound: This marine toxin, derived from the sponge Latrunculia magnifica, binds to G-actin monomers in a 1:1 stoichiometric ratio near the nucleotide-binding cleft.[1][2] This sequestration of actin monomers prevents their incorporation into growing actin filaments, thereby shifting the cellular equilibrium towards filament disassembly.[2][3] Furthermore, recent studies have shown that this compound also accelerates the depolymerization of actin filaments from their ends, in addition to sequestering monomers.[4]
Cytochalasin D: In contrast, Cytochalasin D primarily acts by binding to the barbed (+) ends of F-actin. This "capping" action blocks the addition of new actin monomers to the growing end of the filament. While this effectively inhibits filament elongation, it does not directly address the existing pool of G-actin monomers. At higher concentrations, cytochalasins can also induce filament severing.
Phalloidin: This toxin from the Amanita phalloides mushroom takes an opposing approach. It binds and stabilizes F-actin, preventing its depolymerization. This locks the actin cytoskeleton in a static state, inhibiting dynamic processes that rely on filament turnover.
This fundamental difference in their mechanisms of action leads to distinct cellular effects and experimental advantages for this compound. By directly targeting the monomer pool, this compound provides a more rapid and complete inhibition of all forms of actin polymerization.
Comparative Performance: Quantitative Insights
The superiority of this compound for specific applications is further underscored by quantitative experimental data. Its high affinity for G-actin and potent cellular effects are evident in various assays.
| Parameter | This compound | Cytochalasin D | Phalloidin |
| Primary Target | G-actin monomers | Barbed (+) ends of F-actin | F-actin filaments |
| Mechanism | Sequesters monomers, prevents polymerization, accelerates depolymerization | Caps filament ends, prevents elongation | Stabilizes filaments, prevents depolymerization |
| Binding Affinity (Kd) | ~0.1 µM for ATP-G-actin | Low nM range for barbed ends | Sub-µM range for F-actin |
| Effective Concentration | 20 nM - 200 nM (Latrunculin B) | 200 pM - 2 µM | nM to low µM range |
| Reversibility | Readily reversible | Reversible | Essentially irreversible in cells |
| Cellular Effect | Rapid and global disruption of F-actin structures | Inhibition of processes dependent on barbed-end growth (e.g., lamellipodia formation) | "Freezing" of the actin cytoskeleton, formation of stable aggregates |
Advantages of G-Actin Sequestration
The sequestration of G-actin by this compound offers several distinct advantages for researchers:
-
Rapid and Complete Inhibition: By targeting the monomer pool, this compound quickly depletes the building blocks necessary for all actin filament assembly, leading to a more rapid and widespread disruption of the actin cytoskeleton compared to filament cappers or stabilizers.
-
Studying Actin Dynamics: For experiments focused on understanding the kinetics of actin filament turnover, the rapid and reversible action of this compound is ideal. Its effects can be quickly washed out, allowing for the observation of cytoskeletal reassembly.
-
Uncoupling Polymerization from other Processes: this compound allows for the specific investigation of the role of actin polymerization in various cellular events, without the confounding effects of filament stabilization or the accumulation of short, capped filaments that can occur with other drugs.
-
Clearer Interpretation of Results: The direct and well-defined mechanism of G-actin sequestration can lead to more straightforward interpretations of experimental outcomes compared to the multifaceted effects of drugs like Cytochalasin D, which can vary with concentration.
Experimental Protocols
To facilitate the application of these insights, detailed protocols for key experiments are provided below.
Pyrene-Actin Polymerization Assay
This in vitro assay is a cornerstone for studying the effects of compounds on actin polymerization dynamics. It relies on the principle that the fluorescence of pyrene-labeled G-actin increases significantly upon its incorporation into F-actin.
Materials:
-
Pyrene-labeled G-actin and unlabeled G-actin
-
G-buffer (e.g., 2 mM Tris-HCl pH 8.0, 0.2 mM ATP, 0.1 mM CaCl₂, 0.5 mM DTT)
-
10x Polymerization Buffer (e.g., 500 mM KCl, 20 mM MgCl₂, 10 mM ATP)
-
This compound, Cytochalasin D, or Phalloidin dissolved in an appropriate solvent (e.g., DMSO)
-
Fluorometer with excitation at ~365 nm and emission at ~407 nm
Procedure:
-
Prepare a mixture of unlabeled and pyrene-labeled G-actin (typically 5-10% pyrene-actin) in G-buffer on ice to the desired final concentration (e.g., 2-4 µM).
-
Add the test compound (this compound, Cytochalasin D, or Phalloidin) or vehicle control to the actin monomer solution and incubate for a short period on ice.
-
Initiate polymerization by adding 1/10th volume of 10x Polymerization Buffer and mix quickly.
-
Immediately place the sample in the fluorometer and begin recording fluorescence intensity over time.
-
Monitor the fluorescence until the polymerization reaction reaches a plateau.
-
Analyze the kinetic curves to determine the effects of the compounds on the lag phase, elongation rate, and steady-state fluorescence.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxicity of actin-targeting drugs on cultured cells. It measures the metabolic activity of cells, which is an indicator of their viability.
Materials:
-
Cultured cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound, Cytochalasin D, or Phalloidin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the actin-targeting drugs in complete culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of the drugs. Include a vehicle-only control.
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Following treatment, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot dose-response curves to determine IC50 values.
Visualizing the Mechanisms
The distinct mechanisms of these three classes of actin-targeting drugs can be visualized to better understand their impact on the actin cytoskeleton.
Caption: Mechanisms of action of different actin-targeting drugs.
References
- 1. Measurement and Analysis of in vitro Actin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound & B - Potent Actin Polymerization Inhibitors - Nordic Biosite [nordicbiosite.com]
- 3. This compound accelerates actin filament depolymerization in addition to sequestering actin monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Unraveling Synergistic Alliances: A Comparative Guide to Latrunculin A and Other Cytoskeletal Drugs
For Researchers, Scientists, and Drug Development Professionals
The cytoskeleton, a dynamic network of protein filaments, is a cornerstone of cellular architecture and function, making it a prime target in cancer therapy. While individual cytoskeletal drugs have shown clinical efficacy, combination therapies that exploit synergistic interactions between these agents offer a promising avenue for enhanced therapeutic outcomes and reduced toxicity. This guide provides a comprehensive comparison of the synergistic effects of Latrunculin A, a potent actin polymerization inhibitor, with other cytoskeletal drugs, supported by experimental data and detailed methodologies.
Synergistic Effects of Actin-Targeting Drug Combinations
The actin cytoskeleton is a key player in cell motility, invasion, and proliferation. Co-administration of drugs that target different aspects of actin dynamics can lead to potent synergistic effects.
This compound and Cytochalasin D
Table 1: Qualitative Synergistic Effects of this compound and Cytochalasin D on Apoptosis in Breast Cancer Cells
| Cell Line | Drug Combination | Observed Effect | Reference |
| HBL-100 | This compound + Cytochalasin D | Increased apoptotic cell death compared to single agents | [2] |
| MCF7 | This compound + Cytochalasin D | Enhanced induction of apoptosis | [2] |
Synergistic Effects of Microtubule-Targeting and Actin-Targeting Drug Combinations
The actin and microtubule cytoskeletons are not isolated systems; they engage in extensive crosstalk that regulates various cellular functions.[3] Targeting both networks simultaneously can disrupt these coordinated processes, leading to enhanced anti-cancer activity. While specific quantitative data for this compound in combination with microtubule-targeting agents is limited, the synergistic interaction between two different classes of microtubule inhibitors, paclitaxel and vincristine, in breast cancer cells serves as a well-documented example of the power of cytoskeletal drug combinations.
Paclitaxel and Vincristine: A Case Study in Synergy
Paclitaxel stabilizes microtubules, while vinca alkaloids like vincristine inhibit their polymerization. A study on the MCF-7 breast cancer cell line demonstrated a synergistic cytotoxic effect when these two drugs were used in combination.
Table 2: Synergistic Cytotoxicity of Paclitaxel and Vincristine in MCF-7 Cells
| Drug/Combination | IC50 (µmol/mL) | Combination Index (CI) | Interpretation |
| Paclitaxel (Taxol) | 64.46 | - | - |
| Vincristine | 239.51 | - | - |
| Paclitaxel + Vincristine | 41.45 | < 1 | Synergy |
A Combination Index (CI) value less than 1 indicates a synergistic interaction, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates an antagonistic effect.
The JLY Cocktail: A Multi-Pronged Attack on Actin Dynamics
A powerful approach to acutely arrest actin dynamics involves the simultaneous inhibition of actin polymerization, depolymerization, and myosin II-based contractility. The "JLY" cocktail, consisting of J asplakinolide, L atrunculin B, and the ROCK inhibitor Y -27632, achieves this by targeting three distinct mechanisms.
-
Jasplakinolide: Stabilizes F-actin, preventing depolymerization.
-
Latrunculin B: Sequesters G-actin, inhibiting polymerization.
-
Y-27632: Inhibits Rho-associated kinase (ROCK), thereby blocking myosin II-driven contractility.
This combination effectively freezes cell morphology and arrests actin dynamics within seconds, providing a valuable tool for studying the role of the actin cytoskeleton in various cellular processes.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well plates
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with the drugs of interest (single agents and combinations) at various concentrations for the desired time period (e.g., 24, 48, or 72 hours). Include untreated control wells.
-
Following treatment, add 10 µL of MTT solution to each well and incubate at 37°C for 2-4 hours, or until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Culture and treat cells with the desired drug combinations.
-
Harvest the cells (including any floating cells in the medium) and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Live cells: Annexin V-FITC negative, PI negative
-
Early apoptotic cells: Annexin V-FITC positive, PI negative
-
Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive
-
Necrotic cells: Annexin V-FITC negative, PI positive
-
Cytoskeleton Staining
This immunofluorescence protocol allows for the visualization of the actin and microtubule networks.
Materials:
-
Coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibodies (e.g., anti-α-tubulin)
-
Fluorescently labeled secondary antibodies
-
Fluorescently labeled phalloidin (for F-actin)
-
DAPI (for nuclear staining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Grow cells on coverslips and treat with drugs as required.
-
Fix the cells with 4% PFA for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific binding with blocking solution for 30-60 minutes.
-
Incubate with primary antibody diluted in blocking solution for 1 hour at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with fluorescently labeled secondary antibody and fluorescently labeled phalloidin diluted in blocking solution for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize the cytoskeleton using a fluorescence microscope.
Visualizing Mechanisms and Workflows
Mechanisms of Action of Cytoskeletal Drugs
Caption: Mechanisms of action of various cytoskeletal drugs.
Actin-Microtubule Crosstalk Signaling
Caption: Simplified actin-microtubule crosstalk signaling pathway.
Experimental Workflow for Combination Drug Synergy Analysis
Caption: Workflow for determining drug synergy using the Combination Index method.
References
- 1. Growth inhibition associated with disruption of the actin cytoskeleton by this compound in rhabdomyosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Rho GTPases at the crossroad of signaling networks in mammals: impact of Rho-GTPases on microtubule organization and dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
Latrunculin A: A Comparative Analysis of In Vitro and In Vivo Efficacy
Latrunculin A, a naturally occurring macrolide derived from the marine sponge Latrunculia magnifica, is a potent and widely utilized tool in cell biology research.[1][2] Its primary mechanism of action involves the inhibition of actin polymerization, a fundamental process governing cell structure, motility, and division.[1][3] This guide provides a comprehensive comparison of the in vitro and in vivo effects of this compound, supported by experimental data and detailed protocols to inform researchers, scientists, and drug development professionals.
Mechanism of Action
This compound exerts its effects by binding to monomeric globular actin (G-actin) in a 1:1 stoichiometric ratio.[1] This binding sequesters G-actin monomers, preventing their incorporation into filamentous actin (F-actin). The continuous, dynamic nature of actin filaments relies on a steady supply of G-actin monomers for polymerization. By depleting the available pool of G-actin, this compound shifts the equilibrium towards depolymerization, leading to the disassembly of existing actin filaments. This disruption of the actin cytoskeleton underlies the diverse cellular effects of this compound.
References
Validating the Specificity of Latrunculin A for Actin: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the specificity of molecular probes is paramount to generating reliable and interpretable experimental data. This guide provides a comprehensive comparison of Latrunculin A with other commonly used actin inhibitors, focusing on its specificity and potential off-target effects. Experimental data is presented to support the comparisons, and detailed protocols for key validation assays are provided.
This compound is a widely used chemical probe that disrupts the actin cytoskeleton by binding to monomeric G-actin, thereby preventing its polymerization into filamentous F-actin.[1] Its high affinity and specific mechanism of action have made it an invaluable tool for studying actin dynamics in various cellular processes. However, like any pharmacological agent, a thorough validation of its specificity is crucial. This guide compares this compound with two other well-known actin modulators, Cytochalasin D and Jasplakinolide, to provide a framework for selecting the most appropriate tool for your research needs.
Mechanism of Action at a Glance
The primary distinction between these inhibitors lies in their mechanism of action. This compound sequesters G-actin, while Cytochalasin D caps the barbed ends of F-actin, and Jasplakinolide stabilizes F-actin by promoting polymerization and preventing depolymerization.[2][3] These different mechanisms can lead to distinct cellular phenotypes and potential off-target effects.
Figure 1. Mechanisms of action for this compound, Cytochalasin D, and Jasplakinolide.
Comparative Analysis of Actin Inhibitors
To objectively assess the specificity of this compound, we compare its performance against Cytochalasin D and Jasplakinolide based on their effective concentrations for disrupting the actin cytoskeleton and their known off-target effects.
| Inhibitor | Primary Target | Mechanism of Action | Effective Concentration (Cell Culture) | Known Off-Target Effects |
| This compound | G-actin | Sequesters G-actin monomers, preventing polymerization.[1] | 0.03 - 0.2 µg/mL for cell rounding.[4] | Generally considered highly specific for actin. At high concentrations, may have secondary effects due to profound cytoskeletal disruption. |
| Cytochalasin D | F-actin | Caps the barbed end of F-actin, inhibiting elongation. | 0.03 µg/mL for initial effects; higher concentrations (10-20x this compound) for maximal contraction. | Known to have off-target effects, including inhibition of glucose transport. Less specific than latrunculins. |
| Jasplakinolide | F-actin | Stabilizes F-actin, induces polymerization, and inhibits depolymerization. | Varies depending on the cell type and experimental goal. | Can induce polymerization of G-actin into amorphous masses. |
Experimental Data and Protocols for Specificity Validation
Validating the specificity of any actin inhibitor requires a multi-pronged approach. Below are key experiments and detailed protocols to assess the on-target and potential off-target effects of this compound.
In Vitro Actin Polymerization Assay
This assay directly measures the effect of an inhibitor on the polymerization of purified G-actin.
-
Reagent Preparation : Prepare a solution of pyrene-labeled G-actin in a low-salt G-buffer (e.g., 2 mM Tris-HCl, pH 8.0, 0.2 mM ATP, 0.1 mM CaCl2, 0.5 mM DTT).
-
Initiation of Polymerization : Add a polymerization-inducing buffer (e.g., 50 mM KCl, 1 mM MgCl2, 1 mM ATP) to the G-actin solution.
-
Inhibitor Addition : Add this compound or other inhibitors at various concentrations to the reaction mixture.
-
Fluorescence Measurement : Monitor the increase in pyrene fluorescence over time using a fluorometer. The rate of fluorescence increase is proportional to the rate of actin polymerization.
-
Data Analysis : Compare the polymerization curves of treated samples to a vehicle control. A specific inhibitor of polymerization, like this compound, will show a dose-dependent decrease in the rate and extent of polymerization.
References
- 1. scbt.com [scbt.com]
- 2. Actin-Dynamics in Plant Cells: The Function of Actin Perturbing Substances Jasplakinolide, Chondramides, Phalloidin, Cytochalasins, and Latrunculins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A pharmacological cocktail for arresting actin dynamics in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Latrunculins--novel marine macrolides that disrupt microfilament organization and affect cell growth: I. Comparison with cytochalasin D - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming Latrunculin A-Induced Phenotypes with Genetic Controls: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Latrunculin A, a potent inhibitor of actin polymerization, is a valuable tool for dissecting the roles of the actin cytoskeleton in various cellular processes. By sequestering actin monomers, it effectively disrupts the dynamic assembly and disassembly of actin filaments, leading to observable changes in cell morphology, motility, and signaling. However, to rigorously validate that these observed phenotypes are a direct consequence of actin cytoskeleton disruption, it is crucial to employ genetic controls. This guide provides a comprehensive comparison of phenotypes induced by this compound with those resulting from genetic manipulation of actin, supported by experimental data and detailed protocols.
Mechanism of Action: Pharmacological vs. Genetic Inhibition
Quantitative Comparison of Cellular Phenotypes
To provide a clear comparison, the following tables summarize quantitative data on key cellular phenotypes affected by this compound and genetic controls targeting β-actin.
| Parameter | This compound Treatment | β-actin Genetic Control (Knockdown/Knockout) | References |
| Cell Proliferation | Growth inhibition with EC50 values ranging from 80-220 nM in rhabdomyosarcoma cell lines. | Greatly decreased cell proliferation in primary mouse embryonic fibroblasts (MEFs) from β-actin knockout mice. | , |
| Cell Migration | Significantly reduced cell migration in human corneal fibroblasts. | Severe migration defects in β-actin knockout primary MEFs, with reduced membrane protrusion dynamics. Downregulation of β-actin via siRNA also significantly reduces fibroblast migration. | , |
| Stress Fibers | Profound disruption and reduction in the number of actin stress fibers in a dose-dependent manner. | Increased stress fibers observed in β-actin knockout MEFs, suggesting a compensatory mechanism or altered cytoskeletal organization. | , |
| Focal Adhesions | Induces changes in focal adhesion morphology, with some studies showing partial resistance compared to intercellular adhesions. High doses can lead to the disappearance or diminution of focal adhesions. | Increased focal adhesions in β-actin knockout primary MEFs. | , |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the design and execution of comparative studies.
This compound Treatment and Phenotypic Analysis
1. Cell Culture and Treatment:
-
Plate cells (e.g., human fibroblasts, U2OS) on appropriate substrates (e.g., glass coverslips, culture dishes) and culture to 60-80% confluency.
-
Prepare a stock solution of this compound in DMSO. Dilute the stock solution in pre-warmed culture medium to the desired final concentration (e.g., 100 nM to 5 µM).
-
Replace the existing medium with the this compound-containing medium and incubate for the desired duration (e.g., 30 minutes to 24 hours).
2. Phalloidin Staining for F-actin Visualization:
-
After treatment, wash the cells with pre-warmed phosphate-buffered saline (PBS).
-
Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.
-
Wash the cells three times with PBS.
-
Incubate the cells with a fluorescently-labeled phalloidin solution (e.g., Alexa Fluor 488 phalloidin) diluted in PBS with 1% BSA for 20-60 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Mount the coverslips with an antifade mounting medium containing DAPI for nuclear counterstaining.
-
Visualize the actin cytoskeleton using fluorescence microscopy.
3. Quantitative Analysis:
-
Image analysis software (e.g., ImageJ, CellProfiler) can be used to quantify various parameters, including:
-
Cell area and morphology.
-
Number, length, and intensity of actin stress fibers.
-
Number and size of focal adhesions (requires co-staining for a focal adhesion marker like vinculin or paxillin).
-
siRNA-Mediated Knockdown of β-actin
1. siRNA Transfection:
-
The day before transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency on the day of transfection.
-
On the day of transfection, prepare two tubes for each well to be transfected:
-
Tube A: Dilute the desired amount of β-actin siRNA (e.g., 20-80 pmol) in serum-free medium.
-
Tube B: Dilute the transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium according to the manufacturer's instructions.
-
-
Combine the contents of Tube A and Tube B, mix gently, and incubate at room temperature for 10-20 minutes to allow the formation of siRNA-lipid complexes.
-
Add the siRNA-lipid complexes to the cells in fresh serum-free or antibiotic-free medium.
-
Incubate the cells for 4-6 hours, then replace the medium with complete growth medium.
-
Assay for gene knockdown and phenotype 24-72 hours post-transfection. A non-targeting siRNA should be used as a negative control.
2. Validation of Knockdown:
-
Western Blotting: Lyse the cells and perform SDS-PAGE and western blotting using a primary antibody specific for β-actin. A loading control (e.g., GAPDH) should be used to normalize the results. The band intensity can be quantified to determine the percentage of protein knockdown.
-
RT-qPCR: Isolate total RNA from the cells and perform reverse transcription followed by quantitative PCR using primers specific for the β-actin gene (ACTB).
Visualizing the Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: this compound signaling pathway.
Caption: siRNA-mediated gene silencing pathway.
Caption: Comparative experimental workflow.
References
- 1. Differential effects of Latrunculin-A on myofibrils in cultures of skeletal muscle cells: Insights into mechanisms of myofibrillogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound & B - Potent Actin Polymerization Inhibitors - Nordic Biosite [nordicbiosite.com]
- 3. Latrunculins--novel marine macrolides that disrupt microfilament organization and affect cell growth: I. Comparison with cytochalasin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. molbiolcell.org [molbiolcell.org]
- 5. molbiolcell.org [molbiolcell.org]
Latrunculin A: A Comparative Analysis Across Diverse Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Latrunculin A's effects across various cell lines, supported by experimental data. This compound, a marine toxin isolated from the sponge Latrunculia magnifica, is a potent inhibitor of actin polymerization.[1] By binding to globular actin (G-actin) monomers, it prevents their assembly into filamentous actin (F-actin), leading to the disruption of the actin cytoskeleton.[2] This mechanism underlies its significant impact on a wide range of cellular processes, including cell proliferation, migration, and invasion, making it a valuable tool in cell biology research and a potential candidate for therapeutic development.
Quantitative Analysis of this compound's Effects
The following table summarizes the effective concentrations of this compound required to inhibit various cellular functions in different cell lines. These values, primarily IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration), highlight the cell-type-specific sensitivity to this potent actin-disrupting agent.
| Cell Line | Cell Type | Assay | Parameter | Value (nM) | Reference(s) |
| PC-3M | Human Prostate Cancer | Invasion Assay | Anti-invasive activity | 50 - 1000 | [1] |
| T47D | Human Breast Carcinoma | HIF-1 Activation | IC50 | 6700 | [1] |
| HepG2 | Human Hepatoma | Cell Proliferation/Migration | Inhibitory Effect | 100 | [1] |
| Huh7 | Human Hepatoma | HuR Level Inhibition | Inhibitory Effect | 20 | |
| Mouse RMS | Murine Rhabdomyosarcoma | Growth Inhibition | EC50 | 80 - 220 | |
| Human RMS (RD) | Human Rhabdomyosarcoma | Growth Inhibition | EC50 | 80 - 220 | |
| Human RMS (Rh30) | Human Rhabdomyosarcoma | Growth Inhibition | EC50 | 80 - 220 | |
| Human RMS (Rh41) | Human Rhabdomyosarcoma | Growth Inhibition | EC50 | 80 - 220 | |
| HT1080 | Human Fibrosarcoma | Growth Inhibition | EC50 | 80 - 220 | |
| NMS | Non-myogenic Sarcoma | Growth Inhibition | EC50 | 80 - 220 |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below. These protocols offer a foundation for reproducing and expanding upon the comparative studies of this compound.
Cell Viability Assay (MTT Assay)
This protocol is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cells of interest
-
This compound
-
96-well tissue culture plates
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound and a vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Incubate the plate on a shaker for 15 minutes to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50/EC50 values.
Actin Polymerization Assay (Pyrene-Actin Assay)
This in vitro assay measures the effect of compounds on the polymerization of actin by monitoring the fluorescence of pyrene-labeled G-actin.
Materials:
-
Pyrene-labeled G-actin
-
Actin polymerization buffer (e.g., 10X KMEI: 500 mM KCl, 10 mM MgCl2, 10 mM EGTA, 100 mM Imidazole, pH 7.0)
-
ATP
-
This compound or other test compounds
-
Fluorometer or fluorescence plate reader
Procedure:
-
Prepare a solution of pyrene-labeled G-actin in a low-salt buffer (G-buffer) on ice.
-
Add ATP to the actin solution.
-
Add this compound or a vehicle control to the actin solution and incubate for a short period.
-
Initiate polymerization by adding the actin polymerization buffer.
-
Immediately begin monitoring the increase in fluorescence (Excitation: ~365 nm, Emission: ~407 nm) over time.
-
The rate of polymerization can be determined from the slope of the fluorescence curve.
Cell Migration Assay (Wound Healing/Scratch Assay)
This assay is used to study cell migration by creating a "wound" in a confluent cell monolayer and monitoring the rate at which the cells close the gap.
Materials:
-
Cells of interest
-
6-well or 12-well tissue culture plates
-
Sterile pipette tip or cell scraper
-
Complete culture medium with and without serum
-
This compound
-
Microscope with a camera
Procedure:
-
Seed cells in a multi-well plate and grow them to a confluent monolayer.
-
Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.
-
Gently wash the wells with PBS to remove detached cells.
-
Replace the medium with fresh medium containing this compound or a vehicle control. Often, low-serum medium is used to minimize cell proliferation.
-
Capture images of the wound at time 0 and at regular intervals (e.g., every 6, 12, or 24 hours).
-
Measure the area of the wound at each time point and calculate the rate of wound closure.
Visualizing Cellular Mechanisms
To better understand the experimental processes and the molecular pathways affected by this compound, the following diagrams have been generated.
Discussion of Signaling Pathways
This compound's primary mechanism of action is the disruption of the actin cytoskeleton. This has profound downstream effects on various signaling pathways that are intricately linked to cytoskeletal dynamics.
-
RAS/MAPK Pathway: The integrity of the actin cytoskeleton is crucial for the proper localization and activation of signaling molecules. Disruption of F-actin by this compound has been shown to interfere with growth factor-mediated RAS activation. This leads to a reduction in the phosphorylation of downstream effectors such as ERK1/2, a key component of the MAPK pathway that regulates cell proliferation and survival.
-
Rho GTPases: This family of small GTPases, including RhoA, Rac1, and Cdc42, are master regulators of the actin cytoskeleton. They control the formation of stress fibers, lamellipodia, and filopodia, which are essential for cell adhesion, migration, and morphology. This compound, by depolymerizing actin filaments, disrupts the structures that are organized by Rho GTPases, thereby affecting signaling cascades that are dependent on these structures.
-
PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is another critical signaling cascade that is influenced by the state of the actin cytoskeleton. This pathway is involved in cell growth, survival, and metabolism. The disruption of actin dynamics by this compound can impact the localization and activity of components of the PI3K/Akt pathway, contributing to its anti-proliferative effects.
-
Focal Adhesion Signaling: Focal adhesions are large, dynamic protein complexes that link the actin cytoskeleton to the extracellular matrix. They are critical for cell adhesion and migration and serve as signaling hubs. Key proteins in focal adhesions, such as Focal Adhesion Kinase (FAK), are activated in response to integrin clustering and cytoskeletal tension. By disrupting actin filaments, this compound can lead to the disassembly of focal adhesions and inhibit the signaling pathways that emanate from these structures.
References
Reversibility of Actin Inhibition: A Comparative Analysis of Latrunculin A, Cytochalasin D, and Jasplakinolide
For researchers, scientists, and drug development professionals, understanding the kinetic profiles of cytoskeletal inhibitors is paramount for designing robust experiments and interpreting cellular responses. This guide provides a detailed comparison of the reversibility of three commonly used actin polymerization inhibitors: Latrunculin A, Cytochalasin D, and Jasplakinolide. We present quantitative data on their effects and recovery times, detailed experimental protocols for assessing reversibility, and visualizations of the signaling pathways they influence.
At a Glance: Comparing Inhibitor Reversibility
The decision to use a specific actin inhibitor often hinges on the desired duration of actin disruption and the necessity for the cytoskeleton to recover. The following table summarizes the key characteristics of this compound, Cytochalasin D, and Jasplakinolide, with a focus on their reversibility.
| Inhibitor | Mechanism of Action | Typical Working Concentration | Reversibility | Time to Full Recovery (Approximate) |
| This compound | Sequesters G-actin monomers, preventing their incorporation into filaments.[1][2] | 0.1 - 10 µM | Reversible[1][3][4] | ~ 24 hours |
| Cytochalasin D | Caps the barbed (fast-growing) ends of actin filaments, inhibiting both polymerization and depolymerization. | 0.2 - 2 µM | Reversible | ~ 4 hours |
| Jasplakinolide | Stabilizes F-actin by promoting polymerization and preventing depolymerization. | 50 - 200 nM | Reversible | ~ 15 minutes |
In-Depth Look at Reversibility Kinetics
The rate of recovery of the actin cytoskeleton after the removal of an inhibitor is a critical parameter. While experimental conditions can influence these times, the following provides a comparative overview based on available data.
This compound: A Prolonged but Complete Recovery
This compound acts by binding to monomeric G-actin, thereby preventing its assembly into filamentous F-actin. This leads to a net depolymerization of existing filaments. The effects of this compound are highly reversible; however, the recovery process is relatively slow. Studies have shown that after a 24-hour treatment with this compound, a subsequent 24-hour recovery period in inhibitor-free media allows for the complete repolymerization of F-actin and the reformation of cellular structures like dendritic spines.
Cytochalasin D: A Moderately Paced Reversal
Cytochalasin D functions by capping the fast-growing barbed ends of actin filaments, which prevents the addition of new actin monomers. This disruption of actin dynamics is also reversible. Upon washout of Cytochalasin D, cells typically regain their normal morphology and actin-related functions within a few hours. For instance, after a 20-hour treatment, the rate of actin synthesis and the normal morphology of the actin cytoskeleton are restored within approximately 4 hours of removing the inhibitor. Kymograph analysis has visually demonstrated the cessation of retrograde actin flow upon Cytochalasin D treatment and its resumption following washout.
Jasplakinolide: A Rapid Restoration of Actin Dynamics
In contrast to this compound and Cytochalasin D, Jasplakinolide stabilizes existing F-actin and promotes polymerization. Paradoxically, this can also lead to the disruption of dynamic actin structures. The effects of Jasplakinolide are notably and rapidly reversible. Following the removal of Jasplakinolide, the actin cytoskeleton can be re-established in as little as 15 minutes, with actin bundles reappearing in the perinuclear region within 5 minutes.
Experimental Protocols for Assessing Reversibility
To quantitatively assess the reversibility of these inhibitors, a washout experiment followed by visualization of the actin cytoskeleton is a standard approach.
Washout Experiment Protocol
-
Cell Culture: Plate cells on glass coverslips at an appropriate density and allow them to adhere and grow for 24-48 hours.
-
Inhibitor Treatment: Treat the cells with the desired concentration of this compound, Cytochalasin D, or Jasplakinolide for a specified duration (e.g., 1-24 hours). Include a vehicle-treated control (e.g., DMSO).
-
Washout:
-
Aspirate the medium containing the inhibitor.
-
Gently wash the cells three times with pre-warmed, inhibitor-free complete culture medium.
-
After the final wash, add fresh, pre-warmed, inhibitor-free medium to the cells.
-
-
Recovery: Incubate the cells for various time points (e.g., 0, 15 min, 30 min, 1 hr, 4 hrs, 24 hrs) to allow for cytoskeletal recovery.
-
Fixation and Staining: At each recovery time point, fix and stain the cells to visualize the actin cytoskeleton (see protocol below).
Immunofluorescence Staining of F-actin
-
Fixation: After the recovery period, aspirate the medium and fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 5-10 minutes.
-
Blocking: Wash the cells three times with PBS and block with 1% Bovine Serum Albumin (BSA) in PBS for 30-60 minutes to reduce non-specific binding.
-
F-actin Staining: Incubate the cells with a fluorescently labeled phalloidin conjugate (e.g., Alexa Fluor 488 phalloidin) at a concentration of 1:100 to 1:1000 in 1% BSA in PBS for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS.
-
Mounting and Imaging: Mount the coverslips on microscope slides using an antifade mounting medium. Visualize the actin cytoskeleton using a fluorescence microscope.
Live-Cell Imaging
For a dynamic view of actin recovery, live-cell imaging is the preferred method.
-
Cell Preparation: Plate cells in a glass-bottom dish suitable for live-cell imaging. Transfect or treat cells with a fluorescent actin probe (e.g., Lifeact-GFP).
-
Inhibitor Treatment and Washout: Perform the inhibitor treatment and washout as described above, directly on the microscope stage if equipped with a perfusion system, or by manual medium exchange.
-
Imaging: Acquire time-lapse images of the cells at regular intervals during the recovery period using a fluorescence microscope equipped with an environmental chamber to maintain optimal cell culture conditions (37°C and 5% CO2).
Signaling Pathways and Mechanisms
The effects of these inhibitors on the actin cytoskeleton are intertwined with various cellular signaling pathways. Understanding these connections provides deeper insight into their cellular impact.
This compound and the RhoA-ROCK-Cofilin Pathway
This compound-induced actin depolymerization is known to impact the Rho family of small GTPases, which are master regulators of the actin cytoskeleton. Specifically, the RhoA-ROCK-cofilin pathway is a key player. RhoA activates ROCK (Rho-associated kinase), which in turn phosphorylates and inactivates cofilin, an actin-depolymerizing factor. By disrupting the actin pool, this compound can indirectly influence the activity and localization of these signaling components.
Cytochalasin D and MAP Kinase Signaling
Cytochalasin D, by capping actin filaments, can influence signaling pathways that are sensitive to cytoskeletal integrity. One such pathway is the Mitogen-Activated Protein (MAP) kinase cascade. Disruption of the actin cytoskeleton by Cytochalasin D has been shown to lead to the association of actin aggregates with signaling proteins such as activated MAP kinases and the focal adhesion protein paxillin. This suggests a feedback mechanism where the state of the actin cytoskeleton can modulate MAP kinase activity, which in turn regulates a wide array of cellular processes including proliferation, differentiation, and apoptosis.
Jasplakinolide and YAP/TAZ Signaling
Jasplakinolide's ability to stabilize F-actin has significant consequences for mechanotransduction pathways, such as the Hippo-YAP/TAZ pathway. The transcriptional co-activators YAP and TAZ are key regulators of cell proliferation and organ size, and their activity is sensitive to changes in cell shape and cytoskeletal tension. By promoting the formation of stable actin filaments, Jasplakinolide can lead to the nuclear translocation and activation of YAP/TAZ, even under conditions that would normally suppress their activity. This highlights a direct link between actin filament stability and the regulation of gene expression through the YAP/TAZ pathway.
Conclusion
The choice between this compound, Cytochalasin D, and Jasplakinolide should be guided by the specific requirements of the experiment. For studies requiring a rapid and transient disruption of the actin cytoskeleton, Jasplakinolide offers the fastest recovery. Cytochalasin D provides a moderately paced and reversible option suitable for a range of applications. This compound, with its slower recovery profile, is ideal for experiments where a more prolonged but ultimately reversible inhibition of actin polymerization is desired. By understanding their distinct mechanisms of action, reversibility kinetics, and impacts on cellular signaling, researchers can more effectively utilize these powerful tools to dissect the intricate roles of the actin cytoskeleton in cellular function.
References
- 1. Jasplakinolide induces primary cilium formation through cell rounding and YAP inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. ahajournals.org [ahajournals.org]
- 4. Actin Cytoskeleton Regulates Hippo Signaling - PMC [pmc.ncbi.nlm.nih.gov]
quantitative comparison of actin disruption by Latrunculin A and Cytochalasin D
For researchers investigating cytoskeletal dynamics, cell motility, and related cellular processes, Latrunculin A and Cytochalasin D are indispensable tools for disrupting the actin cytoskeleton. While both effectively depolymerize actin filaments, their mechanisms, potency, and cellular effects exhibit critical differences. This guide provides a quantitative comparison of these two widely used compounds, supported by experimental data and detailed protocols to aid in experimental design and interpretation.
At a Glance: Key Quantitative Differences
The following tables summarize the core quantitative distinctions between this compound and Cytochalasin D in their interaction with actin and their effects on cells.
| Parameter | This compound | Cytochalasin D |
| Mechanism of Action | Sequesters globular (G)-actin monomers in a 1:1 complex, preventing their incorporation into filamentous (F)-actin. This shifts the equilibrium towards filament depolymerization.[1][2][3] | Caps the barbed (+) end of F-actin, preventing the addition of new actin monomers. This leads to net depolymerization from the pointed (-) end.[4][5] |
| Binding Affinity (Kd) | Binds to actin monomers with varying affinity depending on the nucleotide-bound state: • ATP-actin: 0.1 µM • ADP-Pi-actin: 0.4 µM • ADP-actin: 4.7 µM | The dissociation constant (Kd) for capping the barbed end of actin filaments is in the low nanomolar range. |
| IC50 (Actin Polymerization) | An IC50 value of 6.7 µM has been reported for the inhibition of hypoxia-induced HIF-1 activation, a process dependent on actin polymerization. | An IC50 value of 25 nM has been reported for the inhibition of actin polymerization. |
| Effective Concentration Range | For disrupting cellular mechanical properties, the effective concentration range for Latrunculin B (a closely related analog) is 20 nM - 200 nM . This compound shows effects on cell morphology at concentrations as low as 0.2 µM. | A broader effective concentration range of 200 pM - 2 µM is reported for altering cellular mechanical properties. |
| Cellular Effect | This compound | Cytochalasin D |
| Cell Morphology | Induces pronounced and reversible cell rounding, intercellular separation, and the formation of actin aggregates. | Also causes cell rounding and contraction, but the morphological changes can differ from those induced by this compound. It can disrupt basolateral stress fibers while creating punctate actin structures. |
| Cell Viability | Can induce apoptosis in various cell lines, including breast cancer cells (HBL-100 and MCF7) starting at a concentration of 2 µM. In some cell types, no significant toxicity is observed at concentrations effective for actin disruption (e.g., 1 µM). | Also a known inducer of apoptosis. The apoptotic effect can be observed after a few hours of treatment. |
Mechanisms of Action and Experimental Workflow
To visually conceptualize the distinct mechanisms of these inhibitors and a typical experimental approach for their comparison, the following diagrams are provided.
Caption: Mechanisms of this compound and Cytochalasin D.
Caption: Comparative experimental workflow.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and accurate comparison.
Fluorescence Microscopy of Actin Filaments (Phalloidin Staining)
This protocol allows for the visualization of F-actin within cells.
Materials:
-
Phosphate-buffered saline (PBS)
-
Methanol-free formaldehyde (4% in PBS)
-
Triton X-100 (0.1% in PBS)
-
Bovine serum albumin (BSA) (1% in PBS)
-
Fluorescently-conjugated phalloidin (e.g., Phalloidin-iFluor 488)
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
Procedure:
-
Culture cells on glass coverslips to the desired confluency.
-
Treat cells with various concentrations of this compound or Cytochalasin D for the desired time.
-
Wash the cells twice with PBS.
-
Fix the cells with 4% methanol-free formaldehyde in PBS for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-15 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific binding by incubating with 1% BSA in PBS for 30 minutes.
-
Incubate the cells with the fluorescently-conjugated phalloidin working solution (typically 1:100 to 1:1000 dilution in 1% BSA in PBS) for 20-90 minutes at room temperature, protected from light.
-
(Optional) Counterstain the nuclei by incubating with DAPI for 5 minutes.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using a suitable mounting medium.
-
Image the cells using a fluorescence microscope with the appropriate filter sets.
Cell Viability Assay (CCK-8 Assay)
This colorimetric assay quantitatively assesses cell viability and proliferation.
Materials:
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8) reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
Incubate the plate for 24 hours (37°C, 5% CO2).
-
Add 10 µL of various concentrations of this compound or Cytochalasin D to the respective wells. Include untreated control wells.
-
Incubate the plate for the desired treatment duration (e.g., 6, 12, 24, or 48 hours).
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours in the incubator.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
In Vitro Actin Polymerization Assay (Pyrene-Actin Assay)
This assay monitors the kinetics of actin polymerization in a cell-free system.
Materials:
-
Actin (unlabeled)
-
Pyrene-labeled actin
-
G-buffer (e.g., 2 mM Tris-HCl pH 8.0, 0.2 mM ATP, 0.1 mM CaCl2, 0.5 mM DTT)
-
Polymerization buffer (e.g., 10x KMEI: 500 mM KCl, 10 mM MgCl2, 10 mM EGTA, 100 mM Imidazole-HCl pH 7.0)
-
This compound and Cytochalasin D stock solutions
-
Fluorometer
Procedure:
-
Prepare a mixture of unlabeled and pyrene-labeled actin (typically 5-10% pyrene-actin) in G-buffer on ice.
-
Add the desired concentration of this compound, Cytochalasin D, or vehicle control to the actin solution.
-
Transfer the mixture to a fluorometer cuvette.
-
Initiate polymerization by adding 1/10th volume of 10x polymerization buffer.
-
Immediately begin monitoring the increase in pyrene fluorescence over time (Excitation: ~365 nm, Emission: ~407 nm).
-
The fluorescence signal is proportional to the amount of filamentous actin. Analyze the kinetics to determine the lag phase, elongation rate, and steady-state level of polymerization.
References
- 1. Cytochalasans and Their Impact on Actin Filament Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound & B - Potent Actin Polymerization Inhibitors - Nordic Biosite [nordicbiosite.com]
- 3. adipogen.com [adipogen.com]
- 4. Actin Staining Protocol | Thermo Fisher Scientific - TR [thermofisher.com]
- 5. youtube.com [youtube.com]
Validating Antibody Specificity in Latrunculin A-Treated Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The integrity of experimental data relies heavily on the specificity of the antibodies used. This is particularly critical when studying cellular processes in the presence of pharmacological agents that can alter cell morphology, protein expression, and signaling pathways. Latrunculin A, a potent inhibitor of actin polymerization, induces profound changes in the cytoskeleton, which can impact antibody binding and the interpretation of results. This guide provides a comparative framework for validating antibody specificity in this compound-treated cells, offering experimental data, detailed protocols, and visual workflows to ensure the reliability of your findings.
The Challenge of Antibody Validation in the Context of Cytoskeletal Disruption
This compound sequesters actin monomers, leading to the depolymerization of actin filaments. This disruption of the actin cytoskeleton can present several challenges for antibody-based applications:
-
Altered Protein Conformation and Accessibility: The disassembly of the cytoskeleton can change the conformation of target proteins or alter their accessibility to antibodies, potentially leading to reduced or enhanced binding.
-
Changes in Protein Localization: Proteins that are associated with the actin cytoskeleton may redistribute within the cell upon this compound treatment. This can lead to misleading results in immunofluorescence and immunohistochemistry experiments if not properly controlled for.
-
Impact on Signaling Pathways: The actin cytoskeleton plays a crucial role in various signaling cascades. Its disruption can lead to changes in protein phosphorylation and other post-translational modifications, affecting the detection of specific protein states. For instance, this compound treatment has been shown to reduce the phosphorylation of ERK1/2.[1]
-
Non-Specific Binding: Changes in cell morphology and the cellular environment induced by this compound could potentially increase non-specific antibody binding.
Therefore, rigorous validation of antibody specificity is paramount when using this compound to ensure that observed effects are due to the biological consequences of actin disruption and not an artifact of altered antibody performance.
Comparative Analysis of Antibody Performance
The following tables summarize quantitative data from various studies, illustrating the impact of this compound on protein expression and antibody-based detection methods. It is important to note that experimental conditions such as cell type, this compound concentration, and treatment duration vary between studies, which may influence the observed effects.
Table 1: Immunofluorescence-Based Quantification of Cytoskeletal Proteins
| Target Protein | Cell Line | Latrunculin Treatment | Change in Fluorescence Intensity | Reference |
| F-actin | U2OS | 500 nM this compound for 4 h | 2.7-fold decrease in median F-actin complex levels | [2] |
| F-actin | NIH/3T3 | 187.5 nM, 375 nM, 750 nM Latrunculin B for 24 h | Monotonically decreasing average actin intensity with increasing dosage | |
| Beta-catenin | Human Trabecular Meshwork | 1 µM this compound for 30 min | Disorganization and disruption of β-catenin-containing intercellular junctions | [3] |
Table 2: Western Blot-Based Quantification of Protein Expression and Phosphorylation
| Target Protein | Cell Line | Latrunculin Treatment | Change in Protein Level/Phosphorylation | Reference |
| Phospho-ERK1/2 | Rhabdomyosarcoma (RD, Rh30, mouse RMS) | 100-250 nM this compound | Reduced ERK1/2 phosphorylation | [1] |
| F-actin | U2OS | 500 nM this compound for 4 h | Reduction in the percentage of F-actin relative to control (not statistically significant in this study) | [2] |
Table 3: Immunoprecipitation-Based Analysis of Protein Interactions
| Interacting Proteins | Cell System | Latrunculin Treatment | Change in Interaction | Reference |
| P-glycoprotein/Actin | Hypertrophic Scar Fibroblasts | This compound | ~90% disruption of interaction | |
| MRP1/Actin | Hypertrophic Scar Fibroblasts | This compound | ~70% disruption of interaction |
Experimental Protocols for Antibody Validation
Rigorous antibody validation is essential. The following are detailed protocols for key validation experiments, adapted for use with this compound-treated cells.
Western Blotting for Phospho-Protein Analysis
This protocol is designed to assess changes in protein phosphorylation, such as that of ERK1/2, in response to this compound treatment.
1. Cell Culture and Treatment:
- Plate cells at an appropriate density and allow them to adhere overnight.
- Treat cells with the desired concentration of this compound or vehicle control (e.g., DMSO) for the specified duration.
2. Cell Lysis:
- Wash cells twice with ice-cold PBS.
- Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Scrape the cells and transfer the lysate to a microcentrifuge tube.
- Sonicate briefly to shear DNA and reduce viscosity.
- Centrifuge at 14,000 x g for 15 minutes at 4°C.
- Collect the supernatant containing the protein extract.
3. Protein Quantification:
- Determine the protein concentration of each lysate using a BCA or Bradford assay.
4. Sample Preparation and SDS-PAGE:
- Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer.
- Boil the samples at 95-100°C for 5 minutes.
- Load samples onto an SDS-PAGE gel and run at 100-120V until the dye front reaches the bottom.
5. Protein Transfer:
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.
6. Immunoblotting:
- Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with the primary antibody against the phospho-protein (e.g., anti-phospho-ERK1/2) overnight at 4°C.
- Wash the membrane three times with TBST for 5 minutes each.
- Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST for 5 minutes each.
7. Detection and Quantification:
- Detect the signal using an enhanced chemiluminescence (ECL) substrate.
- Capture the image using a digital imager.
- Strip the membrane and re-probe with an antibody against the total protein (e.g., anti-total-ERK1/2) to normalize for protein loading.
- Quantify the band intensities using densitometry software.
Immunofluorescence Staining of Cytoskeletal Proteins
This protocol is suitable for visualizing the effects of this compound on the actin cytoskeleton and validating the specificity of anti-actin antibodies.
1. Cell Culture and Treatment:
- Grow cells on glass coverslips in a multi-well plate.
- Treat cells with this compound or vehicle control.
2. Fixation:
- Gently wash the cells twice with pre-warmed PBS.
- Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature. Note: Avoid using methanol-based fixatives as they can disrupt the actin cytoskeleton.
3. Permeabilization:
- Wash the cells three times with PBS.
- Permeabilize with 0.1-0.5% Triton X-100 in PBS for 5-10 minutes.
4. Blocking and Staining:
- Wash the cells three times with PBS.
- Block with 1% BSA in PBS for 30 minutes.
- Incubate with the primary antibody (e.g., anti-actin) diluted in blocking buffer for 1 hour at room temperature.
- Wash three times with PBS.
- Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature, protected from light.
- (Optional) Counterstain with a nuclear stain like DAPI.
5. Mounting and Imaging:
- Wash three times with PBS.
- Mount the coverslips onto microscope slides using an antifade mounting medium.
- Image the cells using a fluorescence or confocal microscope.
6. Quantitative Analysis:
- Measure the fluorescence intensity of the target protein per cell or per unit area using image analysis software.
Immunoprecipitation of Actin-Associated Proteins
This protocol can be used to assess how this compound affects the interaction of proteins with the actin cytoskeleton.
1. Cell Culture and Treatment:
- Culture and treat cells with this compound or vehicle control as described above.
2. Cell Lysis:
- Lyse cells in a non-denaturing lysis buffer (e.g., buffer containing 1% NP-40) supplemented with protease and phosphatase inhibitors. The choice of detergent is critical to preserve protein-protein interactions.
3. Pre-clearing:
- Incubate the cell lysate with protein A/G agarose/sepharose beads for 30-60 minutes at 4°C to reduce non-specific binding.
- Centrifuge and collect the supernatant.
4. Immunoprecipitation:
- Incubate the pre-cleared lysate with the primary antibody against the protein of interest overnight at 4°C with gentle rotation.
- Add protein A/G beads and incubate for another 1-2 hours at 4°C.
5. Washes:
- Pellet the beads by centrifugation and wash them 3-5 times with cold lysis buffer to remove non-specifically bound proteins.
6. Elution and Analysis:
- Elute the immunoprecipitated proteins from the beads by boiling in Laemmli sample buffer.
- Analyze the eluate by Western blotting using antibodies against the protein of interest and its potential interacting partners.
Visualizing Experimental Workflows and Signaling Pathways
The following diagrams, generated using the DOT language, illustrate key experimental workflows and a signaling pathway affected by this compound.
Conclusion
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Latrunculin A
For researchers, scientists, and drug development professionals utilizing Latrunculin A, a potent inhibitor of actin polymerization, ensuring its safe handling and proper disposal is paramount to maintaining a secure laboratory environment and adhering to regulatory compliance. This guide provides essential, step-by-step information for the safe management and disposal of this compound waste, underscoring our commitment to being your trusted partner in laboratory safety and chemical handling.
This compound is a hazardous substance and requires careful management to prevent harm to personnel and the environment.[1][2] It is harmful if swallowed, causes skin and eye irritation, and may lead to respiratory irritation.[1] Therefore, strict adherence to safety protocols during handling and disposal is critical.
Personal Protective Equipment (PPE) and Handling Precautions
Before handling this compound, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This serves as the first line of defense against accidental exposure.
| Protective Equipment | Specification | Rationale |
| Gloves | Chemical-resistant (e.g., nitrile) | To prevent skin contact. |
| Eye Protection | Safety goggles or a face shield | To protect eyes from splashes. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be required for handling large quantities or in case of aerosol generation. | To prevent inhalation of the compound. |
Handling Best Practices:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid the formation of dust and aerosols.[3]
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.[1]
-
Wash hands thoroughly after handling the compound.
This compound Disposal Protocol: A Step-by-Step Guide
The recommended and safest method for the disposal of this compound and its contaminated waste is through a licensed chemical waste management company. In-laboratory neutralization or degradation procedures are not advised due to the lack of established and validated protocols for rendering this compound non-hazardous.
Step 1: Waste Segregation and Collection
Properly segregate all waste contaminated with this compound. This includes:
-
Unused or expired this compound solutions.
-
Contaminated consumables such as pipette tips, tubes, and flasks.
-
Contaminated PPE (gloves, disposable lab coats).
Collect this waste in a designated, leak-proof, and clearly labeled hazardous waste container. The label should prominently display "Hazardous Waste" and "this compound."
Step 2: Storage of Hazardous Waste
Store the sealed hazardous waste container in a designated, secure area away from incompatible materials. This area should be well-ventilated and have secondary containment to prevent the spread of any potential leaks.
Step 3: Arrange for Professional Disposal
Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor to arrange for the collection and disposal of the this compound waste. These professionals are equipped to handle and transport hazardous materials according to strict regulatory guidelines. Disposal methods may include controlled incineration with flue gas scrubbing to ensure the complete and safe destruction of the chemical.
It is crucial to avoid the following improper disposal methods:
-
Do not dispose of this compound down the drain. This can contaminate waterways and harm aquatic life.
-
Do not mix this compound waste with regular laboratory or municipal trash.
-
Do not attempt to neutralize this compound with bleach, strong acids, or bases without a validated protocol, as this could lead to unknown and potentially hazardous chemical reactions.
Experimental Workflow for Safe Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Logical workflow for the safe disposal of this compound.
By adhering to these procedures, you contribute to a safer research environment and ensure the responsible management of hazardous chemical waste. Always consult your institution's specific safety guidelines and the Safety Data Sheet (SDS) for this compound for the most comprehensive and up-to-date information.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Latrunculin A
For researchers, scientists, and drug development professionals working with Latrunculin A, a potent inhibitor of actin polymerization, ensuring personal safety and proper handling are paramount.[1][2] This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure laboratory environment.
This compound, a marine toxin derived from the sponge Latrunculia magnifica, is a valuable tool in cell biology and cancer research for its ability to disrupt the actin cytoskeleton.[3][4][5] However, its biological activity also necessitates careful handling to avoid potential harm. This material should be considered hazardous, and users must review the complete Safety Data Sheet (SDS) before use.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as hazardous. It can be harmful if swallowed, cause skin irritation, and result in serious eye irritation. Therefore, stringent adherence to PPE protocols is mandatory.
Recommended Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). | Protects against splashes and aerosols that can cause serious eye irritation. |
| Hand Protection | Chemical-impermeable gloves. Gloves must be inspected prior to use. Wash and dry hands after handling. | Prevents skin contact which can cause irritation. |
| Skin and Body Protection | Wear a lab coat or fire/flame resistant and impervious clothing. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use a full-face respirator if exposure limits are exceeded, irritation is experienced, or if dust/aerosols are generated. | Prevents inhalation, which can be harmful. |
Quantitative Safety and Handling Data
While specific occupational exposure limits for this compound have not been established, its biological activity and hazard classifications demand careful handling in a well-ventilated area.
| Parameter | Value/Information | Source |
| GHS Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | |
| Solubility | Soluble in DMSO (approx. 25 mg/ml) and ethanol. | |
| Storage | Store at -20°C. Solutions can be stored at -20°C for up to one month. | |
| Stability | Stable for at least one year when stored at -20°C. Shipped at ambient temperature. |
Operational Procedures for Safe Handling
Adherence to standard laboratory safety practices is crucial when working with this compound.
Preparation and Use:
-
Handle in a well-ventilated place, preferably in a chemical fume hood.
-
Avoid the formation of dust and aerosols.
-
Do not eat, drink, or smoke when using this product.
-
Wash hands thoroughly after handling.
-
If supplied as a solution in a solvent like ethanol, the solvent can be evaporated under a gentle stream of nitrogen before redissolving in the desired solvent, such as DMSO.
-
Aqueous solutions should be prepared fresh and are not recommended for storage for more than one day.
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor. |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor. |
| Eye Contact | Rinse with pure water for at least 15 minutes and consult a doctor. |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately. |
Spill and Disposal Management
Proper containment and disposal are critical to prevent environmental contamination and accidental exposure.
Accidental Release Measures: In case of a spill, evacuate personnel to a safe area. Use personal protective equipment, including chemical-impermeable gloves and safety goggles. Avoid dust formation and breathing vapors, mist, or gas.
Caption: Workflow for handling a this compound spill.
Disposal:
-
This compound and any contaminated materials should be disposed of as hazardous chemical waste.
-
Disposal can be carried out by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.
-
Do not contaminate water, foodstuffs, feed, or seed by storage or disposal. Do not discharge into sewer systems.
-
Containers should be triple-rinsed (or equivalent) and can then be offered for recycling or reconditioning.
By adhering to these safety protocols and operational procedures, researchers can effectively mitigate the risks associated with handling this compound, ensuring a safe and productive research environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
